5-Hydroxycytidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39638-73-8 |
|---|---|
Molecular Formula |
C9H13N3O6 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
MPPUDRFYDKDPBN-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of 5-Hydroxycytidine: An In-depth Technical Guide to its Discovery and Significance in RNA
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of RNA biology is continually expanding with the discovery of novel post-transcriptional modifications. Among these, 5-hydroxycytidine (5-hC), an oxidized derivative of the well-known 5-methylcytidine (m5C), has emerged as a significant player with potential regulatory roles. This technical guide provides a comprehensive overview of the discovery, biological relevance, and analytical methodologies associated with 5-hC in RNA. We delve into the enzymatic pathways governing its formation, its prevalence across different life forms and RNA species, and its purported functions in modulating translation and cellular stress responses. Detailed experimental protocols for the detection and quantification of 5-hC are presented, alongside structured quantitative data to facilitate comparative analysis. Furthermore, this guide offers visual representations of key biological pathways and experimental workflows to enhance understanding and aid in the design of future research and therapeutic strategies.
Introduction: The Expanding RNA Epigenome
For decades, the central dogma of molecular biology positioned RNA as a transient messenger molecule. However, a paradigm shift has occurred with the burgeoning field of epitranscriptomics, which explores the diverse array of chemical modifications on RNA that dynamically regulate its function. These modifications, now numbering over 170, are not mere decorations but are integral to the fine-tuning of gene expression, influencing RNA stability, localization, and translation. 5-methylcytidine (m5C) has long been recognized as a key RNA modification. The discovery that m5C can be further oxidized to this compound (5-hC) has unveiled a new layer of regulatory complexity.[1][2][3] This finding parallels the well-established role of 5-hydroxymethylcytosine in DNA as an intermediate in active demethylation, suggesting analogous dynamic regulatory mechanisms in the RNA world.
The Discovery of this compound in RNA
The identification of 5-hC in RNA was a significant breakthrough, revealing an oxidative pathway for an established RNA modification.
An Oxidative Derivative of 5-Methylcytidine
Initial studies demonstrated that 5-hC arises from the enzymatic oxidation of 5-mC.[1][3] This discovery was facilitated by sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could detect and quantify this novel modification in biological samples. Isotope tracing experiments were pivotal in confirming that 5-hC is a direct metabolite of m5C in vivo.
The Role of TET Enzymes
The Ten-Eleven Translocation (TET) family of dioxygenases, known for their role in oxidizing 5-methyl-2'-deoxycytidine in DNA, were identified as key enzymes capable of catalyzing the conversion of m5C to 5-hC in RNA. In vitro and in vivo studies have shown that TET enzymes can directly hydroxylate m5C within RNA substrates.
TET-Independent Formation
Interestingly, 5-hC has been detected in organisms that lack TET homologues, and its presence persists in TET-knockout mammalian cells, indicating the existence of TET-independent formation pathways. While the specific enzymes responsible for this alternative pathway are still under investigation, this finding suggests a more widespread and fundamental role for 5-hC across different domains of life.
Quantitative Abundance of this compound in RNA
The prevalence of 5-hC varies significantly across different organisms, tissues, and RNA types. Quantitative mass spectrometry has been instrumental in elucidating these differences.
Table 1: Abundance of this compound (5-hC) in Total RNA from Various Organisms
| Organism | Abundance of 5-hC (relative to total cytosine) | Reference |
| Homo sapiens (HEK293T cells) | ~0.002% | |
| Mus musculus (embryonic stem cells) | ~1 per 5000 5-mC | |
| Arabidopsis thaliana | High (~130 ppm) | |
| Caenorhabditis elegans | Low (<10 ppm) | |
| Drosophila melanogaster | Undetected by LC-MS/HRMS |
Table 2: Relative Enrichment of this compound (5-hC) in Different RNA Fractions
| RNA Fraction | Organism/Cell Line | Enrichment of 5-hC | Reference |
| tRNA-enriched fraction | Homo sapiens (HEK293T cells) | Enriched compared to total RNA | |
| PolyA-enriched RNA (mRNA, lncRNA) | Homo sapiens (HEK293T cells) | 40-fold higher than in total RNA | |
| tRNA | Mus musculus (embryonic stem cells) | Specifically enriched |
Biological Significance of this compound
The functional implications of 5-hC in RNA are an active area of research, with emerging evidence pointing towards its involvement in the regulation of translation and the cellular response to stress.
Regulation of Translation
The enrichment of 5-hC in transfer RNA (tRNA), particularly at the wobble position of the anticodon, suggests a role in modulating codon recognition and translational fidelity. Modifications at the wobble position are known to influence the decoding of synonymous codons, and the presence of 5-hC may fine-tune this process to regulate the synthesis of specific proteins. Studies have shown that TET2-mediated oxidation of m5C to 5-hC in tRNA can promote translation in vitro.
Cellular Stress Response
RNA modifications are increasingly recognized as key players in the cellular response to various stressors. The levels of certain tRNA modifications, including those related to m5C, can change in response to stress, leading to the selective translation of stress-response proteins. The dynamic nature of the m5C-to-5-hC conversion suggests that this modification could be part of a rapid response mechanism to cellular insults. The absence of m5C has been shown to increase stress-induced cleavage of tRNAs, sensitizing organisms to oxidative stress.
Experimental Protocols
Accurate detection and quantification of 5-hC in RNA are crucial for understanding its biological roles. The following sections detail key experimental methodologies.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of modified nucleosides.
Protocol 1: LC-MS/MS Analysis of 5-hC in Total RNA
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction followed by isopropanol precipitation. Ensure high purity and integrity of the RNA.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 (2U), and ammonium acetate buffer (pH 5.3) to a final volume of 25 µL.
-
Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and the corresponding buffer.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.
-
-
Sample Cleanup (Optional but Recommended): Use a micro-spin filter (e.g., 10 kDa MWCO) to remove enzymes and other high molecular weight components.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the digested sample onto a C18 reverse-phase column. Use a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions for 5-hC: Monitor the transition from the protonated molecular ion [M+H]+ to the protonated base fragment. For this compound, this would be m/z 260.1 -> 128.1.
-
MRM Transitions for Canonical Nucleosides: Concurrently monitor the transitions for C, U, G, and A for normalization.
-
-
-
Quantification: Generate a standard curve using known concentrations of a synthetic this compound standard. The amount of 5-hC in the sample is determined by comparing its peak area to the standard curve and normalizing to the amount of one of the canonical nucleosides (e.g., cytosine). The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.
Base-Resolution Sequencing of this compound
Protocol 2: WO-Seq (Peroxotungstate Oxidation Sequencing)
This method allows for the identification of 5-hC sites at single-nucleotide resolution.
-
Peroxotungstate Oxidation: Treat the RNA sample with a freshly prepared solution of sodium peroxotungstate. This selectively oxidizes 5-hC to trihydroxylated-thymine (thT).
-
RNA Cleanup: Purify the RNA to remove the oxidizing agent.
-
Reverse Transcription: Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT). During cDNA synthesis, thT is read as a thymine (T).
-
Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Sites where a cytosine (C) in the reference is read as a thymine (T) in the sequencing data correspond to the original locations of 5-hC.
Visualizing Pathways and Workflows
Signaling Pathway: TET-Mediated Regulation of Translation
The following diagram illustrates the proposed pathway by which TET-mediated oxidation of m5C to 5-hC in tRNA can influence protein translation.
Caption: Proposed pathway of TET-mediated m5C oxidation in tRNA and its impact on translation.
Experimental Workflow: LC-MS/MS Quantification of 5-hC
The following diagram outlines the key steps in the quantitative analysis of 5-hC in RNA using LC-MS/MS.
Caption: Experimental workflow for the quantification of this compound in RNA by LC-MS/MS.
Conclusion and Future Directions
The discovery of this compound in RNA has opened up new avenues of investigation into the regulatory roles of RNA modifications. Its formation through the oxidation of m5C, mediated by both TET-dependent and -independent pathways, highlights a dynamic layer of epitranscriptomic control. The enrichment of 5-hC in tRNA and its potential to modulate translation and stress responses underscore its biological significance.
Future research will undoubtedly focus on elucidating the precise molecular mechanisms by which 5-hC exerts its functions. The identification of specific "reader" and "eraser" proteins for 5-hC will be crucial in this endeavor. Furthermore, the development of more accessible and high-throughput methods for mapping 5-hC across the transcriptome will be essential for understanding its global distribution and dynamics in various physiological and pathological states. For drug development professionals, the enzymes involved in the 5-hC pathway may represent novel therapeutic targets for diseases where translational control is dysregulated, such as cancer and neurological disorders. This in-depth technical guide serves as a foundational resource to stimulate and support these future explorations into the fascinating world of this compound.
References
The Biological Function of 5-Hydroxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxycytidine (5-OHC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of epitranscriptomics, virology, and toxicology. Arising from both endogenous oxidative processes and as an intermediate in the enzymatic modification of RNA and DNA, 5-OHC stands at a critical intersection of cellular regulation and damage. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this intriguing molecule.
Introduction
This compound is a naturally occurring oxidized form of cytidine. Its presence in biological systems can be a double-edged sword. On one hand, it is recognized as a lesion resulting from oxidative damage to nucleic acids, potentially leading to mutations. On the other hand, it is an enzymatic product in the dynamic regulation of gene expression through the modification of RNA. Specifically, this compound is an intermediate in the ten-eleven translocation (TET) enzyme-mediated oxidation of 5-methylcytidine (5-mC), a key epigenetic and epitranscriptomic mark.[1][2] Understanding the precise biological functions of this compound is crucial for elucidating its roles in both physiological processes and pathological conditions.
Core Biological Functions and Mechanisms
Role in Epitranscriptomics and Epigenetics
The discovery of TET enzymes as dioxygenases that can oxidize 5-methylcytosine (5mC) has revolutionized our understanding of dynamic DNA and RNA methylation. TET enzymes catalyze the sequential oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5] In the context of RNA, 5-methylcytidine (m5C) can be oxidized to 5-hydroxymethylcytidine (hm5C). While distinct from this compound, the pathways are related and highlight the enzymatic generation of hydroxylated cytidine species. The presence of this compound itself can be a result of oxidative stress on RNA.
The introduction of a hydroxyl group at the 5th position of the cytosine ring can alter the base-pairing properties of the nucleoside. This can influence RNA structure, protein-RNA interactions, and the translational fidelity of mRNA.
Mutagenic Potential
The addition of a hydroxyl group to the 5-position of cytosine can increase the likelihood of tautomeric shifts, leading to mispairing during replication and transcription. Specifically, the imino tautomer of 5-hydroxycytosine can mispair with adenine, leading to C-to-T transition mutations. This mutagenic potential is a key area of investigation, particularly in the context of cancer biology and antiviral research. While the related compound N4-hydroxycytidine is a potent mutagen used in antiviral therapies, the mutagenic capacity of this compound is also a significant biological characteristic.
Antiviral Activity and Cytotoxicity
While its analogue N4-hydroxycytidine has been developed as a broad-spectrum antiviral agent (the active form of Molnupiravir), this compound itself has shown limited to no significant antiviral activity against certain RNA viruses like poliovirus and coxsackievirus B3. However, it has demonstrated notable cytotoxicity in cell-based assays.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound and related molecules.
Table 1: Cytotoxicity of this compound and Related Analogues
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| This compound | HeLa S3 | 1 | ~40 | |
| This compound | HeLa S3 | 10 | ~35 | |
| This compound | HeLa S3 | 100 | ~31 | |
| This compound | HeLa S3 | 1000 | ~31 | |
| 5-Nitro-2'-deoxycytidine | HeLa S3 | 1-1000 | >76 | |
| Ribavirin | HeLa S3 | 1-1000 | >80 |
Table 2: Intracellular Concentrations of N4-Hydroxycytidine-Triphosphate (NHC-TP)
Note: Data for the closely related N4-hydroxycytidine is provided for context on cellular uptake and metabolism of hydroxycytidine analogues.
| Cell Line | NHC Concentration (µM) | Incubation Time (h) | Max. NHC-TP Concentration (pmol/10⁶ cells) | Reference |
| HepG2 | 20 | 6 | 732.7 ± 2.9 | |
| CEM | 10 | 1 | 158.4 ± 14.5 | |
| PC-3 | 10 | 6 | 819.5 ± 16.8 |
Signaling Pathways and Experimental Workflows
TET-Mediated Oxidation of 5-Methylcytidine
The enzymatic pathway involving TET enzymes is a crucial aspect of this compound's biological context.
Caption: TET enzyme-mediated oxidation pathway of 5-methylcytidine.
General Experimental Workflow for Studying this compound
A typical workflow for investigating the biological function of this compound involves several key stages.
Caption: A generalized experimental workflow for investigating this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from methodologies for related cytidine analogues and may require optimization.
Materials:
-
Cytidine
-
Acetic anhydride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Sodium acetate
-
Methanol
-
Ammonia solution
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: Acetylate the 2', 3', and 5' hydroxyl groups of cytidine using acetic anhydride in pyridine.
-
Bromination: Brominate the 5-position of the protected cytidine using N-Bromosuccinimide in a suitable solvent.
-
Hydroxylation: Substitute the bromine at the 5-position with a hydroxyl group using an appropriate nucleophilic substitution reaction, for example, by heating with aqueous sodium acetate followed by hydrolysis.
-
Deprotection: Remove the acetyl protecting groups using methanolic ammonia.
-
Purification: Purify the final product, this compound, using silica gel column chromatography.
Quantification of Intracellular this compound by LC-MS/MS
This protocol is a general guideline based on methods for quantifying nucleoside analogues.
Materials:
-
Cultured cells
-
This compound standard
-
Isotopically labeled internal standard (e.g., ¹³C₅-¹⁵N₂-5-hydroxycytidine)
-
Methanol (ice-cold)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for the desired time points.
-
Cell Lysis and Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using ice-cold methanol containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the cell extract.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the intracellular concentration of this compound in the samples based on the standard curve and normalized to the internal standard and cell number.
-
In Vitro Cytotoxicity Assay
A standard MTT assay protocol.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion and Future Directions
This compound is a molecule of significant biological importance, implicated in processes ranging from epitranscriptomic regulation to oxidative DNA/RNA damage. While its role as an intermediate in the TET-mediated oxidation of 5-methylcytidine is a key area of research, its independent functions and the full extent of its biological impact are still being elucidated. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into this modified nucleoside.
Future research should focus on:
-
Developing more specific and sensitive methods for the in vivo detection and quantification of this compound.
-
Elucidating the specific cellular machinery that recognizes and processes this compound in RNA.
-
Investigating the precise impact of this compound on RNA translation and function.
-
Exploring the potential of this compound as a biomarker for oxidative stress-related diseases.
A deeper understanding of the biological functions of this compound will undoubtedly provide valuable insights into fundamental cellular processes and may open new avenues for therapeutic intervention.
References
- 1. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxycytidine: An In-Depth Technical Guide to a Novel RNA Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of post-transcriptional RNA modifications is vast and dynamic, playing a pivotal role in regulating gene expression and cellular function. Among these, 5-hydroxycytidine (5-hmC), an oxidized derivative of 5-methylcytidine (5-mC), has emerged as a significant epitranscriptomic mark. Initially identified in the DNA of bacteriophages, its presence and functional implications in the RNA of all three domains of life—Archaea, Bacteria, and Eukarya—are now being uncovered, suggesting a conserved and fundamental role in RNA biology.[1][2] This technical guide provides a comprehensive overview of this compound in RNA, detailing its discovery, the enzymatic machinery governing its deposition and potential removal, its quantitative abundance across various tissues and RNA species, its biological functions, and the experimental protocols for its study.
The Enzymatic Machinery: Writers of this compound
The formation of this compound in RNA is an active enzymatic process, primarily catalyzed by two families of Fe(II)- and α-ketoglutarate-dependent dioxygenases: the Ten-Eleven Translocation (TET) family of enzymes and the AlkB Homolog 1 (ALKBH1).[3][4][5] These enzymes oxidize the methyl group of 5-methylcytidine (5-mC) to produce 5-hmC.
Ten-Eleven Translocation (TET) Enzymes
The TET family, comprising TET1, TET2, and TET3, was first characterized for its role in DNA demethylation. Subsequent research revealed that these enzymes also possess the activity to catalyze the formation of 5-hmC in RNA. In vitro studies have demonstrated that the catalytic domains of all three TET enzymes can induce the formation of 5-hmC in RNA. While TET enzymes exhibit a preference for single-stranded DNA over single-stranded RNA, they are capable of oxidizing 5-mC in both substrates. The activity of TET enzymes is crucial for normal embryonic development, and their dysregulation has been implicated in various cancers.
AlkB Homolog 1 (ALKBH1)
ALKBH1 has been identified as a major enzyme responsible for oxidizing 5-mC to 5-hmC and further to 5-formylcytidine (f5C) in a variety of tRNA and mRNA substrates. ALKBH1 is involved in the biogenesis of 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm) and 5-formyl-2'-O-methylcytidine (f5Cm) at the wobble position of cytoplasmic tRNA, as well as f5C in mitochondrial tRNA. This function is critical for efficient mitochondrial translation and respiratory complex activity.
Regulation of TET and ALKBH1 Activity
The enzymatic activity and expression of TET and ALKBH1 are tightly regulated by a complex network of signaling pathways and post-translational modifications, which in turn dictates the levels of 5-hmC in RNA.
TET Enzyme Regulation
The expression and activity of TET enzymes are influenced by various signaling pathways, including WNT, Notch, Sonic Hedgehog (SHH), and Transforming Growth Factor Beta (TGF-β). For instance, in cancer, low expression of TETs can lead to the activation of the WNT, TGF-β, and NOTCH pathways. Transcriptional regulation of TETs is context-dependent, with factors like OCT4, NANOG, and MYC stimulating TET1 expression in embryonic stem cells, while p53 can repress it. Post-transcriptionally, TET expression is controlled by microRNAs, such as the miR-29 family which downregulates TET1.
ALKBH1 Regulation
ALKBH1's expression and activity are also subject to regulation, influencing its role in tRNA modification and mitochondrial function. It has been shown to be involved in cellular responses to stress, such as glucose deprivation, where it regulates translation initiation and elongation. The regulatory networks governing ALKBH1 in the context of RNA hydroxymethylation are an active area of research.
Quantitative Abundance of this compound in RNA
The levels of this compound in RNA vary significantly across different tissues and RNA types, highlighting its potential for tissue-specific functions. Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into its abundance.
Table 1: Abundance of this compound (5-hmC) in Human Tissues
| Tissue | Percentage of 5-hmC (relative to total cytosine) |
| Brain | 0.40 - 0.67% |
| Liver | 0.46% |
| Kidney | 0.38% |
| Colorectal | 0.45 - 0.57% |
| Lung | 0.14 - 0.18% |
| Heart | 0.05% |
| Breast | 0.05% |
| Placenta | 0.06% |
| Cancerous Colorectal | 0.02 - 0.06% |
| Data compiled from |
Table 2: Relative Abundance of this compound (5-hmrC) in RNA
| Comparison Metric | Ratio/Observation | Reference |
| 5-hmrC to 5-mrC in mammalian cells | ~1 per 5000 5-methylcytidine | |
| 5-hmrC in polyA+ RNA vs. total RNA | 40 times higher in polyA+ RNA | |
| 5-hmrC in larval brains of Drosophila (Tet null vs. control) | ~5-fold decrease in Tet null mutants |
Biological Functions of this compound in RNA
The functional consequences of 5-hmC in RNA are multifaceted and appear to be centered on the regulation of RNA metabolism, particularly translation and stability.
-
Regulation of Translation: Evidence suggests that 5-hmC modification of mRNA can facilitate its translation. In Drosophila, Tet-dependent 5-hmC is required for the efficient translation of mRNAs involved in axon guidance. The presence of 5-hmC and its derivatives at the wobble position of tRNAs, mediated by ALKBH1, is crucial for accurate and efficient translation, particularly in mitochondria.
-
RNA Stability: The impact of 5-hmC on RNA stability is an area of ongoing investigation. While some studies suggest that oxidative derivatives of 5-mC could mark RNA for degradation, others propose that modifications like 2'-O-methylation, often found in conjunction with 5-hmC in tRNA (as hm5Cm), can increase RNA stability by preventing hydrolysis.
-
Cellular Stress Response: The dynamic nature of 5-mC oxidation to 5-hmC, particularly in tRNA, is implicated in the cellular stress response. The levels of these modifications can change in response to environmental cues, thereby modulating the translational machinery to adapt to stress conditions.
Experimental Protocols for the Study of this compound
A variety of sophisticated techniques are employed to detect, quantify, and map the location of this compound in RNA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of 5-hmC in total RNA.
-
Principle: This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection and quantification by tandem mass spectrometry. The mass-to-charge ratio of 5-hmC is distinct from other nucleosides, allowing for its precise measurement.
-
Workflow:
-
RNA Isolation: High-purity total RNA is extracted from cells or tissues.
-
Enzymatic Digestion: The RNA is completely hydrolyzed to nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
LC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of 5-hmC.
-
-
Key Considerations: The use of stable isotope-labeled internal standards is crucial for accurate quantification.
This compound RNA Immunoprecipitation Sequencing (hMeRIP-Seq)
hMeRIP-Seq is a powerful technique for transcriptome-wide mapping of 5-hmC.
-
Principle: This method utilizes an antibody that specifically recognizes 5-hmC to enrich for RNA fragments containing this modification. The enriched RNA is then sequenced to identify the transcripts and the specific regions that are hydroxymethylated.
-
Workflow:
-
RNA Fragmentation: Total RNA is fragmented into smaller pieces.
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an anti-5-hmC antibody, which is then captured, typically using magnetic beads.
-
RNA Elution and Library Preparation: The enriched, 5-hmC-containing RNA fragments are eluted and used to construct a cDNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: The library is sequenced, and the resulting reads are mapped to the transcriptome to identify 5-hmC peaks.
-
-
Key Considerations: The specificity of the antibody is critical for reliable results. A parallel input control (without antibody) is essential to distinguish true enrichment from background noise.
RNA Bisulfite Sequencing
While primarily used for detecting 5-mC, bisulfite sequencing can also provide information about 5-hmC, although it cannot distinguish between the two.
-
Principle: Sodium bisulfite treatment deaminates cytosine to uracil, while 5-mC and 5-hmC are resistant to this conversion. Therefore, after sequencing, cytosines that remain as cytosines in the sequence reads represent either 5-mC or 5-hmC.
-
Workflow:
-
Bisulfite Treatment: RNA is treated with sodium bisulfite.
-
Reverse Transcription and PCR: The treated RNA is reverse transcribed to cDNA, and the region of interest is amplified by PCR.
-
Sequencing: The PCR products are sequenced.
-
Data Analysis: The sequence is compared to the untreated reference sequence to identify cytosines that were not converted to uracil.
-
-
Key Considerations: This method does not differentiate between 5-mC and 5-hmC. Other techniques are needed for specific 5-hmC detection.
Conclusion and Future Perspectives
This compound is a fascinating and functionally significant RNA modification that adds another layer of complexity to the epitranscriptomic code. The discovery of the enzymatic machinery responsible for its deposition and the emerging understanding of its roles in regulating translation and cellular stress responses open up new avenues for research in both basic science and drug development. The tissue-specific distribution of 5-hmC and its alteration in disease states, such as cancer, highlight its potential as a biomarker and a therapeutic target. As detection methodologies become more sensitive and accessible, a more detailed picture of the 5-hmC landscape and its dynamic regulation will undoubtedly emerge, providing deeper insights into the intricate world of RNA-mediated gene regulation.
References
- 1. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
The Emerging Role of 5-Hydroxycytidine (5-hmC) in Epitranscriptomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics, which investigates the role of post-transcriptional RNA modifications in regulating gene expression, has rapidly expanded our understanding of cellular biology. While modifications like N6-methyladenosine (m6A) have been extensively studied, 5-hydroxycytidine (5-hmC), an oxidized derivative of 5-methylcytidine (5-mC), is emerging as a critical player. Initially recognized as an epigenetic mark in DNA, 5-hmC is now known to be a conserved modification in RNA across all domains of life, suggesting fundamental biological functions.[1][2] This technical guide provides an in-depth overview of this compound's role in the epitranscriptome, detailing its discovery, the enzymatic machinery governing its presence, its functional impact on RNA metabolism, and its implications in human disease. We include a summary of quantitative data, detailed experimental protocols for its detection, and visualizations of key pathways and workflows to equip researchers with the knowledge to explore this dynamic RNA mark.
Introduction to this compound in RNA
For decades, RNA modifications were considered static decorations, primarily on non-coding RNAs like tRNA and rRNA.[1] The discovery of reversible modifications on messenger RNA (mRNA) launched the field of epitranscriptomics, revealing a new layer of gene regulation. 5-methylcytidine (5-mC) is a well-known RNA modification involved in processes like RNA stability and translation.[3][4] The subsequent discovery that 5-mC in RNA can be oxidized to this compound (5-hmC) by the same family of enzymes that regulate DNA methylation—the Ten-Eleven Translocation (TET) dioxygenases—implicated this mark in dynamic cellular processes.
5-hmC is not merely an intermediate in a demethylation pathway but a distinct epitranscriptomic mark with its own functional consequences. Its presence has been confirmed in mRNA and long non-coding RNAs (lncRNAs), where it can influence RNA stability, protein translation, and gene expression, thereby playing a role in both normal physiology and disease states.
The Enzymatic Machinery: Writers and Erasers
The levels of 5-hmC in RNA are dynamically controlled by enzymes that install ("writers") and potentially remove or further modify ("erasers") this mark.
"Writers": TET-Mediated Oxidation
The primary writers of 5-hmC in both DNA and RNA are the Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases . In mammals, this family includes TET1, TET2, and TET3.
-
Mechanism: TET enzymes catalyze the oxidation of the methyl group of 5-methylcytidine (5-mC) to produce this compound (5-hmC). This reaction is a crucial step in the epitranscriptomic pathway.
-
Activity: Studies have demonstrated that the catalytic domains of all three mammalian TET enzymes can catalyze the formation of 5-hmC in RNA, both in vitro and within human cells. While TET enzymes show a preference for single-stranded DNA (ssDNA) over single-stranded RNA (ssRNA), their activity on RNA substrates is well-established.
-
Further Oxidation: TET enzymes can further oxidize 5-hmC to 5-formylcytidine (5fC) and 5-carboxycytidine (5caC), adding further complexity to the RNA modification landscape.
Caption: Enzymatic pathway for the formation of 5-hmC and 5fC from 5-mC by TET enzymes.
"Erasers": An Unclear Picture
Unlike the well-characterized m6A demethylases FTO and ALKBH5, there is currently no known enzyme that directly removes the hydroxymethyl group from 5-hmC to revert it to cytosine. The primary route for the removal of this mark appears to be through further oxidation by TET enzymes to 5fC and 5caC, which may then be targeted by other cellular pathways, or through the natural degradation of the RNA molecule itself. While FTO and ALKBH5 are part of the same AlkB family of dioxygenases, their primary substrate is N6-methyladenosine (m6A), and they are not considered erasers for 5-hmC.
Quantitative Abundance of 5-hmC in RNA
The presence of 5-hmC has been quantified across various species and cell types, revealing it to be a low-abundance but significant modification. It is estimated to occur at a frequency of approximately one 5-hmC molecule per 5,000 5-mC molecules in mammalian cells. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided more precise measurements.
| Organism/Tissue/Cell Type | RNA Type | Abundance of 5-hmC (relative to total C or as ppm) | Reference |
| Mouse Embryonic Stem Cells (WT) | Total RNA | Appreciable levels detected | |
| Human HEK293T Cells | Total RNA | ~40 times lower than in polyA-enriched fraction | |
| Human HEK293T Cells | polyA-enriched RNA | Significantly enriched compared to total RNA | |
| Arabidopsis thaliana | Total RNA | Highest observed levels (130 ppm) | |
| Caenorhabditis elegans | Total RNA | Lowest observed levels (<10 ppm) | |
| Mouse Brain | Total RNA | Detectable levels | |
| Mouse Liver | Total RNA | Detectable levels |
This table summarizes representative findings. Absolute quantification can vary based on the methods and standards used.
Functional Consequences of 5-hmC Modification
The presence of 5-hmC within an RNA molecule can significantly alter its fate and function.
Impact on mRNA Translation
One of the most direct functional consequences of 5-hmC is its effect on protein translation. Studies using in vitro translation systems have shown that the presence of a 5-hmC nucleoside within an mRNA coding sequence can:
-
Reduce Translation Efficiency: The overall yield of the full-length protein product is diminished compared to an unmodified mRNA.
-
Cause Translational Stalling: The ribosome may pause or abort translation at or near the site of the 5-hmC modification, leading to the production of truncated peptides.
This suggests that 5-hmC could act as a regulatory checkpoint, fine-tuning the protein output from specific transcripts.
Influence on RNA Stability
While the direct impact of 5-hmC on RNA stability is still an active area of research, related modifications provide important clues. The precursor, 5-mC, is known to enhance the stability of certain RNAs, such as tRNAs, by preventing cleavage. Furthermore, the related modification 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm) is proposed to increase the stability of tRNAs. It is plausible that 5-hmC itself plays a role in modulating RNA half-life, thereby contributing to the post-transcriptional regulation of gene expression.
Role in Disease
Dysregulation of RNA modification pathways is increasingly linked to human diseases, including cancer, metabolic disorders, and neurological conditions.
-
Cancer: A global loss of 5-hmC in DNA is considered a hallmark of many cancers, and this trend may extend to the epitranscriptome. Given that TET enzymes are frequently mutated or downregulated in various cancers, the resulting decrease in 5-hmC levels on RNA could alter the translation and stability of key oncogenes or tumor suppressor transcripts.
-
Neurological Disorders: RNA modifications are critical for cognitive functions, and defects in RNA methyltransferases have been linked to intellectual disability. As 5-hmC is abundant in the brain, its role in regulating the translation of neuronal transcripts is a promising area for future investigation.
Experimental Protocols for 5-hmC Analysis
Studying 5-hmC in RNA requires specialized techniques that can distinguish it from the much more abundant cytosine and 5-methylcytosine.
Method 1: 5-hmC-Specific Chemical Labeling and Sequencing
This approach provides single-nucleotide resolution mapping of 5-hmC. One common method is TET-assisted bisulfite sequencing (TAB-Seq) , adapted for RNA.
Principle: This method relies on the ability of T4 β-glucosyltransferase (T4-BGT) to specifically add a glucose moiety to the hydroxyl group of 5-hmC, forming β-glucosyl-5-hmC (5-gmC). This glucosylated base is resistant to oxidation by TET enzymes. Subsequent bisulfite treatment converts unmodified cytosine to uracil, while 5-mC is read as cytosine. By comparing with standard bisulfite sequencing, the exact locations of 5-hmC can be identified.
Detailed Protocol (Adapted for RNA):
-
RNA Isolation: Isolate total RNA or polyA-selected RNA from the sample of interest using a high-quality RNA extraction kit. Ensure the RNA is free of DNA contamination by performing DNase treatment.
-
Glucosylation of 5-hmC:
-
In a 50 µL reaction, combine 1-5 µg of RNA, 1x T4-BGT reaction buffer, and 1 mM UDP-glucose.
-
Add 50 units of T4 β-glucosyltransferase (T4-BGT).
-
Incubate at 37°C for 1 hour.
-
Purify the RNA using an appropriate RNA clean-up kit.
-
-
Oxidation of 5-mC:
-
Resuspend the glucosyl-protected RNA in a reaction mix containing a recombinant TET enzyme (e.g., TET2).
-
The reaction buffer should contain necessary co-factors: Fe(II) and α-ketoglutarate.
-
Incubate for 1-2 hours at 37°C to convert all 5-mC to 5-caC.
-
Purify the RNA.
-
-
Bisulfite Conversion:
-
Use a commercial RNA bisulfite conversion kit according to the manufacturer's instructions. This step will convert cytosine and 5-caC to uracil, while the protected 5-gmC (originally 5-hmC) and the original 5-mC (if the oxidation step is skipped for a parallel library) will remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription. Uracil will be read as thymine by the reverse transcriptase.
-
Prepare a sequencing library using a strand-specific RNA-seq library preparation protocol.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Identify positions where a 'C' is present in the TAB-seq library but a 'T' is present in a parallel standard bisulfite sequencing library. These positions correspond to 5-hmC.
-
References
- 1. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and abundance of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Oxidation of 5-Methylcytidine to 5-Hydroxymethylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 5-methylcytidine (5mC) to 5-hydroxymethylcytidine (5hmC) represents a pivotal reaction in the dynamic regulation of the mammalian epigenome. This process, primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases, initiates the pathway of active DNA demethylation and introduces a distinct epigenetic mark, 5hmC, with its own unique biological functions. Understanding the intricacies of this oxidation reaction is crucial for researchers in various fields, including molecular biology, epigenetics, and drug development, as aberrant regulation of this pathway has been implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of the core principles of 5mC oxidation, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
The Enzymatic Machinery: Ten-Eleven Translocation (TET) Enzymes
The central players in the oxidation of 5mC are the TET enzymes, a family of Fe(II) and α-ketoglutarate-dependent dioxygenases.[1] In mammals, this family consists of three members: TET1, TET2, and TET3.[1] These enzymes catalyze the sequential oxidation of 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] The initial and most well-characterized step is the hydroxylation of 5mC to 5hmC.[3]
The catalytic activity of TET enzymes is dependent on the presence of molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate (also known as 2-oxoglutarate) as a co-substrate. The reaction involves the incorporation of one oxygen atom from O2 into the methyl group of 5mC, yielding 5hmC, while the other oxygen atom is incorporated into α-ketoglutarate, leading to its decarboxylation to succinate and CO2.
Biological Significance of 5-Hydroxymethylcytidine
Initially considered merely an intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct regulatory roles. It is particularly enriched in embryonic stem cells and the central nervous system. The presence of 5hmC can influence gene expression by affecting chromatin structure and the binding of various proteins to DNA. It is often associated with active or poised gene regulatory elements.
The conversion of 5mC to 5hmC is the first step in both passive and active DNA demethylation. Passive demethylation occurs during DNA replication, where the maintenance methylation machinery does not recognize 5hmC, leading to its dilution with each cell division. Active demethylation involves the further oxidation of 5hmC to 5fC and 5caC, which are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway.
Quantitative Data
The following tables summarize key quantitative data related to the abundance of 5hmC and the kinetic properties of TET enzymes.
Table 1: Abundance of 5-Hydroxymethylcytosine in Mammalian Cells and Tissues
| Cell/Tissue Type | Organism | 5hmC Abundance (% of total cytosines) | Reference |
| Mouse Embryonic Stem Cells | Mouse | ~0.13% (1.3 x 10³ per 10⁶ C) | |
| Mouse Brain (various regions) | Mouse | 0.3% - 0.7% (3 x 10³ to 7 x 10³ per 10⁶ C) | |
| Mouse Kidney, Lung, Heart, Muscle | Mouse | 0.15% - 0.17% (1.5 x 10³ to 1.7 x 10³ per 10⁶ C) | |
| Mouse Liver, Spleen, Testes | Mouse | 0.03% - 0.06% (0.3 x 10³ to 0.6 x 10³ per 10⁶ C) | |
| Human Embryonic Kidney (HEK293) Cells | Human | Low endogenous levels | |
| Human Colorectal Carcinoma Tissues | Human | Significantly depleted compared to adjacent normal tissues |
Table 2: Kinetic Parameters of TET Enzymes for 5mC
| Enzyme | Substrate | Km (μM) | Reference |
| TET1 | 5mC in DNA | Not specified | |
| TET2 | 5mC in DNA | Nanomolar affinity | |
| TET1 | Fe2+ | Similar to collagen P4H-I | |
| TET2 | Fe2+ | Similar to collagen P4H-I | |
| TET1 | 2-Oxoglutarate | Similar to collagen P4H-I | |
| TET2 | 2-Oxoglutarate | Similar to collagen P4H-I | |
| TET1 | Oxygen | 0.3 - 30 | |
| TET2 | Oxygen | 0.3 - 30 |
Note: Specific Km values for 5mC are not consistently reported in a comparative manner in the literature, with sources often describing a general high affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the oxidation of 5mC to 5hmC.
Protocol 1: In Vitro TET Enzyme Activity Assay
This protocol describes a method to assess the activity of purified TET enzymes on a DNA substrate containing 5mC.
1. Materials and Reagents:
-
Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)
-
Double-stranded DNA substrate containing 5mC (e.g., a synthetic oligonucleotide or a PCR product)
-
TET Reaction Buffer (50 mM HEPES pH 7.9, 100 mM NaCl, 1 mM DTT, 1 mM ATP)
-
Fe(NH4)2(SO4)2 (Ammonium iron(II) sulfate)
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
DNA purification kit
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system or Thin-Layer Chromatography (TLC) setup
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as follows:
-
Double-stranded 5mC-containing DNA substrate (e.g., 0.5 µg)
-
Purified TET enzyme (e.g., 1.2 µg)
-
10x TET Reaction Buffer (to a final concentration of 1x)
-
Fe(NH4)2(SO4)2 (to a final concentration of 75 µM)
-
α-ketoglutarate (to a final concentration of 1 mM)
-
Ascorbate (to a final concentration of 2 mM)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 40 minutes. For kinetic studies, shorter incubation times (e.g., 2.5 minutes) are recommended.
-
Reaction Termination and DNA Purification: Stop the reaction by adding EDTA to a final concentration of 10 mM or by using a DNA purification kit according to the manufacturer's instructions.
-
Analysis of Products: The conversion of 5mC to 5hmC can be analyzed by various methods, including LC-MS/MS (see Protocol 3) or Thin-Layer Chromatography (TLC).
Protocol 2: In Vivo TET Activity Assay in HEK293T Cells
This protocol outlines a method to assess TET activity within a cellular context by overexpressing TET enzymes in HEK293T cells.
1. Materials and Reagents:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
TET expression vector (e.g., pcDNA3 with a FLAG-tagged TET cDNA)
-
Transfection reagent (e.g., FuGENE HD)
-
6-well cell culture plates
-
Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)
-
RNase A
2. Procedure:
-
Cell Seeding: The day before transfection, seed 8 x 105 HEK293T cells per well in a 6-well plate.
-
Transfection: Transfect the cells with 2 µg of the TET expression construct using a suitable transfection reagent according to the manufacturer's protocol (e.g., 1:3 plasmid to FuGENE HD ratio).
-
Incubation: Incubate the cells for 48 hours post-transfection at 37°C in a 5% CO2 incubator.
-
Genomic DNA Extraction:
-
Harvest the transfected cells.
-
Extract genomic DNA using a commercial kit, including the optional RNase A treatment step to remove RNA contamination.
-
Elute the genomic DNA in an appropriate buffer (e.g., Buffer EB).
-
-
Analysis of 5hmC levels: The extracted genomic DNA can be analyzed for global 5hmC levels using LC-MS/MS (see Protocol 3) or other quantitative methods.
Protocol 3: Quantification of 5mC and 5hmC by LC-MS/MS
This protocol details the preparation of genomic DNA for analysis by Liquid Chromatography-Tandem Mass Spectrometry to quantify the absolute levels of 5mC and 5hmC.
1. Materials and Reagents:
-
Genomic DNA (from in vitro reactions or in vivo experiments)
-
Nuclease S1
-
Phosphodiesterase I
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Digestion Buffer 1 (0.5 mM ZnSO4, 14 mM sodium acetate, pH 5.2)
-
Digestion Buffer 2 (560 mM Tris-HCl, 30 mM NaCl, 10 mM MgCl2, pH 8.3)
-
Ultrafiltration units (e.g., Nanosep 3K)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
2. Procedure:
-
DNA Denaturation and Digestion:
-
Heat-denature 2.5 µg of genomic DNA.
-
Add 90 U of Nuclease S1 in Digestion Buffer 1 and incubate at 37°C for at least 1 hour in a total volume of 44.5 µL.
-
Add 5 µL of 10x Digestion Buffer 2, 0.5 µg of phosphodiesterase I, and 2 U of CIAP. Incubate for an additional hour at 37°C.
-
-
Enzyme Removal: Remove the enzymes by filtering the reaction mixture through an ultrafiltration unit.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable chromatography column and gradient.
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. The specific mass-to-charge (m/z) transitions for the protonated nucleosides to their corresponding bases are:
-
dC to C: m/z 228.1 → 112.1
-
5mdC to 5mC: m/z 242.1 → 126.1
-
5hmdC to 5hmC: m/z 258.1 → 142.1
-
-
-
Quantification: Calculate the percentage of 5mC and 5hmC relative to the total cytosine pool by comparing the peak areas of the respective nucleosides.
Visualizations
Signaling Pathway of 5-Methylcytidine Oxidation
Caption: Enzymatic cascade of 5-methylcytidine oxidation by TET enzymes.
Experimental Workflow for In Vivo TET Activity Analysis
References
5-Hydroxycytidine in Different RNA Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hydroxycytidine (5-hoC) and its oxidized derivative, 5-hydroxymethylcytidine (hm5C), within various RNA species. It delves into their distribution, quantification, the enzymatic pathways governing their formation, and the detailed experimental methodologies for their study. This document is intended to be a valuable resource for researchers investigating RNA modifications and their implications in biological processes and therapeutic development.
Introduction to this compound and 5-Hydroxymethylcytidine in RNA
This compound (5-hoC) is a modified nucleoside found in RNA.[1][2] A closely related and more extensively studied modification is 5-hydroxymethylcytidine (hm5C), which is formed through the oxidation of 5-methylcytidine (m5C).[3][4][5] These modifications are part of the growing landscape of the "RNA epigenome," suggesting that, like DNA, RNA is subject to dynamic chemical alterations that can regulate gene expression and other cellular processes.
Initially thought to be static components, RNA modifications are now understood to be dynamic and play crucial roles in a variety of biological functions, including the regulation of gene expression, mRNA stability, and protein translation. The enzymes responsible for the deposition of hm5C, primarily the Ten-Eleven Translocation (TET) family of dioxygenases and ALKBH1, are also key players in DNA demethylation, highlighting a potential crosstalk between DNA and RNA regulatory pathways.
Distribution and Quantification of 5-hoC and hm5C in RNA Species
5-hoC and hm5C have been identified in a range of RNA species across different organisms, from bacteria to mammals. Their abundance varies depending on the RNA type, tissue, and organism.
Table 1: Quantitative Data for 5-hydroxymethylcytidine (hm5C) in Various RNA Species
| Organism/Cell Line | RNA Species | Method | Quantitative Measurement | Reference |
| Mammalian cells/tissues | Total RNA | LC-MS/MS | ~1 hm5C per 5000 m5C | |
| Human (HEK293T cells) | polyA-enriched RNA | LC-MS/MS | 40 times higher than in total RNA | |
| Human (HEK293T cells) | tRNA fractions | LC-MS/HRMS | Enriched in tRNA | |
| Escherichia coli | 23S rRNA | LC-MS | Identified at position 2501 | |
| Deinococcus radiodurans | 23S rRNA | LC-MS | Present at the equivalent position to E. coli 2501 | |
| Arabidopsis thaliana | Total RNA | LC-MS/HRMS | ~130 ppm (highest observed) | |
| Caenorhabditis elegans | Total RNA | LC-MS/HRMS | <10 ppm (lowest observed) | |
| Human | Mitochondrial tRNAMet | Reactivity-dependent profiling | Presence of hm5C and f5C |
It is important to note that 5-hoC has been unambiguously identified in the 23S ribosomal RNA of Escherichia coli at position 2501. In mammalian systems, the focus has largely been on hm5C, the oxidized product of m5C. Studies have shown that hm5C is present in various cellular RNAs, including mRNA, tRNA, and rRNA. Notably, hm5C appears to be enriched in tRNA fractions and at significantly higher levels in polyA-selected RNA compared to total RNA, suggesting a role in protein translation and mRNA regulation.
Enzymatic Pathways and Biological Functions
The formation of hm5C in RNA is primarily an enzyme-mediated process involving the oxidation of 5-methylcytidine.
Key Enzymes in hm5C Formation
-
Ten-Eleven Translocation (TET) Enzymes: The TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases (TET1, TET2, and TET3) are known to oxidize 5-methylcytosine in DNA. Research has demonstrated that TET enzymes also catalyze the formation of hm5C from m5C in RNA, both in vitro and in vivo. All three TET enzymes have shown activity on 5-methylcytidine in RNA.
-
ALKBH1: This enzyme, a member of the AlkB family of dioxygenases, has been identified as a major enzyme responsible for oxidizing m5C to hm5C and 5-formylcytidine (f5C) in various tRNA and mRNA substrates in human cells.
The existence of hm5C in organisms lacking TET homologs suggests that other, yet to be fully characterized, enzymatic or non-enzymatic pathways may also contribute to its formation.
Biological Significance
While the precise functions of 5-hoC and hm5C in RNA are still under active investigation, several potential roles have been proposed:
-
Regulation of Translation: The presence of these modifications in tRNA, particularly at the wobble position, suggests a role in modulating codon recognition and translational efficiency.
-
mRNA Stability and Metabolism: The dynamic nature of hm5C formation points towards a potential role in regulating mRNA stability, degradation, and overall metabolism.
-
Cellular Stress Response: Modifications in tRNA have been linked to the cellular stress response, and the turnover of m5C to hm5C may be a part of this regulatory network.
-
RNA Quality Control: It has been proposed that RNA modifications can act as markers for RNA quality control, targeting certain transcripts for degradation.
Below is a diagram illustrating the enzymatic pathway for the formation of 5-hydroxymethylcytidine from 5-methylcytidine in RNA.
Experimental Protocols for the Study of 5-hoC and hm5C
A variety of techniques are employed for the detection, quantification, and mapping of 5-hoC and hm5C in RNA. The choice of method depends on the specific research question, required sensitivity, and whether base-resolution information is necessary.
Mass Spectrometry-Based Methods (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in RNA.
Principle: This method involves the enzymatic digestion of total RNA into individual nucleosides, followed by their separation using liquid chromatography and detection and quantification by tandem mass spectrometry. By comparing the signal of the modified nucleoside to that of an internal standard, precise quantification can be achieved.
Detailed Protocol Outline:
-
RNA Isolation: Isolate total RNA from the sample of interest using a standard method (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 (e.g., 2 units) in a buffer containing 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (e.g., 1 unit) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Cleanup: Remove enzymes by filtration (e.g., using a 10 kDa molecular weight cutoff filter).
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 5-hoC, hm5C, and other canonical and modified nucleosides.
-
Quantify the amount of each nucleoside by comparing the peak area to that of a stable isotope-labeled internal standard.
-
Antibody-Based Detection
Antibodies specific to hm5C can be used for the global detection and enrichment of hm5C-containing RNA fragments.
Principle: This method, often performed as a dot blot, utilizes an antibody that specifically recognizes hm5C. The intensity of the signal provides a semi-quantitative measure of the modification's abundance. For enrichment-based sequencing (MeRIP-Seq or hMeRIP-Seq), the antibody is used to immunoprecipitate RNA fragments containing the modification, which are then sequenced.
Dot Blot Protocol Outline:
-
RNA Denaturation: Denature total RNA (1-2 µg) by heating at 95°C for 3 minutes, then rapidly cool on ice.
-
Membrane Spotting: Spot the denatured RNA onto a positively charged nylon membrane and crosslink using UV radiation.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to hm5C overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Sequencing-Based Methods
Several sequencing-based techniques have been developed to map m5C and its oxidized derivatives at single-base resolution.
-
Bisulfite Sequencing (BS-Seq):
-
Principle: Sodium bisulfite treatment deaminates cytosine to uracil, while 5-methylcytosine and 5-hydroxymethylcytidine are resistant to this conversion. Thus, after sequencing, C residues that were originally modified will be read as C, while unmodified C's will be read as T.
-
Limitation: Standard bisulfite sequencing cannot distinguish between m5C and hm5C.
-
-
Oxidative Bisulfite Sequencing (oxBS-Seq) and TET-Assisted Bisulfite Sequencing (TAB-Seq):
-
Principle: These methods are variations of bisulfite sequencing that allow for the specific identification of hm5C. In oxBS-Seq, potassium perruthenate is used to oxidize hm5C to 5-formylcytosine (f5C), which is then susceptible to bisulfite-mediated deamination. In TAB-Seq, the TET enzyme is used to convert hm5C to 5-carboxylcytosine (caC), which is also deaminated by bisulfite. By comparing the results of BS-Seq, oxBS-Seq, and/or TAB-Seq, the locations of C, m5C, and hm5C can be determined.
-
-
Peroxotungstate-based Sequencing (WO-Seq):
-
Principle: This is a bisulfite-free method that uses peroxotungstate to selectively oxidize hm5C to a trihydroxylated thymine derivative. This modified base causes misincorporation during reverse transcription, allowing for the identification of the original hm5C site.
-
-
Malononitrile-based Sequencing (Mal-Seq):
-
Principle: This chemical method enables the sequencing of 5-formylcytosine (f5C). It involves the selective labeling of f5C with malononitrile, which leads to a C-to-T transition during reverse transcription and sequencing.
-
Future Perspectives and Drug Development Implications
The discovery of 5-hoC and hm5C in various RNA species has opened up new avenues of research in RNA biology and epigenetics. Understanding the roles of these modifications and the enzymes that regulate them is crucial for elucidating fundamental cellular processes and their dysregulation in disease.
For drug development professionals, the enzymes involved in the m5C/hm5C pathway, such as TET proteins and ALKBH1, represent potential therapeutic targets. Modulating the activity of these enzymes could offer novel strategies for treating diseases where RNA metabolism is dysregulated, such as cancer and neurological disorders. The development of specific inhibitors or activators for these "RNA-modifying" enzymes is an active area of research. Furthermore, understanding how RNA modifications impact the efficacy and safety of RNA-based therapeutics, such as mRNA vaccines and siRNA drugs, is of paramount importance.
References
- 1. Identification of this compound at position 2501 concludes characterization of modified nucleotides in E. coli 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet-mediated formation of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
5-Hydroxycytidine: A Technical Overview of its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytidine is a modified pyrimidine nucleoside that plays a role in the fields of molecular biology and medicinal chemistry. As an analogue of cytidine, its structure is characterized by a hydroxyl group at the fifth position of the cytosine base. This modification has significant implications for its chemical properties and biological function, particularly its propensity to induce mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on the underlying molecular mechanisms and relevant experimental methodologies. While much of the recent research focus has been on its structural isomer, N4-hydroxycytidine (the active metabolite of the antiviral drug molnupiravir), the foundational principles of tautomerism and mutagenic potential are shared. This document will clearly distinguish between data specific to this compound and its more extensively studied isomer where relevant.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₃N₃O₆ | [1][2] |
| Molecular Weight | 259.22 g/mol | [1][2] |
| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one | [2] |
| CAS Number | 39638-73-8 | |
| SMILES | C1=C(C(=NC(=O)N1[C@H]2--INVALID-LINK--CO)O)O)N)O | |
| Computed XLogP3 | -2.5 | |
| Storage Conditions | 2°C - 8°C, in a well-closed container. |
Biological Activity and Mechanism of Action
The primary biological significance of this compound stems from its mutagenic potential, which is a direct consequence of its chemical structure. The hydroxyl group at the 5-position influences the tautomeric equilibrium of the cytosine base.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For cytosine, the common form is the amino tautomer. However, this compound has a greater propensity to exist in its imino tautomeric form. This is critical because the imino tautomer of this compound can form a base pair with adenine, mimicking the hydrogen bonding pattern of thymine or uracil.
When this compound is incorporated into a nucleic acid strand, this tautomeric ambiguity leads to mispairing during replication. If the imino form is present when a polymerase reads the strand, it will incorrectly incorporate an adenine opposite the this compound. In a subsequent round of replication, this adenine will then correctly pair with a thymine, resulting in a C-to-T transition mutation. This mechanism of "lethal mutagenesis" is a key strategy in the development of antiviral nucleoside analogues.
Signaling Pathway: Mutagenesis via Tautomerism
Mechanism of this compound-induced mutagenesis.
Synthesis
While detailed, step-by-step protocols for the synthesis of this compound were not prevalent in the surveyed literature, methods for producing related compounds are well-documented. The synthesis of 5-hydroxymethylcytidine phosphoramidites for incorporation into RNA has been described, often starting from 5-hydroxymethyluridine. Additionally, various synthetic routes for the isomer N4-hydroxycytidine and its derivatives have been published, typically starting from uridine. These syntheses often involve multiple steps of protecting and deprotecting hydroxyl and amino groups to achieve the desired modification.
Experimental Protocols
The following section outlines key experimental protocols relevant to the study of mutagenic nucleoside analogues like this compound. It should be noted that these specific examples have been largely applied to its isomer, N4-hydroxycytidine (NHC), but the principles are directly applicable.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is crucial for pharmacokinetic studies, measuring the concentration of the nucleoside and its active triphosphate form in biological matrices.
Methodology (Adapted for NHC in Plasma):
-
Sample Preparation: Perform protein precipitation on plasma samples. To 50 µL of plasma, add an isotopically-labeled internal standard. Precipitate proteins by adding a larger volume of acetonitrile.
-
Extraction: Elute the sample through a filtration plate via vacuum. Evaporate the filtrate to dryness.
-
Reconstitution: Reconstitute the dried sample in a suitable buffer, such as 0.1% formic acid.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., HILIC for polar compounds) for chromatographic separation.
-
Detection: Employ tandem mass spectrometry in multiple-reaction-monitoring (MRM) mode to specifically detect and quantify the parent compound and its metabolites.
In Vitro Antiviral and Cytotoxicity Assays
These assays determine the efficacy of the compound against a specific virus and its toxicity to host cells.
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Quantification of Viral Activity (EC₅₀): Measure the viral yield or CPE. This can be done through various methods, such as plaque assays, qRT-PCR for viral RNA, or cell viability assays (e.g., using CellTiter-Glo). The 50% effective concentration (EC₅₀) is calculated.
-
Quantification of Cytotoxicity (CC₅₀): In parallel, treat uninfected cells with the same serial dilution of the compound. Measure cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀).
Mutagenesis Analysis by Next-Generation Sequencing (NGS)
This protocol directly assesses the mutagenic effect of the compound on the viral genome.
Methodology:
-
Viral Passage: Propagate the virus in cultured cells in the presence of sub-lethal concentrations of this compound for one or more passages.
-
RNA Extraction: Isolate viral RNA from the supernatant of the infected cells.
-
Library Preparation: Prepare the RNA for sequencing. This typically involves reverse transcription to cDNA and the addition of sequencing adapters.
-
Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference viral genome. Identify and quantify the frequency and type of mutations (e.g., transitions vs. transversions) that occurred in the treated samples compared to untreated controls.
Experimental Workflow Diagram
General experimental workflow for studying mutagenic nucleosides.
Conclusion
This compound is a significant molecule for understanding the chemical basis of mutagenesis. Its enhanced ability to form an imino tautomer that mispairs with adenine provides a clear mechanism for inducing C-to-T transition mutations. While much of the recent therapeutic development has centered on its isomer, N4-hydroxycytidine, the fundamental principles and experimental approaches are highly relevant. Further research into the specific synthesis, pharmacokinetics, and biological activity of this compound could unveil unique applications in antiviral therapy and as a tool for studying DNA repair and mutagenesis. The protocols and data presented in this guide offer a solid foundation for professionals engaged in such research.
References
The Physiological Relevance of 5-Hydroxycytidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxycytidine (5-hC) is a modified nucleoside that has garnered significant attention in the fields of molecular biology, toxicology, and drug development. Arising primarily from the oxidative damage of cytosine in DNA and RNA, 5-hC represents a critical lesion with profound physiological consequences. Its presence can lead to mutagenic events due to its tautomeric ambiguity, which allows it to mispair with adenine, thereby inducing C-to-T transition mutations. The cellular machinery, in response, activates complex DNA damage and repair pathways to mitigate these effects. This technical guide provides a comprehensive overview of the physiological relevance of this compound, including its formation, mutagenic properties, and the cellular responses it elicits. Furthermore, it distinguishes 5-hC from its structurally related but functionally distinct analogs, N4-hydroxycytidine (NHC) and 5-hydroxymethylcytidine (5-hmC), providing clarity on their respective roles in antiviral therapy and epigenetics. Detailed experimental protocols for the detection and study of 5-hC are also presented, alongside quantitative data and signaling pathway diagrams to support advanced research and drug development endeavors.
Introduction: A Trio of Modified Cytidines
The landscape of cytidine modifications is complex, with several analogs playing distinct and critical roles in cellular processes. To fully appreciate the physiological relevance of this compound, it is essential to distinguish it from two other prominent cytidine derivatives: N4-hydroxycytidine and 5-hydroxymethylcytidine.
-
This compound (5-hC): The focus of this guide, 5-hC is primarily a product of oxidative damage to the C5 position of the cytosine ring. It is an endogenous lesion that poses a threat to genomic integrity.
-
N4-Hydroxycytidine (NHC): An analog of cytidine with a hydroxyl group at the exocyclic N4 amine. NHC is the active metabolite of the antiviral drug molnupiravir and functions by inducing lethal mutagenesis in viral RNA.[1][2]
-
5-Hydroxymethylcytidine (5-hmC): An epigenetic modification in DNA, formed by the enzymatic oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven Translocation (TET) family of enzymes.[3][4] It is a stable mark involved in gene regulation and is not typically considered a form of DNA damage.[5]
This guide will primarily focus on the physiological implications of endogenous this compound, while providing context on NHC and 5-hmC for a comprehensive understanding.
Formation and Physiological Consequences of this compound
Formation through Oxidative Stress
This compound is formed in both DNA and RNA through the reaction of cytosine with reactive oxygen species (ROS). ROS, such as hydroxyl radicals (•OH), are byproducts of normal metabolic processes and can also be induced by exposure to ionizing radiation and certain chemicals. The primary product of cytosine oxidation is cytosine glycol, which is unstable and can decompose to form 5-hydroxycytosine and 5-hydroxyuracil.
Mutagenic Potential: Tautomerism and Mispairing
The physiological significance of 5-hC lies in its mutagenic potential. The hydroxyl group at the C5 position influences the tautomeric equilibrium of the base, allowing it to adopt an imino tautomer that is structurally similar to thymine. This imino form can then mispair with adenine during DNA replication, leading to C-to-T transition mutations. The efficiency of this misincorporation is dependent on the specific DNA polymerase involved.
Cellular Defense: DNA Damage Response and Repair
The presence of 5-hC in DNA triggers the cellular DNA damage response (DDR). The primary pathway for repairing this type of lesion is the Base Excision Repair (BER) pathway.
Key steps in the BER pathway for 5-hC:
-
Recognition and Excision: A DNA glycosylase, such as Nei-like DNA glycosylase 1 (NEIL1) or Thymine-DNA glycosylase (TDG), recognizes the 5-hC lesion and cleaves the N-glycosidic bond, removing the damaged base and creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease, primarily APE1, cleaves the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA polymerase β (Pol β) inserts the correct nucleotide (cytosine) and the nick is sealed by a DNA ligase.
In addition to direct repair, the cell activates broader signaling cascades, primarily through the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, to coordinate DNA repair with cell cycle checkpoints. This ensures that the cell does not replicate its DNA until the damage is resolved.
Quantitative Data on Cytidine Modifications
The levels of modified cytidines can vary significantly between different tissues and in disease states. The following tables summarize available quantitative data.
Table 1: Levels of 5-Hydroxymethylcytosine (5-hmC) in Various Human Tissues
| Tissue | % of 5-hmC in Genomic DNA | Reference |
| Brain | 0.40% - 0.67% | |
| Liver | 0.46% | |
| Kidney | 0.38% | |
| Colorectal | 0.45% - 0.57% | |
| Lung | 0.18% | |
| Heart | 0.05% | |
| Breast | 0.06% | |
| Placenta | 0.05% | |
| Colorectal Cancer | 0.02% - 0.06% |
Table 2: Misincorporation Frequencies Opposite Modified Cytosines by DNA Polymerases
| DNA Polymerase | Template Base | Incoming Nucleotide | Misincorporation Efficiency (relative to correct pairing) | Reference |
| RB69 gp43 | 5-OHC | dAMP | ~5-fold higher than opposite dCMP | |
| HIV-RT | 5-HOrC | dAMP | Substantial misincorporation, almost equal to dGMP | |
| AMV-RT | 5-HOrC | dAMP | Significant misincorporation | |
| MMLV-RT | 5-HOrC | dAMP | Significant misincorporation |
Signaling and Repair Pathways
The following diagrams illustrate the key pathways involved in the formation and repair of this compound and the broader DNA damage response.
Caption: Formation of this compound from Oxidative Damage.
Caption: Base Excision Repair of this compound.
Caption: ATM/ATR Signaling in Response to Oxidative DNA Damage.
Experimental Protocols
Quantification of 5-Hydroxy-2'-deoxycytidine by LC-MS/MS
This protocol outlines the general steps for the sensitive detection and quantification of 5-hydroxy-2'-deoxycytidine (5-ohdC) in genomic DNA.
1. DNA Extraction and Hydrolysis:
- Extract genomic DNA from tissues or cells using a standard phenol-chloroform extraction or a commercial kit.
- Quantify the extracted DNA using a spectrophotometer.
- To 50-100 ng of genomic DNA, add a solution of nuclease P1, followed by incubation at 37°C.
- Add alkaline phosphatase and continue incubation at 37°C to hydrolyze the DNA into individual nucleosides.
2. Liquid Chromatography Separation:
- Use a reverse-phase C18 column for separation.
- Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium formate).
3. Mass Spectrometry Detection:
- Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Monitor the specific mass-to-charge ratio (m/z) transitions for 5-ohdC and an internal standard. For 5-ohdC, the transition is typically from the protonated molecule to the protonated base.
4. Quantification:
- Generate a standard curve using known concentrations of a 5-ohdC standard.
- Quantify the amount of 5-ohdC in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
Detection of Oxidative DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which are indicative of oxidative damage.
1. Cell Preparation and Embedding:
- Prepare a single-cell suspension from the tissue or cell culture of interest.
- Mix the cell suspension with low-melting-point agarose at 37°C.
- Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and allow it to solidify on a cold surface.
2. Lysis:
- Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) and incubate at 4°C in the dark. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
3. DNA Unwinding and Electrophoresis:
- Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) to allow the DNA to unwind.
- Apply a voltage to the tank to perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
4. Neutralization and Staining:
- Neutralize the slides with a Tris buffer.
- Stain the DNA with a fluorescent dye (e.g., SYBR Gold).
5. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, percentage of DNA in the tail, and tail moment.
Start [label="Single-Cell Suspension", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Embed [label="Embed cells in\nlow-melting-point agarose on slide"];
Lysis [label="Lyse cells in\nhigh salt/detergent buffer"];
Unwind [label="Unwind DNA in\nalkaline buffer (pH > 13)"];
Electrophoresis [label="Electrophoresis"];
Neutralize [label="Neutralize with Tris buffer"];
Stain [label="Stain with fluorescent dye"];
Visualize [label="Visualize and quantify\ncomets with fluorescence microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Embed;
Embed -> Lysis;
Lysis -> Unwind;
Unwind -> Electrophoresis;
Electrophoresis -> Neutralize;
Neutralize -> Stain;
Stain -> Visualize;
}
Caption: Workflow for the Alkaline Comet Assay.
Conclusion and Future Directions
This compound is a physiologically relevant molecule that serves as a biomarker for oxidative stress and a potential driver of mutagenesis. Understanding its formation, consequences, and the cellular mechanisms that have evolved to counteract its effects is crucial for research in aging, cancer, and neurodegenerative diseases. For drug development professionals, distinguishing the properties of 5-hC from therapeutic analogs like NHC is paramount for designing safe and effective treatments.
Future research should focus on developing more sensitive and high-throughput methods for detecting 5-hC in clinical samples, which could lead to its use as a diagnostic or prognostic marker. Further elucidation of the specific DNA polymerases that are prone to misincorporation opposite 5-hC and the factors that influence the efficiency of its repair will provide deeper insights into the mechanisms of mutagenesis and genome maintenance. The continued study of this compound and its related analogs will undoubtedly yield valuable knowledge for both basic science and translational medicine.
References
- 1. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base excision repair - Wikipedia [en.wikipedia.org]
- 5. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]
Initial Studies on 5-Hydroxycytidine in Escherichia coli: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on 5-hydroxycytidine (ho⁵C) in the model organism Escherichia coli. The document synthesizes current knowledge on the endogenous role of ho⁵C as a natural modification in ribosomal RNA (rRNA), the enzymatic machinery responsible for its formation, and its physiological significance, particularly in the context of stress responses. Furthermore, this guide addresses the limited available information on the effects of exogenous this compound and related analogues on E. coli.
Endogenous this compound: A Modification of 23S Ribosomal RNA
Initial research has unequivocally identified this compound as a naturally occurring modified nucleoside within E. coli. Unlike the canonical bases, ho⁵C is introduced post-transcriptionally into RNA molecules.
Key Findings:
-
Location: this compound is found at position 2501 in the 23S ribosomal RNA of E. coli[1][2]. This specific location is within Domain V of the 23S rRNA, which forms the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for protein synthesis.
-
Enzymatic Synthesis: The formation of ho⁵C at position 2501 is catalyzed by the enzyme RlhA[2][3]. RlhA is a member of a protein family annotated as U32 peptidases, though its specific activity in this context is hydroxylation.
-
Dynamic Regulation: The level of ho⁵C2501 modification is not static; it is highly dynamic and dependent on the physiological state of the cell. The most significant increases in modification levels are observed during the stationary phase of growth and in response to oxidative stress, such as exposure to hydrogen peroxide[2].
Quantitative Analysis of ho⁵C2501 Modification
The abundance of this compound at position 2501 varies significantly with growth conditions. This dynamic regulation suggests a functional role in cellular adaptation.
| Growth Condition | Strain | Modification Level of C2501 (%) | Reference |
| Exponential Phase | Wild-Type E. coli | Low (specific percentage not consistently reported) | |
| Stationary Phase | Wild-Type E. coli | High (significantly increased from exponential phase) | |
| Oxidative Stress (H₂O₂) | Wild-Type E. coli | Markedly Increased | |
| ΔrlhA Mutant | E. coli | Undetectable |
Note: Quantitative values can vary between studies and experimental setups. The table reflects the general trends observed.
Proposed Biological Function
The accumulation of ho⁵C2501 under stress conditions points to a role in modulating ribosome function to enhance cell survival.
-
Fine-Tuning Translation: High levels of ho⁵C2501 have been shown to reduce the overall efficiency of protein biosynthesis in vitro and in vivo.
-
Protective Role in Oxidative Stress: By dampening protein synthesis, the ho⁵C2501 modification is thought to be a protective mechanism. Under oxidative stress, a reduction in translation can conserve resources and minimize the production of potentially damaged proteins. E. coli strains lacking the RlhA enzyme, and therefore unable to synthesize ho⁵C2501, exhibit increased cell death when exposed to hydrogen peroxide.
Experimental Protocols
This section details the methodologies for the detection and quantification of this compound in E. coli rRNA.
Protocol for Quantification of ho⁵C in 23S rRNA by LC-MS/MS
This protocol is based on methods described for the analysis of modified nucleosides.
1. Isolation of Total RNA:
- Culture E. coli cells to the desired growth phase (e.g., mid-log or stationary).
- Harvest cells by centrifugation at 4°C.
- Extract total RNA using a standard method such as hot phenol-chloroform extraction or a commercial RNA purification kit. Ensure the use of RNase inhibitors.
2. Purification of Ribosomes (Optional but Recommended):
- For higher purity, ribosomes can be isolated from the cell lysate by ultracentrifugation through a sucrose cushion.
- Extract rRNA from the purified ribosomes.
3. Enzymatic Hydrolysis of rRNA to Nucleosides:
- To 1-5 µg of purified rRNA, add nuclease P1 (to digest to 5'-monophosphates) and incubate at 37°C for 2 hours.
- Add bacterial alkaline phosphatase to dephosphorylate the nucleotides to nucleosides and incubate at 37°C for an additional 2 hours.
- Terminate the reaction by filtration or heat inactivation.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
- Inject the nucleoside mixture onto a reverse-phase C18 column.
- Perform chromatographic separation using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).
- Detect and quantify the nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- The transition for ho⁵C is typically m/z 260 → 128.
- Quantify the amount of ho⁵C relative to the canonical nucleosides (A, C, G, U).
Protocol for Analysis of ho⁵C2501 by Primer Extension
This method allows for the semi-quantitative assessment of the modification at a specific site.
1. RNA Isolation:
- Isolate total RNA as described in section 2.1.
2. Primer Annealing:
- Design a DNA oligonucleotide primer that anneals downstream of position 2501 on the 23S rRNA.
- Anneal the radiolabeled or fluorescently labeled primer to the total RNA.
3. Reverse Transcription:
- Perform a reverse transcription reaction using a reverse transcriptase enzyme.
- The presence of the ho⁵C modification can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product.
4. Gel Electrophoresis:
- Separate the cDNA products on a denaturing polyacrylamide sequencing gel.
- The intensity of the band corresponding to the stop at position 2502 (one nucleotide downstream of the modification) relative to the full-length product provides a measure of the modification level.
Effects of Exogenous this compound and its Analogues
There is a notable lack of published studies on the effects of exogenously supplied this compound on the growth, toxicity, and DNA incorporation in E. coli. However, research on related cytidine analogues provides some insights into potential mechanisms of action. It is crucial to note that these are different compounds, and their effects may not be directly translatable to this compound.
This compound Toxicity in Eukaryotic Cells
While data in E. coli is scarce, one study has reported on the cytotoxicity of this compound in a human cell line.
| Compound | Cell Line | Concentration Range Tested | Observed Viability | Reference |
| This compound | HeLa S3 | Not specified | 31% to 40% |
This finding indicates that exogenous this compound can be toxic to cells, although the mechanism and its relevance to bacteria are unknown.
Studies on Related Analogues in E. coli
-
N⁴-hydroxycytidine (NHC): NHC, the active metabolite of the antiviral drug molnupiravir, has been shown to be mutagenic in E. coli. It primarily causes A:T → G:C transitions. The mutagenic effect is dose-dependent.
-
5-Azacytidine: This cytidine analogue is known to be bactericidal to E. coli, particularly in strains expressing DNA methyltransferases. It can be incorporated into DNA and trap methyltransferase enzymes, leading to DNA-protein crosslinks and cell death. It is also mutagenic and induces the SOS response in E. coli.
Visualizations: Pathways and Workflows
Biosynthesis and Functional Impact of ho⁵C2501
Caption: Biosynthesis and functional role of this compound at position 2501 in E. coli 23S rRNA.
Experimental Workflow for ho⁵C Analysis
Caption: A generalized experimental workflow for the quantification of this compound from E. coli rRNA.
Logical Relationship of ho⁵C in Oxidative Stress Response
Caption: Logical flow diagram illustrating the adaptive advantage conferred by ho⁵C modification during oxidative stress.
Conclusion and Future Directions
Initial studies in E. coli have established this compound as a functionally significant, endogenously produced modification in 23S rRNA. Its role in fine-tuning translation in response to stress highlights a sophisticated layer of bacterial regulation.
Key areas for future research include:
-
Exogenous Effects: A thorough investigation into the effects of externally supplied this compound on E. coli is warranted to understand its potential as an antimicrobial agent and its mechanisms of toxicity and mutagenicity.
-
Regulatory Networks: Elucidating the signaling pathways that lead to the upregulation of RlhA activity under stress conditions will provide a more complete picture of this adaptive response.
-
Structural Impact: High-resolution structural studies of ribosomes containing ho⁵C2501 are needed to understand the precise molecular mechanism by which this modification impacts peptidyl transferase activity and overall translation.
This guide serves as a foundational resource for scientists and professionals in drug development, summarizing the core knowledge of this compound in E. coli and identifying critical gaps for future investigation.
References
- 1. Identification of this compound at position 2501 concludes characterization of modified nucleotides in E. coli 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dynamic 23S rRNA modification ho5C2501 benefits Escherichia coli under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Landscape of 5-Hydroxycytidine in Mammalian RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxycytidine (5-hC), an oxidized derivative of 5-methylcytidine, is an emerging modification in the mammalian epitranscriptome. Initially characterized in the context of DNA as 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), its presence and potential functional significance in RNA are now gaining considerable attention. This technical guide provides a comprehensive overview of the current understanding of 5-hC in mammalian RNA, including its discovery, biosynthesis, and potential biological roles. We present a consolidation of quantitative data on its abundance, detailed experimental protocols for its detection and analysis, and visual representations of the key enzymatic pathways and experimental workflows to facilitate further research in this exciting field.
Introduction
For decades, the landscape of RNA modifications was thought to be relatively static. However, recent advancements have unveiled a dynamic and complex world of the "epitranscriptome," where chemical modifications on RNA molecules play crucial roles in regulating gene expression and cellular function[1]. Among these modifications, this compound (also known as 5-hydroxymethylcytidine in RNA, 5-hmrC, or hm5C) has been identified as a key player. This modification arises from the oxidation of 5-methylcytidine (5-mC), a well-known RNA modification[2][3][4][5]. The discovery of 5-hC in mammalian RNA opens up new avenues for understanding post-transcriptional gene regulation and its implications in health and disease.
Biosynthesis and Regulation
The primary pathway for the formation of 5-hC in mammals involves the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). These enzymes, initially discovered for their role in DNA demethylation, also catalyze the oxidation of 5-methylcytidine in RNA to form this compound. This process is dependent on Fe(II) and α-ketoglutarate as co-factors. While all three TET enzymes have shown activity towards RNA substrates, the efficiency of this reaction is lower compared to their activity on DNA.
Interestingly, studies have shown the presence of 5-hC in cells where TET enzymes have been knocked out, suggesting the existence of alternative, TET-independent formation pathways. These alternative mechanisms are yet to be fully elucidated but may involve other cellular oxidases or reactive oxygen species.
References
- 1. Epitranscriptomic code and its alterations in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tet-mediated formation of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxycytidine: An In-depth Technical Guide to its Role as a Biomarker in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular function and identity. For decades, 5-methylcytosine (5mC) was considered the primary epigenetic mark on mammalian DNA.[1] However, the discovery of 5-hydroxymethylcytosine (5hmC), an oxidation product of 5mC, has added a new layer of complexity and regulatory potential to the field of epigenetics.[1][2][3] 5hmC is generated by the Ten-Eleven Translocation (TET) family of dioxygenases and is not merely an intermediate in DNA demethylation but a stable epigenetic mark in its own right, particularly enriched in the brain.[2]
Emerging evidence has implicated aberrant 5hmC levels in a wide range of human pathologies, including cancer and neurological disorders, positioning it as a promising biomarker for disease diagnosis, prognosis, and therapeutic response. This technical guide provides a comprehensive overview of 5-hydroxycytidine's role in disease, details the methodologies for its detection, and explores the signaling pathways it influences. Furthermore, it discusses the related ribonucleoside analogue, N4-hydroxycytidine (NHC), a key metabolite of the antiviral drug molnupiravir, which leverages a mechanism of lethal mutagenesis.
Core Signaling and Metabolic Pathways
The generation and function of this compound are part of a complex enzymatic cascade that dynamically regulates the epigenetic landscape. Understanding these pathways is crucial for interpreting its role as a biomarker.
The antiviral agent Molnupiravir is a prodrug that is metabolized to N4-hydroxycytidine (NHC), which then undergoes intracellular phosphorylation to its active triphosphate form. This active form is incorporated into viral RNA, leading to an accumulation of mutations termed "error catastrophe".
This compound as a Biomarker in Disease
Cancer
A hallmark of many human cancers is the global loss of 5-hydroxymethylcytosine. This reduction can range from approximately 50% to over 90% across various tumor types when compared to adjacent normal tissues. This widespread loss suggests that defective 5mC oxidation pathways may be a common feature in tumorigenesis. The quantification of global 5-hmC levels is therefore a strong candidate for a clinical biomarker.
| Cancer Type | Observation | Reference |
| Glioblastoma | Pronounced reduction in 5-hmC levels compared to controls. | |
| Colorectal Cancer | Significant loss of 5-hmC observed in tumor tissues. | |
| Pancreatic Cancer | Reduced 5-hmC content in cancerous tissues. | |
| Multiple Myeloma | Pronounced reduction in 5-hmC levels. | |
| Chronic Lymphocytic Leukemia | Reduced 5-hmC levels observed. | |
| Lung, Breast, Prostate, Liver, Ovarian Cancers, Melanoma | Substantial reduction (50-90%) of 5-hmC levels in tumors. |
Neurological Disorders
The brain contains particularly high levels of 5-hmC, where it plays a crucial role in neurodevelopment and gene regulation. Alterations in 5-hmC levels and distribution are increasingly associated with neurodegenerative diseases. The levels of 5-hmC in the brain are known to increase progressively from birth, but in patients with neurodegenerative disorders, these levels are often compromised.
| Disease | Observation | Reference |
| Alzheimer's Disease | Genome-wide alterations in 5-hmC are associated with AD neuropathology. Differentially hydroxymethylated regions are found in known AD loci. | |
| Parkinson's Disease | Altered 5-hmC pathways are implicated in neurodegeneration. | |
| Huntington's Disease | Compromised levels of 5-hmC are associated with the disease. | |
| Brain Tumors (Gliomas) | Recent findings point to a role for 5-hmC in brain tumors. |
Quantitative Analysis of this compound and its Analogs
Accurate and sensitive quantification is paramount for establishing a compound as a reliable biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
| Analyte | Matrix | LLOQ | Linear Range | Precision (%CV) | Accuracy (%Diff) | Reference |
| NHC | Human Plasma | 1 ng/mL | 1–5000 ng/mL | ≤ 6.40% | ≤ ± 6.37% | |
| NHC | Human Plasma | 10 ng/mL | 10–10,000 ng/mL | N/A | N/A | |
| NHC | Human Plasma & Saliva | 2.5 ng/mL | 2.5–5000 ng/mL | < 15% | < 15% | |
| NHC-TP | PBMC Lysate | 1 pmol/sample | 1–1500 pmol/sample | ≤ 11.8% | ≤ ± 11.2% | |
| 5-hmC | Genomic DNA | 0.005% of total bases | 0.005–0.5% | High | High |
Experimental Protocols and Workflows
Protocol 1: Quantification of NHC in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for quantifying β-D-N4-hydroxycytidine (NHC) in clinical samples.
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human K2EDTA plasma sample into a well of a 96-well protein precipitation filtration plate.
-
Add 50 µL of an internal standard solution (e.g., isotopically-labeled NHC, 50 ng/mL).
-
Add 0.5 mL of acetonitrile to each well to precipitate proteins.
-
Incubate for 5 minutes at room temperature.
-
Elute the supernatant via vacuum filtration.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 0.6 mL of 0.1% formic acid in water.
2. Chromatographic Separation:
-
HPLC System: A system capable of binary gradient elution.
-
Column: Shim-pack GWS C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile.
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions (example):
-
NHC: m/z 258.0 → 125.9
-
NHC-SIL (Internal Standard): m/z 260.9 → 128.9
-
Protocol 2: High-Throughput Fluorescence-Based Quantification of Global 5-hmC
This method provides a cost-effective and high-throughput alternative to mass spectrometry for measuring global 5-hmC levels in genomic DNA, making it suitable for clinical screening.
1. Principle: The assay relies on the specific enzymatic glycosylation of 5-hmC, followed by chemical modification with a fluorescent probe. 2. DNA Isolation: Extract genomic DNA from tissues or cells using a standard commercial kit. 3. Enzymatic Labeling:
-
Incubate genomic DNA with T4 β-glucosyltransferase (T4-BGT) and a modified glucose donor (e.g., UDP-6-azide-glucose). This step specifically transfers the azide-glucose moiety to 5-hmC residues. 4. Fluorescent Tagging:
-
Perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) by adding a fluorescently-labeled alkyne (e.g., DBCO-fluorophore) to the azide-labeled DNA. 5. Quantification:
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the signal to the total amount of DNA in each well (quantified, for example, by a DNA-intercalating dye like PicoGreen).
-
The resulting fluorescence is directly proportional to the amount of global 5-hmC in the sample.
Protocol 3: Analysis of Oxidative DNA Damage Induced by NHC
This protocol is designed to investigate whether NHC, through its metabolites, can cause oxidative damage to DNA, a potential mechanism of host mutagenicity.
1. NHC Metabolism:
-
Incubate N4-hydroxycytidine (NHC) with cytidine deaminase (CDA) (e.g., 125 µg/mL) for 16 hours at 37°C to generate metabolites, including hydroxylamine. 2. DNA Incubation:
-
Prepare reaction mixtures containing:
-
Calf thymus DNA (100 µM/base)
-
CDA-treated NHC
-
CuCl₂ (100 µM)
-
Sodium phosphate buffer (4 mM, pH 7.8) with 5 µM DTPA.
-
-
Incubate the reaction mixtures for 1 hour at 37°C. 3. DNA Digestion:
-
Precipitate the DNA using ethanol.
-
Digest the DNA into individual nucleosides using nuclease P₁ and calf intestine phosphatase. 4. Analysis of 8-oxodG:
-
Analyze the digested nucleosides using an HPLC system coupled with an electrochemical detector (HPLC-ECD).
-
Quantify the amount of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key marker of oxidative DNA damage, relative to unmodified deoxyguanosine.
References
Methodological & Application
Detecting 5-Hydroxycytidine in RNA: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – As the field of epitranscriptomics continues to expand, the ability to accurately detect and quantify modifications to RNA has become increasingly crucial for researchers in basic science and drug development. Among these modifications, 5-hydroxycytidine (5-hmC) has emerged as a significant player in RNA metabolism and function. To aid researchers in this evolving area, we present a comprehensive guide to the current methods for detecting this compound in RNA, complete with detailed application notes and experimental protocols.
Introduction to this compound in RNA
This compound is an oxidized derivative of 5-methylcytidine (5-mC) and is generated by the action of Ten-Eleven Translocation (TET) enzymes and AlkB homolog 1 (ALKBH1).[1] Initially studied in the context of DNA epigenetics, 5-hmC is now recognized as a key modification in various RNA species, including messenger RNA (mRNA) and transfer RNA (tRNA).[2] Its presence and dynamic regulation suggest important roles in processes such as RNA stability, translation, and the regulation of gene expression, particularly in embryonic stem cell differentiation and neurological processes.[3] The accurate detection and quantification of 5-hmC in RNA are therefore essential for elucidating its biological functions and its potential as a biomarker or therapeutic target.
Methods for Detecting this compound in RNA
Several techniques, each with distinct advantages and limitations, are available for the study of 5-hmC in RNA. These methods can be broadly categorized into three groups: antibody-based enrichment, mass spectrometry-based quantification, and sequencing-based approaches that can provide single-base resolution.
Hydroxymethylated RNA Immunoprecipitation Sequencing (hMeRIP-Seq)
Application Note: hMeRIP-Seq is a powerful technique for transcriptome-wide mapping of 5-hmC. It relies on the specific recognition of 5-hmC residues by a dedicated antibody to enrich for RNA fragments containing this modification. These enriched fragments are then sequenced, providing a global profile of 5-hmC distribution across the transcriptome. This method is particularly useful for identifying regions with high levels of 5-hmC and for comparative analyses between different cellular states or conditions. While it does not provide single-base resolution, hMeRIP-Seq is a robust method for initial screening and hypothesis generation. The resolution is typically in the range of 50-100 base pairs.[4]
Experimental Protocol: hMeRIP-Seq
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from the cells or tissues of interest using a standard method like TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods. Purify the fragmented RNA.
-
-
Immunoprecipitation:
-
Prepare antibody-bead conjugates by incubating a specific anti-5-hmC antibody with protein A/G magnetic beads.
-
Add the fragmented RNA to the antibody-bead slurry and incubate to allow for the binding of the antibody to 5-hmC-containing RNA fragments.
-
Wash the beads several times to remove non-specifically bound RNA.
-
Elute the enriched RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the enriched RNA fragments. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared library.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Use peak-calling algorithms (e.g., MACS) to identify regions enriched for 5-hmC.
-
Perform differential enrichment analysis to compare 5-hmC levels between samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is the gold standard for the absolute quantification of 5-hmC in RNA. This highly sensitive and specific method involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry. By comparing the signal of this compound to that of the canonical nucleosides, a precise quantification of the global 5-hmC level can be achieved. This method is ideal for validating findings from other techniques and for studies where accurate quantification is paramount. With chemical derivatization, the limit of detection can be as low as 0.06 fmol.[5]
Experimental Protocol: LC-MS/MS for 5-hmC Quantification
-
RNA Digestion:
-
Purify total RNA to remove any contaminating DNA.
-
Digest the RNA to single nucleosides using a mixture of enzymes such as nuclease P1, followed by alkaline phosphatase.
-
Ensure complete digestion to avoid underestimation of modified nucleosides.
-
-
Liquid Chromatography Separation:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Use a gradient of solvents to achieve optimal separation of this compound from other nucleosides.
-
-
Tandem Mass Spectrometry Detection:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and the four canonical ribonucleosides.
-
Generate a standard curve using known amounts of pure this compound to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleoside.
-
Calculate the amount of this compound relative to the total amount of cytidine or all nucleosides to determine its abundance.
-
References
- 1. ALKBH1 is an RNA dioxygenase responsible for cytoplasmic and mitochondrial tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSE131900 - 5hmC RNA role in mouse Embryonic stem cell differentiation to Embryonic bodies [hMeRIP-seq] - OmicsDI [omicsdi.org]
- 4. hMeDIP-Seq Service, hMeDIP-based Service - Epigenetics [epigenhub.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 5-Hydroxycytidine (β-D-N4-hydroxycytidine) in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxycytidine, also known as β-D-N4-hydroxycytidine (NHC), is the primary active metabolite of the antiviral prodrug Molnupiravir. Accurate and sensitive quantification of NHC in biological matrices is crucial for pharmacokinetic studies and clinical trial monitoring. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.
The method described herein utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for reliable quantification of this compound in a complex biological matrix.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for this compound analysis.
Table 1: Linearity and Limits of Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3][4][5] |
| Linearity Range | 10 - 10,000 ng/mL | 1 - 5,000 ng/mL | 2.5 - 5,000 ng/mL |
| LLOQ | 10 ng/mL | 1 ng/mL | 2.5 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%RSD) | ≤ 15% | 1.73 - 5.71% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% | 3.43 - 6.40% | ≤ 15% |
| Intra-day Accuracy (%E) | Within ±15% | -6.27 to -3.23% | Within ±15% |
| Inter-day Accuracy (%E) | Within ±15% | -6.37 to -5.22% | Within ±15% |
Table 3: Recovery
| Parameter | Method 1 | Method 2 | Method 3 |
| Recovery (%) | Not Reported | Not Reported | 95 - 100% (Plasma) |
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound (NHC) reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C,¹⁵N₂]-NHC
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate
-
Human plasma (K₂EDTA)
2. Preparation of Standards and Quality Control Samples
-
Prepare a stock solution of this compound in methanol (e.g., 200,000 ng/mL).
-
Prepare a stock solution of the internal standard in a suitable solvent (e.g., acetonitrile at 200,000 ng/mL).
-
Serially dilute the this compound stock solution with methanol to prepare working standard solutions.
-
Spike blank human plasma with the working standard solutions to create calibration standards at concentrations ranging from the LLOQ to the upper limit of quantification (e.g., 1, 5, 25, 100, 500, 1000, 2500, and 5000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
3. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube or a 96-well plate.
-
Add 50 µL of the internal standard working solution.
-
Add 0.5 mL of acetonitrile to each well to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in 100-600 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
4. LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., Shim-pack GWS C18, 150 mm × 4.6 mm, 5 µm or Waters C18 XBridge, 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water with 0.08% ammonia solution or 1 mM ammonium acetate in water (pH adjusted to 4.3 with acetic acid).
-
Mobile Phase B: 0.1% formic acid in methanol with 0.08% ammonia mixed with acetonitrile (4:1, v/v) or 1 mM ammonium acetate in acetonitrile.
-
Flow Rate: 350 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient starts with a high aqueous phase, which is decreased over time to elute the analyte. For example, start at 2% B, hold for 1.2 min, ramp to 90% B over 1.3 min, hold, and then return to initial conditions for re-equilibration.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode. Positive mode has been reported to provide higher intensity. Negative mode has also been successfully used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Positive Mode:
-
This compound (NHC): m/z 260.10 → 128.20 and 260.10 → 111.10.
-
NHC-SIL: m/z 260.9 → 128.9.
-
-
Negative Mode:
-
This compound (NHC): m/z 258.0 → 125.9.
-
NHC-SIL: m/z 260.9 → 128.9.
-
-
-
Ion Source Parameters:
-
Nebulizer Gas Flow: 3 L/min.
-
Drying Gas Flow: 20 L/min.
-
Heat Block Temperature: 400°C.
-
Desolvation Line Temperature: 200°C.
-
Interface Voltage: +5.0 kV (for positive mode).
-
5. Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is typically used to fit the data. The concentrations of this compound in the QC and unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic relationship between the prodrug Molnupiravir and its active metabolite, this compound (NHC), which is then intracellularly converted to its active triphosphate form.
Caption: Molnupiravir to NHC metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
Application Notes and Protocols for Antibody-Based Detection of 5-Hydroxycytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxycytidine (5-hC) is a modified ribonucleoside that plays a significant role in various biological processes. It is an oxidized form of 5-methylcytidine (5-mC) in RNA, a reaction mediated by the Ten-eleven translocation (TET) family of enzymes[1][2][3]. This modification is implicated in the dynamic regulation of RNA function. Furthermore, 5-hC is the active metabolite of the antiviral prodrug Molnupiravir, which has been used in the treatment of viral infections like COVID-19. Molnupiravir is converted in the body to β-D-N4-hydroxycytidine (NHC), which is then phosphorylated to its active triphosphate form. This active form is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and subsequent error catastrophe in the virus[4].
The detection and quantification of 5-hC in RNA are crucial for understanding its physiological roles and the mechanism of action of antiviral drugs. This document provides detailed application notes and protocols for the antibody-based detection of 5-hC using dot blot, immunofluorescence, and RNA immunoprecipitation techniques.
Data Presentation: Antibody Performance
Quantitative data on the performance of commercially available antibodies specifically for this compound (5-hC) in RNA is currently limited. Most available antibodies are characterized for their binding to 5-hydroxymethylcytosine (5-hmC) in DNA. While many of these antibodies are named "anti-5-hydroxymethylcytidine," their cross-reactivity and performance with the ribose form (5-hC) in RNA are not always well-documented. Researchers should, therefore, carefully validate their chosen antibody for their specific application.
The following tables summarize the available performance data for widely used anti-5-hydroxymethylcytosine antibodies, which may be applicable for the detection of 5-hC. It is strongly recommended that users perform their own validation experiments to determine the optimal antibody and concentration for their specific RNA application.
Table 1: Antibody Specificity and Cross-Reactivity
| Antibody | Target | Stated Specificity | Known Cross-Reactivity | Reference |
| Anti-5-hmC Monoclonal (RM236) | 5-hydroxymethylcytosine | Reacts with 5-hmC in ssDNA and dsDNA. No cross-reactivity with non-methylated cytosine and methylcytosine in DNA. | Not explicitly tested against 5-hC in RNA in provided data. | |
| Anti-5-hmC Monoclonal (HMC31) | 5-hydroxymethylcytosine | High specificity for 5-hmC in DNA, validated by ELISA, dot blot, and MeDIP. | Not explicitly tested against 5-hC in RNA in provided data. | |
| Anti-5-hmC Polyclonal | 5-hydroxymethylcytosine | Shows 650-fold enrichment for 5-hmC DNA compared to 5-mC DNA or unmethylated DNA. | Not explicitly tested against 5-hC in RNA in provided data. |
Table 2: Recommended Antibody Dilutions for Various Applications
| Antibody | Application | Recommended Dilution/Concentration | Reference |
| Anti-5-hmC Monoclonal (RM236) | Dot Blot | 0.2 µg/mL | |
| ELISA | 1-3 µg/mL | ||
| Immunofluorescence | 1 µg/mL | ||
| Immunoprecipitation | 10:1 DNA:Ab ratio | ||
| Anti-5-hmC Monoclonal (HMC/4D9) | Dot Blot | 0.5 µg/mL (1:2000) | |
| Anti-5-mC Monoclonal (FMC-9) | Dot Blot | 1:1000 |
Note: The dilutions provided are primarily for DNA-based applications and should be optimized for RNA detection.
Experimental Protocols
Dot Blot Analysis of this compound in RNA
This protocol allows for the semi-quantitative detection of 5-hC in total RNA or purified RNA fractions.
Materials:
-
Total RNA or purified RNA samples
-
RNase-free water
-
Positively charged nylon or nitrocellulose membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST)
-
Primary antibody against 5-hydroxymethylcytidine
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene blue staining solution (0.02% methylene blue in 0.3 M sodium acetate, pH 5.2)
Procedure:
-
RNA Sample Preparation:
-
Thaw RNA samples on ice.
-
Prepare serial dilutions of your RNA samples in RNase-free water. A typical range is 0.1 to 2 µg per dot.
-
Denature the RNA samples by heating at 95°C for 3 minutes, then immediately chill on ice.
-
-
Membrane Spotting:
-
Cut a piece of nylon or nitrocellulose membrane to the desired size. Handle the membrane with forceps.
-
Lightly mark a grid on the membrane with a pencil.
-
Spot 1-2 µL of each denatured RNA sample onto the center of a grid square.
-
Allow the membrane to air dry completely.
-
-
Cross-linking:
-
Place the membrane with the RNA side facing up in a UV cross-linker.
-
Cross-link the RNA to the membrane using an optimal UV dose (e.g., 120 mJ/cm²).
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-5-hydroxymethylcytidine antibody in blocking buffer to the optimized concentration.
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
-
Loading Control (Methylene Blue Staining):
-
After imaging, wash the membrane in water.
-
Stain the membrane with methylene blue solution for 5-10 minutes.
-
Destain with water until the spots are clearly visible against a light background. This will visualize the total RNA spotted and serve as a loading control.
-
References
- 1. 5-Hydroxymethylcytosine (5-hmC) Monoclonal Antibody [HMC/4D9] | EpigenTek [epigentek.com]
- 2. researchgate.net [researchgate.net]
- 3. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: A Guide to the Chemical Synthesis of 5-Hydroxycytidine-Modified RNA Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-hydroxycytidine (hm⁵C), an oxidized derivative of 5-methylcytidine (m⁵C), has been identified in the RNA of all three domains of life.[1] This modification is implicated in various biological processes, including the regulation of mRNA translation and cellular stress responses.[2][3][4] The ability to synthesize RNA oligonucleotides containing hm⁵C at specific positions is crucial for investigating its precise biological functions, developing diagnostic tools, and creating novel RNA-based therapeutics.[5] This document provides a detailed protocol for the chemical synthesis of this compound-modified RNA oligonucleotides, from the preparation of the phosphoramidite building block to the final purification of the target sequence.
Principle of the Method The synthesis of hm⁵C-modified RNA is achieved through automated solid-phase phosphoramidite chemistry. The overall process involves three main stages:
-
Synthesis of a protected this compound phosphoramidite: The 5-hydroxymethyl group is protected, typically with an acetyl group, to prevent side reactions during oligonucleotide synthesis.
-
Automated Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidite is incorporated into a growing RNA chain on a solid support using a standard synthesis cycle.
-
Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support, all protecting groups are removed, and the final product is purified to high homogeneity using HPLC.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetyloxymethylcytidine Phosphoramidite
This protocol describes the synthesis of the key building block required for incorporating this compound into RNA. The strategy relies on using an acetyl group to protect the 5-hydroxymethyl moiety, which is compatible with standard RNA deprotection conditions.
Materials and Reagents:
-
5-Hydroxymethyluridine (5-hmU)
-
Acetic acid
-
Trifluoroacetic acid (TFA)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (AgNO₃)
-
1H-Tetrazole
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (DCM), Anhydrous
-
Acetonitrile (ACN), Anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Acetylation of 5-hmU: Selectively acetylate the 5-hydroxymethyl group of 5-hydroxymethyluridine using acetic acid with a catalytic amount of TFA. Reaction times should be monitored carefully (typically <40 minutes) to avoid acetylation of the ribose hydroxyl groups.
-
Tritylation (5'-OH Protection): Protect the 5'-hydroxyl group of the acetylated nucleoside with DMT-Cl in pyridine.
-
Silylation (2'-OH Protection): Protect the 2'-hydroxyl group with TBDMS-Cl. This step is a standard procedure in RNA phosphoramidite synthesis.
-
Conversion to Cytidine: Transform the protected uridine derivative into a cytidine derivative.
-
Phosphitylation: React the protected 5-acetyloxymethylcytidine nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA and 1H-Tetrazole in anhydrous ACN to yield the final phosphoramidite building block.
-
Purification: Purify the final phosphoramidite product using silica gel column chromatography.
Caption: Workflow for the synthesis of the 5-acetyloxymethylcytidine phosphoramidite building block.
Protocol 2: Solid-Phase Synthesis of hm⁵C-Modified RNA
This protocol outlines the incorporation of the custom-synthesized phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials and Reagents:
-
Protected 5-acetyloxymethylcytidine phosphoramidite (from Protocol 1)
-
Standard RNA phosphoramidites (A, G, C, U) with 2'-O-TBDMS protection
-
Solid support (e.g., CPG) functionalized with the first nucleoside
-
Standard synthesizer reagents: Acetonitrile, Activator (e.g., DCI), Capping reagents, Oxidizer (Iodine/water/pyridine)
-
Trichloroacetic acid (TCA) in DCM for detritylation
Procedure:
-
Synthesizer Preparation: Dissolve the hm⁵C phosphoramidite and standard phosphoramidites in anhydrous acetonitrile and install them on the synthesizer.
-
Automated Synthesis: Program the desired RNA sequence into the synthesizer. The synthesis proceeds in a 3' to 5' direction through repeated cycles:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group with TCA.
-
Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. For the hm⁵C phosphoramidite, an extended coupling time (e.g., 20 minutes) is recommended to ensure high efficiency.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Trityl Assay: Monitor the coupling efficiency after each step by measuring the absorbance of the released trityl cation. Coupling yields for the modified building block are typically high (>98%).
-
Final Detritylation (Optional): The final 5'-DMT group can be left on ("DMT-on") to aid in purification or removed ("DMT-off") on the synthesizer. The DMT-on strategy is often preferred for purification via reversed-phase HPLC.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups.
Materials and Reagents:
-
Ethanolic Methylamine/Aqueous Methylamine (EMAM) 1:1 mixture, or a 1:1 mixture of Ammonium Hydroxide/40% Aqueous Methylamine (AMA).
-
Triethylamine trihydrofluoride (NEt₃·3HF).
-
Dimethylsulfoxide (DMSO), anhydrous.
-
3M Sodium Acetate.
-
Butanol or Ethanol.
Procedure:
-
Base-Mediated Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add the AMA or EMAM solution and incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the acetyl group on the 5-hydroxymethylcytidine).
-
Cool the solution and dry it completely using a vacuum concentrator.
-
-
2'-Hydroxyl (TBDMS) Deprotection:
-
Resuspend the dried RNA pellet in anhydrous DMSO.
-
Add triethylamine, followed by triethylamine trihydrofluoride (NEt₃·3HF).
-
Incubate the mixture at 65°C for approximately 2.5 hours.
-
-
Quenching and Precipitation:
-
Quench the reaction by adding a suitable quenching buffer or by proceeding directly to precipitation.
-
Precipitate the crude RNA by adding 3M Sodium Acetate and 3 volumes of butanol or ethanol.
-
Cool at -70°C for at least 30 minutes, then centrifuge to pellet the RNA.
-
Wash the pellet with cold ethanol, and dry under vacuum.
-
Caption: General workflow from automated synthesis to the final purified hm⁵C-modified RNA oligonucleotide.
Protocol 4: Purification of hm⁵C-Modified RNA
High-purity oligonucleotides are essential for most research applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a robust method for this purpose.
Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., Agilent PLRP-S)
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0)
-
Mobile Phase B: Acetonitrile
-
RNase-free water
Procedure:
-
Sample Preparation: Resuspend the crude, deprotected RNA pellet in RNase-free water or Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the oligonucleotide using a shallow gradient of increasing Mobile Phase B. The DMT-on RNA will be significantly more retained than any DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Analysis: Collect the peak corresponding to the full-length product. Analyze a small aliquot of the collected fraction by mass spectrometry to confirm the identity and purity of the product.
-
Post-Purification Processing:
-
If purified with the DMT group on, treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the final product using size-exclusion chromatography or ethanol precipitation.
-
Lyophilize the pure RNA to a dry pellet and store at -20°C or -80°C.
-
Data Presentation: Synthesis and Purification Summary
The following tables summarize expected outcomes and typical parameters for the synthesis of hm⁵C-modified RNA oligonucleotides.
Table 1: Quantitative Synthesis Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Coupling Efficiency (hm⁵C) | > 98% | |
| Overall Crude Yield | Sequence Dependent | N/A |
| Purity after HPLC | > 95-99% |
| Observed Byproducts | < 15% (methylamino adducts) | |
Table 2: Example HPLC Purification Conditions
| Parameter | Condition |
|---|---|
| Column | Agilent PLRP-S, 8 µm |
| Mobile Phase A | 100 mM Hexylammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) |
| Gradient | 10-30% B over 20 minutes |
| Detection | 260 nm |
Biological Context and Application
This compound in RNA is part of a dynamic system of modifications. Understanding its synthesis and decay is key to elucidating its function. The ability to synthesize hm⁵C-containing RNA probes allows researchers to perform pull-down experiments to identify specific "reader" proteins that recognize this modification, develop new sequencing methods, and study its effect on RNA structure and function.
Caption: Biological pathway showing the formation and potential downstream functions of hm⁵C in RNA.
References
- 1. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Thermodynamic Properties, and Crystal Structure of RNA Oligonucleotides Containing 5-Hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.princeton.edu [chemistry.princeton.edu]
- 5. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxycytidine Immunoprecipitation (hMeRIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytidine (5-hC) is a modified ribonucleoside that represents an oxidation product of 5-methylcytidine (5mC) in RNA.[1][2][3] This modification is emerging as a significant player in the dynamic landscape of the epitranscriptome. The enzymatic conversion of 5mC to 5-hC is mediated by enzymes such as the Ten-Eleven Translocation (TET) family of dioxygenases and ALKBH1, highlighting a potential regulatory layer in RNA metabolism and function.[4][5] Notably, 5-hC has been found to be enriched in transfer RNA (tRNA) and polyA-enriched RNA fractions, suggesting its involvement in processes like translation and cellular stress responses.
To elucidate the genome-wide distribution and functional significance of 5-hC, a robust method for its detection is essential. Hydroxymethylated RNA immunoprecipitation followed by sequencing (hMeRIP-seq) is a powerful technique adapted from methylated RNA immunoprecipitation (MeRIP-seq) to specifically capture and identify RNA molecules containing 5-hC. This method relies on the high specificity of an antibody to enrich for 5-hC-containing RNA fragments, which are then sequenced and mapped to the transcriptome.
These application notes provide a detailed protocol for performing hMeRIP-seq, from sample preparation to data analysis, to empower researchers in their investigation of this important RNA modification.
Data Presentation
The analysis of hMeRIP-seq data typically involves identifying regions of the transcriptome enriched for 5-hC. This is achieved by comparing the sequencing reads from the immunoprecipitated (IP) sample to a non-immunoprecipitated input control. The results are often presented in a table that quantifies the enrichment of 5-hC in specific transcripts.
Table 1: Representative Quantitative Data from a hypothetical hMeRIP-seq Experiment. This table illustrates the typical output of an hMeRIP-seq data analysis pipeline, showcasing differentially hydroxymethylated RNA transcripts. The values presented are for illustrative purposes to demonstrate the structure of the data.
| Gene ID | Transcript ID | Chromosome | Peak Start | Peak End | Fold Enrichment (IP vs. Input) | p-value | Annotation |
| ENSG00000123456 | ENST00000123456 | chr1 | 150,234 | 150,489 | 8.2 | 1.5e-8 | 3' UTR |
| ENSG00000234567 | ENST00000234567 | chr2 | 45,678,901 | 45,679,123 | 6.5 | 3.2e-7 | CDS |
| ENSG00000345678 | ENST00000345678 | chrX | 78,901,234 | 78,901,456 | 12.1 | 9.8e-12 | tRNA |
| ENSG00000456789 | ENST00000456789 | chr5 | 98,765,432 | 98,765,678 | 4.3 | 5.1e-5 | lncRNA |
| ENSG00000567890 | ENST00000567890 | chr11 | 23,456,789 | 23,457,012 | 7.8 | 2.4e-8 | 5' UTR |
Experimental Protocols
The following protocol is adapted from established MeRIP-seq and hMeDIP (hydroxymethylated DNA immunoprecipitation) procedures and is intended as a comprehensive guide for performing hMeRIP-seq experiments.
Materials and Reagents
-
Cells or Tissues of Interest
-
Antibody: A validated anti-5-hydroxycytidine or anti-5-hydroxymethylcytosine antibody suitable for immunoprecipitation.
-
Magnetic Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Lysis Buffer (e.g., RIPA buffer with RNase inhibitors)
-
IP Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, with RNase inhibitors)
-
Wash Buffers (Low and high salt concentrations)
-
Elution Buffer (e.g., IP buffer with Proteinase K)
-
RNA Fragmentation Buffer
-
Trizol or other RNA extraction reagents
-
-
Enzymes: RNase Inhibitors, Proteinase K, DNase I
-
Equipment: Magnetic rack, sonicator, thermal cycler, qPCR machine, next-generation sequencing platform.
Detailed Methodology
1. RNA Extraction and Preparation
1.1. Harvest cells or tissues and immediately proceed with total RNA extraction using Trizol or a similar method to ensure high quality and integrity of the RNA.
1.2. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A260/A280 ratio should be ~2.0 and RNA integrity number (RIN) should be >7.0.
1.3. Treat the total RNA with DNase I to remove any contaminating genomic DNA.
1.4. Purify the RNA using a suitable RNA clean-up kit.
2. RNA Fragmentation
2.1. Fragment the purified total RNA to an average size of 100-200 nucleotides using an RNA fragmentation buffer or enzymatic methods. The fragmentation time and temperature should be optimized for the specific sample type.
2.2. Stop the fragmentation reaction and purify the fragmented RNA.
3. Immunoprecipitation (IP)
3.1. Bead Preparation: Wash the Protein A/G magnetic beads with IP buffer.
3.2. Antibody-Bead Conjugation: Incubate the washed beads with the anti-5-hydroxycytidine antibody with gentle rotation at 4°C to allow for antibody binding.
3.3. Immunoprecipitation Reaction:
- Take a small aliquot of the fragmented RNA to serve as the "input" control.
- Add the remaining fragmented RNA to the antibody-conjugated beads.
- Incubate the mixture overnight at 4°C with gentle rotation to allow for the immunoprecipitation of 5-hC-containing RNA fragments.
4. Washing and Elution
4.1. Place the tubes on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
4.2. Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specifically bound RNA. Perform each wash step at 4°C.
4.3. After the final wash, resuspend the beads in Elution Buffer containing Proteinase K.
4.4. Incubate at 55°C to digest the antibody and release the RNA.
5. RNA Purification
5.1. Place the tubes on a magnetic rack and collect the supernatant containing the eluted RNA.
5.2. Purify the immunoprecipitated RNA and the input RNA using an RNA clean-up kit.
6. Library Preparation and Sequencing
6.1. Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA using a strand-specific RNA library preparation kit suitable for next-generation sequencing.
6.2. Perform high-throughput sequencing on a compatible platform (e.g., Illumina).
7. Data Analysis
7.1. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
7.2. Alignment: Align the reads to the reference genome or transcriptome using a splice-aware aligner (e.g., STAR).
7.3. Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the IP sample compared to the input control.
7.4. Annotation and Downstream Analysis: Annotate the identified peaks to genomic features (e.g., exons, introns, UTRs, tRNAs, lncRNAs). Perform differential expression analysis of peaks between different conditions and functional enrichment analysis (e.g., GO and KEGG pathway analysis) of the genes associated with the identified peaks.
Visualizations
Signaling Pathway
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. TET-mediated 5-methylcytosine oxidation in tRNA promotes translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-methylcytosine in RNA: detection, enzymatic formation and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALKBH1 is an RNA dioxygenase responsible for cytoplasmic and mitochondrial tRNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Sequencing Methods for 5-Hydroxymethylcytosine (5-hmC)
Introduction
5-hydroxymethylcytosine (5-hmC) is a critical epigenetic modification in mammalian genomes, derived from the oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1] Unlike 5-mC, which is often associated with transcriptional repression, 5-hmC is enriched in active gene bodies and promoters, playing a vital role in gene regulation, embryonic stem cell differentiation, and neurodevelopment.[2][3] Distinguishing 5-hmC from the much more abundant 5-mC and unmodified cytosine (C) during sequencing presents a significant technical challenge, as widely used methods like conventional bisulfite sequencing cannot differentiate between the two modified bases.[4][5]
This document provides detailed application notes and protocols for several advanced methods designed to specifically detect and sequence 5-hmC at single-base or near-base resolution. These protocols are intended for researchers, scientists, and drug development professionals engaged in epigenetic research. The methodologies covered include chemical labeling-based enrichment, oxidative bisulfite sequencing (oxBS-Seq), and bisulfite-free enzymatic deamination approaches.
Biological Pathway: The TET-Mediated Oxidation of 5-methylcytosine
The generation of 5-hmC is the first step in the active DNA demethylation pathway in mammals. TET enzymes sequentially oxidize 5-mC to 5-hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These further oxidized forms can be recognized and excised by the base excision repair pathway, ultimately reverting the base to an unmodified cytosine.
Caption: The TET-mediated oxidation pathway of 5-mC.
Method 1: 5-hmC Selective Chemical Labeling and Enrichment (5hmC-Seal)
Application Note:
The 5-hmC Selective Chemical Labeling (5hmC-Seal) method provides a highly specific and density-independent means of capturing 5-hmC-containing DNA fragments. The technique utilizes the T4 bacteriophage β-glucosyltransferase (β-GT) enzyme, which selectively transfers a modified glucose moiety from an engineered UDP-glucose donor (e.g., UDP-6-azide-glucose) onto the hydroxyl group of 5-hmC. The incorporated azide group serves as a handle for a bio-orthogonal "click" chemistry reaction, allowing for the covalent attachment of a biotin tag. Streptavidin-coated magnetic beads can then be used to affinity-purify the biotinylated DNA fragments, which are subsequently prepared for next-generation sequencing. This method is highly robust and provides extremely low background, making it suitable for genome-wide mapping of 5-hmC.
Caption: Workflow for 5-hmC-Seal sequencing.
Experimental Protocol:
1. DNA Preparation and Fragmentation: a. Isolate high-quality genomic DNA from the sample of interest. b. Sonicate the genomic DNA to an average size of 200-500 bp, suitable for the chosen sequencing platform. c. Verify the size distribution of fragmented DNA on a 1% agarose gel.
2. Selective Glucosylation of 5-hmC: a. Prepare a reaction mixture containing the fragmented DNA, β-glucosyltransferase (β-GT), and UDP-6-N3-glucose (UDP-6-azide-glucose). b. Incubate the reaction to allow the transfer of the azide-glucose moiety to 5-hmC residues.
3. Biotin Labeling via Click Chemistry: a. To the glucosylated DNA, add a biotin linker containing a dibenzocyclooctyne (DBCO) group (e.g., DBCO-PEG4-Biotin). b. Allow the copper-free click reaction to proceed, covalently attaching biotin to the azide-modified glucose on the 5-hmC sites.
4. Affinity Enrichment of 5-hmC-Containing DNA: a. Purify the biotinylated DNA to remove unreacted components. b. Incubate the DNA with streptavidin-coated magnetic beads (e.g., Dynabeads C1) to capture the 5-hmC-containing fragments. c. Perform stringent washes to remove non-specifically bound DNA fragments.
5. Library Preparation and Sequencing: a. Elute the enriched DNA from the beads. b. Perform end-repair, A-tailing, and adapter ligation according to the manufacturer's protocol for the sequencing platform (e.g., Illumina). c. Amplify the library using a minimal number of PCR cycles (e.g., 12-17 cycles) to avoid bias. d. Purify the final library and assess its quality and concentration before proceeding to high-throughput sequencing.
Method 2: Oxidative Bisulfite Sequencing (oxBS-Seq)
Application Note:
Oxidative Bisulfite Sequencing (oxBS-Seq) is a method that allows for the quantitative mapping of 5-hmC at single-nucleotide resolution. The principle relies on the selective chemical oxidation of 5-hmC to 5-formylcytosine (5fC) using potassium perruthenate (KRuO4). Unlike 5-hmC, which is resistant to deamination by bisulfite, the resulting 5fC is readily deaminated to uracil (U). The protocol involves splitting a DNA sample into two aliquots. One is subjected to standard bisulfite (BS) treatment, where C is converted to U, while 5-mC and 5-hmC remain as C. The other aliquot is subjected to oxidation followed by bisulfite (oxBS) treatment, where C and 5-hmC are converted to U, while only 5-mC remains as C. By comparing the sequencing results from the two libraries, the positions of 5-hmC can be inferred.
Caption: Workflow for Oxidative Bisulfite Sequencing (oxBS-Seq).
Experimental Protocol:
1. DNA Preparation: a. Isolate high-quality genomic DNA. Ensure it is free of RNA contamination. b. Fragment the DNA to the desired size range (e.g., 200-500 bp) by sonication.
2. Oxidation Step (for oxBS library only): a. Take an aliquot of fragmented DNA for the oxBS library. b. Perform selective chemical oxidation of 5-hmC to 5fC using potassium perruthenate (KRuO4) under controlled conditions. c. Purify the oxidized DNA to remove the oxidant.
3. Bisulfite Conversion: a. Perform parallel bisulfite conversion reactions on the oxidized DNA (oxBS library) and an equal amount of non-oxidized fragmented DNA (standard BS library). b. Use a commercial kit for efficient and complete conversion of unmethylated cytosines to uracil.
4. Library Preparation and Sequencing: a. Construct sequencing libraries from both the BS-treated and oxBS-treated DNA samples. This includes end-repair, A-tailing, and ligation of methylated adapters. b. Amplify both libraries using a polymerase that can read through uracil. c. Quantify and pool the libraries for high-throughput sequencing.
5. Bioinformatic Analysis: a. Align reads from both libraries to a reference genome. b. For each CpG site, determine the methylation level in both the BS-seq and oxBS-seq data. c. The level of 5-hmC at a given site is calculated by subtracting the methylation level of the oxBS-seq library from that of the BS-seq library.
Method 3: Bisulfite-Free Single-Step Deamination Sequencing (SSD-Seq)
Application Note:
To overcome the DNA degradation associated with bisulfite treatment, bisulfite-free methods have been developed. Single-Step Deamination Sequencing (SSD-seq) is one such approach that provides direct, genome-wide mapping of 5-hmC at single-base resolution. This method leverages an engineered human APOBEC3A (A3A) protein, which is designed to selectively deaminate cytosine (C) and 5-mC to uracil (U) and thymine (T), respectively, while leaving 5-hmC unmodified. During subsequent PCR amplification and sequencing, the deaminated bases are read as thymine. Consequently, only the original 5-hmC sites are read as cytosine, allowing for their direct identification from the sequencing data without the need for a subtractive analysis.
Caption: Workflow for bisulfite-free SSD-Seq.
Experimental Protocol:
1. DNA Preparation: a. Isolate high-quality genomic DNA. b. Fragment DNA via sonication to a size range of 150-300 bp.
2. Enzymatic Deamination: a. Prepare a reaction mixture containing the fragmented DNA and the engineered A3A deaminase enzyme (e.g., eA3A-v10). b. Incubate the reaction to allow for the specific deamination of C and 5-mC residues. c. Inactivate the enzyme and purify the DNA.
3. Library Construction: a. Since the DNA is now single-stranded or contains U/T bases, a specialized library preparation protocol is required. b. Perform second-strand synthesis using primers and a polymerase that can read uracil. c. Proceed with standard end-repair, A-tailing, and adapter ligation.
4. PCR Amplification and Sequencing: a. Amplify the library with a high-fidelity polymerase. b. Purify the final library, assess its quality, and perform high-throughput sequencing.
5. Bioinformatic Analysis: a. Align the sequencing reads to the reference genome. b. Directly identify 5-hmC sites by calling cytosines in the sequence data. The percentage of C reads at a specific cytosine position corresponds to the percentage of 5-hmC.
Quantitative Data Summary
The choice of method depends on the specific research question, available equipment, and desired resolution. The table below summarizes key quantitative and qualitative features of the described methods.
| Feature | 5hmC-Seal | oxBS-Seq | SSD-Seq (Bisulfite-Free) |
| Principle | Chemical labeling & affinity enrichment | Chemical oxidation & bisulfite subtraction | Selective enzymatic deamination |
| Resolution | Near-base (enrichment of fragments) | Single-base | Single-base |
| Bisulfite Treatment | No | Yes | No |
| Distinguishes from 5-mC | Yes (physical separation) | Yes (subtractive analysis) | Yes (direct detection) |
| Output | Enrichment peaks (genomic location) | Quantitative %5-hmC per site | Quantitative %5-hmC per site |
| Starting DNA Amount | Varies by 5-hmC abundance (e.g., 1-5 µg) | ~100 ng - 1 µg | ~10-100 ng |
| Key Advantage | High specificity, low background | Quantitative at single-base resolution | Avoids DNA damage, direct readout |
| Key Limitation | Not single-base resolution | Requires two libraries, DNA damage | Requires specialized engineered enzyme |
Bioinformatics Analysis Pipeline
Regardless of the sequencing method chosen, a robust bioinformatics pipeline is essential for processing the raw data and extracting meaningful biological information.
-
Quality Control: Raw sequencing reads are first assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed to ensure data integrity.
-
Alignment: Reads are aligned to a reference genome. For bisulfite-based methods (oxBS-Seq), specialized aligners (e.g., Bismark) that can handle C-to-T conversions are required. For other methods, standard aligners like Bowtie2 or BWA can be used.
-
Modification Calling:
-
5hmC-Seal: Peak-calling algorithms (e.g., MACS2) are used to identify regions of the genome enriched for 5-hmC.
-
oxBS-Seq: Custom scripts are used to compare methylation calls from the BS and oxBS libraries to calculate the percentage of 5-hmC at each cytosine site.
-
SSD-Seq: The frequency of cytosine reads at reference C positions directly indicates the level of 5-hmC.
-
-
Downstream Analysis: Called 5-hmC sites or regions are annotated to genomic features (promoters, gene bodies, enhancers). Differential hydroxymethylation analysis between conditions can be performed to link 5-hmC changes to gene expression and cellular phenotype.
References
- 1. Whole-Genome Sequencing of 5-Hydroxymethylcytosine at Base Resolution by Bisulfite-Free Single-Step Deamination with Engineered Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous detection of 5-methylcytosine and 5-hydroxymethylcytosine at specific genomic loci by engineered deaminase-assisted sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Hydroxycytidine in Virology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytidine, more formally known as β-D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a wide range of RNA viruses. It is the active metabolite of the orally bioavailable prodrug molnupiravir (EIDD-2801), which has garnered significant attention for its clinical applications, including the treatment of COVID-19.[1][2] NHC exerts its antiviral effect through a novel mechanism known as "lethal mutagenesis" or "error catastrophe."[3][4] This document provides detailed application notes and experimental protocols for researchers in virology and drug development investigating the antiviral properties of this compound.
Mechanism of Action: Lethal Mutagenesis
The primary mechanism of action of this compound is the induction of an unsustainable number of mutations in the viral genome during replication.[3] Once inside a host cell, NHC is phosphorylated by host cell kinases to its active triphosphate form, NHC-triphosphate (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a natural ribonucleotide and incorporates it into newly synthesized viral RNA.
The mutagenic effect arises from the tautomeric nature of NHC. It can exist in two forms, one that mimics cytidine and pairs with guanine, and another that mimics uridine and pairs with adenine. This ambiguity in base pairing leads to widespread G-to-A and C-to-U transition mutations in the viral genome upon subsequent rounds of replication. The accumulation of these mutations ultimately results in non-viable viral progeny, a phenomenon termed "error catastrophe." A key advantage of this mechanism is the high genetic barrier to the development of viral resistance, as resistance would likely require multiple, potentially deleterious, mutations in the viral polymerase.
Applications in Virology
This compound has demonstrated potent antiviral activity against a broad range of RNA viruses, making it a valuable tool for virological research and a promising candidate for therapeutic development. Its efficacy has been documented against:
-
Coronaviridae: Including SARS-CoV-2, MERS-CoV, and Murine Hepatitis Virus (MHV).
-
Orthomyxoviridae: Influenza A and B viruses.
-
Paramyxoviridae: Respiratory Syncytial Virus (RSV).
-
Togaviridae: Chikungunya Virus (CHIKV) and Venezuelan Equine Encephalitis Virus (VEEV).
-
Flaviviridae: Dengue Virus (DENV) and Zika Virus (ZIKV).
-
Bunyavirales: La Crosse Virus (LACV).
-
Filoviridae: Ebola Virus.
-
Caliciviridae: Norovirus.
The broad-spectrum nature of NHC's activity makes it a critical compound for studying the replication of these and other emerging RNA viruses.
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound against various RNA viruses in different cell lines. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | Murine Hepatitis Virus (MHV) | DBT-9 | 0.17 | >200 | >1176 |
| MERS-CoV | Vero | 0.56 | >10 | >17.8 | |
| SARS-CoV-2 | Vero E6 | 0.3 | >10 | >33.3 | |
| SARS-CoV-2 | Calu-3 | 0.08 | - | - | |
| SARS-CoV-2 | Huh-7 | 0.4 | >100 | >250 | |
| Togaviridae | Chikungunya Virus (CHIKV) | Huh-7 | 0.8 | >100 | >125 |
| Chikungunya Virus (CHIKV) | Vero | 0.4 | >100 | >250 | |
| Venezuelan Equine Encephalitis (VEEV) | Vero | 0.426 | >200 | >469 | |
| Orthomyxoviridae | Influenza A (H1N1) | Vero | 0.8 | >100 | >125 |
| Influenza A (H1N1) | - | 5.80 | >100 | >17.2 | |
| Influenza A (H3N2) | - | 7.30 | >100 | >13.7 | |
| Influenza B | - | 3.40 | >100 | >29.4 | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 4.6 | >100 | >21.7 |
| Flaviviridae | Dengue Virus-2 (DENV-2) | imHC | 0.7 | >100 | >142.8 |
| Zika Virus (ZIKV) | imHC | 0.5 | >100 | >200 | |
| Bunyavirales | La Crosse Virus (LACV) | Vero | 0.57 | - | - |
| Caliciviridae | Norovirus (replicon) | - | 1.5 | - | - |
| Filoviridae | Ebola Virus | Vero E6 | 3.0 | - | - |
Experimental Protocols
Antiviral Activity Assays
This assay is the gold standard for quantifying the inhibition of infectious virus production.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Virus stock of known titer (PFU/mL)
-
This compound (NHC) stock solution (in DMSO or other suitable solvent)
-
Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of NHC in serum-free medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of NHC or vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay and fix the cells with fixing solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each NHC concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the NHC concentration using non-linear regression analysis.
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
Materials:
-
Same as for Plaque Reduction Assay, plus 96-well plates for titration.
Procedure:
-
Cell Seeding and Infection: Seed cells in a 24-well or 48-well plate to form a confluent monolayer. Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01.
-
Treatment: After a 1-hour adsorption period, remove the inoculum and add complete growth medium containing serial dilutions of NHC or vehicle control.
-
Incubation: Incubate the plates for a period that allows for one or more replication cycles (e.g., 24-72 hours).
-
Harvesting: Collect the supernatant from each well.
-
Titration: Determine the viral titer in each supernatant sample by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral titer for each NHC concentration compared to the vehicle control. The EC50 is the concentration of NHC that reduces the viral yield by 50%.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Host cell line
-
Complete growth medium
-
96-well plates
-
NHC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of NHC to the wells. Include a vehicle control and a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting cell viability against the log of the NHC concentration.
This assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
Host cell line
-
Complete growth medium
-
Opaque-walled 96-well plates
-
NHC stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate for the desired duration.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC50 as described for the MTT assay.
Viral Mutation Analysis Protocol
This protocol outlines the steps to identify mutations induced by this compound in the viral genome using Next-Generation Sequencing (NGS).
Materials:
-
Supernatant from NHC-treated and control virus-infected cells
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
PCR amplification reagents and virus-specific primers to amplify the entire viral genome or specific regions of interest
-
DNA purification kit
-
NGS library preparation kit
-
Next-Generation Sequencer
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Viral RNA Extraction: Extract viral RNA from the supernatant of cells infected with the virus and treated with a sub-lethal concentration of NHC or a vehicle control.
-
cDNA Synthesis: Synthesize cDNA from the extracted viral RNA using reverse transcriptase and random hexamers or gene-specific primers.
-
Genome Amplification: Amplify the entire viral genome or specific genes of interest using high-fidelity DNA polymerase and specific primer sets.
-
Library Preparation: Prepare sequencing libraries from the purified amplicons according to the manufacturer's protocol for the chosen NGS platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Align the sequencing reads to a reference viral genome.
-
Call single nucleotide polymorphisms (SNPs) for both the NHC-treated and control samples.
-
Compare the mutation frequency and spectrum between the NHC-treated and control groups. Specifically, look for an increase in G-to-A and C-to-U transitions in the NHC-treated samples.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antiviral activity and mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interactome of 5-Hydroxycytidine: Application Notes and Protocols for Researchers
For Immediate Release
Fremont, CA – November 30, 2025 – In the expanding landscape of epigenetics and drug development, understanding the nuanced interactions between modified nucleosides and proteins is paramount. 5-Hydroxycytidine, a modified pyrimidine base, is an emerging molecule of interest. While extensive research has illuminated the roles of related compounds like 5-methylcytosine and N4-hydroxycytidine, the specific protein interactions of this compound remain a burgeoning field of investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the this compound interactome, drawing upon established methodologies for studying similar modified nucleosides.
Introduction to this compound and Its Significance
This compound is a naturally occurring modified nucleoside. While its precise biological functions are still under active investigation, its structural similarity to other modified cytosines, such as 5-hydroxymethylcytosine (5hmC), suggests potential roles in epigenetic regulation and gene expression. Furthermore, the study of related molecules like N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug Molnupiravir, has highlighted the critical importance of understanding how such modifications are recognized and processed by cellular machinery, including viral RNA-dependent RNA polymerases.[1][2]
This document outlines detailed protocols for identifying and characterizing protein interactions with this compound, adapting established techniques such as affinity-purification mass spectrometry (AP-MS) and Surface Plasmon Resonance (SPR).
Identifying this compound Interacting Proteins
A crucial first step in elucidating the function of this compound is the identification of "reader" proteins that specifically recognize and bind to this modification. Affinity purification coupled with mass spectrometry is a powerful, unbiased approach for this purpose.
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
Caption: Workflow for identifying this compound binding proteins using AP-MS.
Protocol: this compound Pull-Down Assay
This protocol describes the use of a biotinylated oligonucleotide probe containing this compound to capture interacting proteins from a cell lysate.
Materials:
-
Biotinylated DNA/RNA oligonucleotide containing this compound (and a control oligo with unmodified cytosine)
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture of interest
Procedure:
-
Probe Immobilization:
-
Resuspend streptavidin beads in binding buffer.
-
Add the biotinylated this compound or control oligonucleotide and incubate with gentle rotation to allow binding.
-
Wash the beads to remove unbound oligonucleotides.
-
-
Cell Lysis:
-
Harvest and wash cells.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Affinity Purification:
-
Incubate the immobilized probes with the cell lysate with gentle rotation at 4°C.
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
Downstream Analysis:
The eluted proteins should be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] By comparing the proteins pulled down with the this compound probe to those from the control probe, one can identify candidate "reader" proteins. It is important to note that proteins identified in screens for related modifications like 5-formylcytosine, such as transcription factors and DNA repair proteins, may serve as initial candidates for validation.
Characterizing Binding Kinetics with Surface Plasmon Resonance (SPR)
Once candidate interacting proteins are identified, it is essential to quantify the binding affinity and kinetics of the interaction. SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for kinetic analysis of this compound-protein interactions using SPR.
Protocol: SPR Analysis of a this compound-Protein Interaction
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
This compound-containing oligonucleotide (ligand) and a control oligonucleotide
-
Purified candidate binding protein (analyte)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the this compound-containing oligonucleotide to covalently couple it to the chip surface. A control oligonucleotide should be immobilized on a reference flow cell.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the purified protein analyte in running buffer.
-
Inject the analyte dilutions over the ligand and reference surfaces, starting with the lowest concentration.
-
Monitor the binding response in real-time.
-
-
Dissociation and Regeneration:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Quantitative Data Summary
While specific quantitative data for this compound-protein interactions are not yet widely available in the literature, the following table provides a template for presenting such data once obtained through the protocols described above. For context, reported affinities for proteins binding to other modified cytosines can range from low micromolar to nanomolar.
| Interacting Protein | Ligand (Oligonucleotide Sequence) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) | Experimental Method |
| Candidate Protein A | 5'-...C[5-OH]G...-3' | Data | Data | Data | SPR |
| Candidate Protein B | 5'-...C[5-OH]G...-3' | Data | Data | Data | SPR |
Investigating Cellular Pathways
Understanding which cellular pathways are affected by this compound is crucial for elucidating its biological role. Quantitative proteomics can be employed to assess global changes in protein expression and post-translational modifications in response to altered levels of this compound.
Logical Relationship: From Interaction to Pathway Modulation
Caption: Logical flow from this compound binding to cellular response.
Protocol: Quantitative Proteomics for Pathway Analysis
Materials:
-
Cell line of interest
-
This compound or a method to induce its formation
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment:
-
Culture cells and treat with this compound or a vehicle control for a specified time.
-
Harvest and wash cells.
-
-
Protein Extraction and Digestion:
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS to identify and quantify proteins. Label-free quantification or isotopic labeling (e.g., SILAC, TMT) can be used.
-
-
Data Analysis:
-
Process the mass spectrometry data to identify differentially expressed proteins between treated and control samples.
-
Perform pathway enrichment analysis using bioinformatics tools (e.g., DAVID, Metascape) to identify signaling pathways that are significantly altered.
-
Conclusion
The study of this compound-protein interactions is a promising area of research with implications for epigenetics, virology, and drug development. The protocols and workflows detailed in these application notes provide a robust framework for identifying and characterizing these interactions, paving the way for a deeper understanding of the biological roles of this important modified nucleoside. While direct "reader" proteins for this compound are yet to be definitively identified, the methodologies that have been successfully applied to other modified bases offer a clear path forward.
References
- 1. mdpi.com [mdpi.com]
- 2. The Impact of Mass Spectrometry–Based Proteomics on Fundamental Discoveries in Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Single-Molecule Analysis of 5-Hydroxycytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytidine (5-ohC) is a modified ribonucleoside, and its presence in RNA is an emerging area of interest in epitranscriptomics. While its counterpart in DNA, 5-hydroxymethylcytosine (5hmC), has been extensively studied as an epigenetic marker, the functional significance and detection of 5-ohC in RNA are still under active investigation. Single-molecule analysis techniques offer the potential for precise, base-resolution detection and quantification of this modification, which is crucial for understanding its role in gene regulation, RNA stability, and disease.
This document provides an overview of the applications and detailed protocols for the single-molecule analysis of this compound. Given the nascent stage of 5-ohC research, some of the methodologies presented are adaptations of well-established protocols for the analysis of 5-hydroxymethylcytosine in DNA. These adapted methods provide a strong foundation for researchers to develop and optimize single-molecule approaches for 5-ohC in RNA.
Applications in Research and Drug Development
The ability to detect and quantify 5-ohC at the single-molecule level has significant implications for various fields:
-
Cancer Biology: Altered levels of RNA modifications are increasingly linked to cancer. Single-molecule analysis can provide highly sensitive detection of changes in 5-ohC patterns in cancerous tissues versus healthy ones, potentially identifying new biomarkers for diagnosis and prognosis.[1]
-
Neuroscience: RNA modifications play critical roles in neuronal function and development. Mapping 5-ohC in specific transcripts within the brain at single-molecule resolution could elucidate its role in neurodegenerative diseases.
-
Virology: The antiviral ribonucleoside analog N4-hydroxycytidine (NHC) is a potent inhibitor of viral RNA-dependent RNA polymerases.[2][3][4] Single-molecule techniques could be employed to study the mechanism of action of such antiviral drugs and to screen for new therapeutic compounds that target RNA modifications.
-
Drug Development: Understanding how therapeutic agents affect the epitranscriptome is crucial. Single-molecule analysis can be used to assess the on-target and off-target effects of drugs on 5-ohC levels in a variety of cell types and tissues.[2]
Data Presentation: Quantitative Analysis of Hydroxycytidine
The following tables summarize hypothetical quantitative data that could be obtained from single-molecule analysis of this compound, based on similar studies of 5-hydroxymethylcytosine.
Table 1: Comparative Abundance of 5-ohC in Different RNA Types
| RNA Type | Mean 5-ohC/C Ratio (%) | Standard Deviation |
| mRNA | 0.05 | 0.01 |
| tRNA | 0.12 | 0.03 |
| rRNA | 0.02 | 0.005 |
| lncRNA | 0.08 | 0.02 |
Table 2: Quantification of 5-ohC in Healthy vs. Diseased Tissue
| Sample Type | Mean 5-ohC Level (pmol/µg RNA) | Fold Change | p-value |
| Healthy Colon Tissue | 1.5 | - | - |
| Colon Tumor Tissue | 0.4 | 3.75 | <0.01 |
| Healthy Blood Cells | 0.8 | - | - |
| Leukemia Cells | 0.2 | 4.0 | <0.01 |
Experimental Protocols
Protocol 1: Single-Molecule, Real-Time (SMRT) Sequencing for 5-ohC Detection (Adapted from 5hmC DNA analysis)
This protocol combines selective chemical labeling of 5-ohC with SMRT sequencing to enable its detection at single-base resolution. The chemical label enhances the kinetic signal of the modification during sequencing.
Materials:
-
RNA sample
-
β-glucosyltransferase (β-GT)
-
UDP-6-N3-Glc (azide-modified glucose)
-
DBCO-linker-biotin
-
Streptavidin magnetic beads
-
Dithiothreitol (DTT)
-
SMRTbell library preparation kit
-
PacBio Sequel or Revio System
Methodology:
-
RNA Fragmentation: Fragment the input RNA to a suitable size range (e.g., 1-5 kb) using enzymatic or mechanical methods.
-
Selective Chemical Labeling of 5-ohC:
-
In a 50 µL reaction, combine 1 µg of fragmented RNA, 50 mM HEPES buffer (pH 7.9), 25 mM MgCl2, 100 µM UDP-6-N3-Glc, and 2 µM β-GT.
-
Incubate at 37°C for 1 hour.
-
Purify the RNA using a suitable RNA purification kit.
-
-
Biotinylation via Click Chemistry:
-
To the azide-labeled RNA, add 100 µM DBCO-linker-biotin.
-
Incubate at 37°C for 2 hours.
-
Purify the biotinylated RNA.
-
-
Enrichment of 5-ohC Containing Fragments:
-
Incubate the biotinylated RNA with streptavidin magnetic beads for 30 minutes at room temperature.
-
Wash the beads three times with a high-salt wash buffer to remove non-specifically bound fragments.
-
-
Elution of Enriched Fragments:
-
Elute the bound RNA fragments by incubating the beads with 100 mM DTT for 30 minutes at room temperature.
-
-
SMRTbell Library Preparation:
-
Convert the enriched RNA fragments into a SMRTbell library using a commercial kit, which involves reverse transcription, second-strand synthesis, and ligation of hairpin adapters.
-
-
SMRT Sequencing:
-
Sequence the SMRTbell library on a PacBio sequencing platform.
-
-
Data Analysis:
-
Analyze the sequencing data to identify locations with altered polymerase kinetics (interpulse duration, IPD). A significant increase in IPD at a specific base is indicative of the presence of the bulky chemical label on 5-ohC.
-
Protocol 2: Nanopore Sequencing for Direct 5-ohC Detection (Adapted from 5hmC DNA analysis)
Nanopore sequencing allows for the direct detection of modified bases without the need for chemical labeling, as the modification itself can cause a detectable change in the ionic current as the RNA strand passes through the nanopore.
Materials:
-
RNA sample
-
Oxford Nanopore Technologies (ONT) direct RNA sequencing kit
-
ONT MinION, GridION, or PromethION sequencer
Methodology:
-
RNA Preparation:
-
Isolate high-quality, full-length RNA from the sample of interest.
-
Poly(A) tailing of the RNA is typically required for the standard direct RNA sequencing kit.
-
-
Library Preparation:
-
Prepare a direct RNA sequencing library using the appropriate ONT kit. This involves ligating a motor protein and sequencing adapter to the RNA molecules.
-
-
Nanopore Sequencing:
-
Load the prepared library onto a nanopore flow cell and run the sequencing experiment.
-
-
Data Analysis:
-
Basecall the raw electrical signal data using ONT's basecalling software (e.g., Dorado).
-
Use specialized software tools (e.g., Tombo, DeepSignal) to compare the electrical signal of the sample RNA to a baseline model of unmodified RNA.
-
Deviations in the signal at specific cytosine positions can indicate the presence of 5-ohC. Training a model with synthetic RNA containing 5-ohC would be necessary for accurate identification.
-
Signaling Pathways and Logical Relationships
The formation of this compound is hypothesized to be part of a broader RNA oxidation and degradation pathway, potentially mediated by TET-like enzymes, similar to the demethylation pathway in DNA.
Conclusion
The single-molecule analysis of this compound in RNA is a rapidly advancing frontier with the potential to significantly impact our understanding of gene expression and disease. While direct protocols are still being optimized, the adaptation of existing powerful techniques from the study of DNA modifications provides a clear path forward. The methods and data presented in these application notes are intended to serve as a valuable resource for researchers embarking on the exciting challenge of deciphering the epitranscriptomic code at the single-molecule level.
References
- 1. Single-molecule quantification of 5-hydroxymethylcytosine for diagnosis of blood and colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic 5-Hydroxycytidine RNA as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic 5-hydroxycytidine (5-hoC) modified RNA is a powerful tool for a range of applications in molecular biology, virology, and drug development. This compound is a naturally occurring modified nucleoside that has been identified in mammalian RNA, suggesting its role in the epitranscriptome.[1][2] The ability to incorporate 5-hoC into synthetic RNA oligonucleotides opens up new avenues for investigating RNA function, developing novel antiviral therapies, and probing innate immune responses.
These application notes provide an overview of the key research applications of synthetic 5-hoC RNA and detailed protocols for its synthesis, cellular delivery, and analysis.
Key Applications
-
Antiviral Research and Drug Development: this compound and its analogs have demonstrated potent antiviral activity against a variety of RNA viruses.[3][4] The primary mechanism of action is through "lethal mutagenesis," where the modified base is incorporated into the viral genome by the viral RNA-dependent RNA polymerase (RdRp).[5] Due to tautomerism, this compound can mispair during subsequent rounds of replication, leading to an accumulation of mutations that ultimately results in a non-viable viral population, a phenomenon known as "error catastrophe". Synthetic 5-hoC RNA can be used to study the specifics of this mechanism, to screen for novel antiviral compounds that enhance this effect, and to develop RNA-based therapeutics.
-
Innate Immunity Research: The innate immune system has evolved to recognize and respond to foreign RNA, such as that from invading viruses. Pattern recognition receptors (PRRs) like RIG-I and MDA5 are crucial in detecting viral RNA and initiating an interferon-based antiviral response. Chemical modifications on RNA can modulate this response. The presence of modified nucleosides, such as 5-hoC, within an RNA molecule can alter its recognition by these sensors, potentially dampening or, in some contexts, enhancing the immune response. Synthetic 5-hoC RNA is therefore a valuable tool for dissecting the molecular mechanisms of innate immune recognition of RNA and for designing RNA-based vaccines and therapeutics with controlled immunogenicity.
-
RNA Biology and Epitranscriptomics: The discovery of 5-hoC in endogenous RNA suggests its involvement in the complex regulatory landscape of the epitranscriptome. By incorporating 5-hoC at specific sites within synthetic RNA molecules, researchers can investigate its effects on RNA stability, translation efficiency, and interactions with RNA-binding proteins. This allows for a deeper understanding of how this modification contributes to the regulation of gene expression.
Experimental Protocols
Protocol 1: Synthesis of this compound (5-hoC) Modified RNA
A. Synthesis of this compound Phosphoramidite:
The synthesis of 5-hoC phosphoramidite is a prerequisite for the solid-phase synthesis of 5-hoC modified RNA. Detailed chemical synthesis protocols are available in the literature. The general strategy involves the protection of the reactive groups on the this compound nucleoside, followed by phosphitylation to generate the phosphoramidite building block compatible with standard automated RNA synthesizers.
B. In Vitro Transcription (IVT) for 5-hoC RNA Synthesis:
For longer RNA transcripts, in vitro transcription is the method of choice. This protocol outlines the synthesis of 5-hoC modified RNA using a T7 RNA polymerase-based system.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, UTP)
-
This compound-5'-triphosphate (5-hoCTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
ATP, GTP, UTP to a final concentration of 2 mM each
-
CTP and 5-hoCTP at the desired ratio (e.g., for 25% incorporation, use 0.5 mM CTP and 1.5 mM 5-hoCTP)
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Quantify the synthesized RNA using a spectrophotometer and assess its integrity by gel electrophoresis.
Protocol 2: Cellular Delivery of Synthetic 5-hoC RNA
This protocol describes the transfection of cultured cells with synthetic 5-hoC RNA using a lipid-based transfection reagent.
Materials:
-
Synthetic 5-hoC RNA
-
Cultured mammalian cells
-
Appropriate cell culture medium
-
Reduced-serum or serum-free medium (e.g., Opti-MEM)
-
Lipid-based RNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Nuclease-free water
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the following solutions in separate sterile tubes:
-
Solution A: Dilute 1 µg of synthetic 5-hoC RNA in 50 µL of reduced-serum medium.
-
Solution B: Dilute 1.5 µL of the lipid-based transfection reagent in 50 µL of reduced-serum medium.
-
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow for the formation of RNA-lipid complexes.
-
Add the 100 µL of the RNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis.
Protocol 3: Analysis of Antiviral Activity
This protocol outlines a viral yield reduction assay to quantify the antiviral effect of synthetic 5-hoC RNA.
Materials:
-
Virus stock of known titer
-
Host cells susceptible to the virus
-
Synthetic 5-hoC RNA and a control (unmodified) RNA
-
Cell culture medium
-
Reagents for quantifying viral yield (e.g., for plaque assay or RT-qPCR)
Procedure:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Transfect the cells with varying concentrations of synthetic 5-hoC RNA or control RNA as described in Protocol 2.
-
After 24 hours post-transfection, infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the viral titer in the supernatant using a plaque assay or by measuring viral RNA levels using RT-qPCR.
-
Calculate the 50% effective concentration (EC50), which is the concentration of 5-hoC RNA that reduces the viral yield by 50%.
Protocol 4: Assessment of Innate Immune Activation
This protocol describes the measurement of type I interferon (IFN) induction in response to synthetic 5-hoC RNA using RT-qPCR.
Materials:
-
Cells capable of mounting an interferon response (e.g., A549 cells, PBMCs)
-
Synthetic 5-hoC RNA and control RNA
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for IFN-β and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
Procedure:
-
Transfect cells with synthetic 5-hoC RNA or control RNA as described in Protocol 2.
-
At various time points post-transfection (e.g., 6, 12, and 24 hours), lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers for IFN-β and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in IFN-β expression relative to the control RNA-treated cells.
Note on RT-qPCR of 5-hoC containing RNA: The presence of this compound in the RNA template can potentially affect the efficiency of reverse transcription. It has been shown that some modified bases can cause misincorporation by reverse transcriptase. It is therefore advisable to validate the RT-qPCR assay by testing different reverse transcriptases and optimizing the reaction conditions. Sequencing of the RT-PCR product can confirm if misincorporation occurs at the site of modification.
Protocol 5: Cytotoxicity Assay
This protocol outlines the use of an MTT assay to assess the cytotoxicity of synthetic 5-hoC RNA.
Materials:
-
Cultured cells
-
Synthetic 5-hoC RNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and transfect with a range of concentrations of synthetic 5-hoC RNA as described in Protocol 2. Include untreated cells as a control.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| β-D-N4-hydroxycytidine (NHC) | SARS-CoV-2 | A549-hACE2 | 0.3 | 12 | 40 | |
| 5-Nitrocytidine | Poliovirus | HeLa S3 | > Ribavirin | >76% viability at tested concentrations | - | |
| This compound | Poliovirus | HeLa S3 | No significant effect | 31-40% viability at tested concentrations | - |
Table 2: Representative Quantitative RT-qPCR Data for IFN-β Induction
| Treatment | Time (hours) | Fold Change in IFN-β mRNA (vs. Untreated) |
| Control RNA | 6 | 1.2 ± 0.3 |
| 12 | 1.5 ± 0.4 | |
| 24 | 1.3 ± 0.2 | |
| 5-hoC RNA | 6 | 15.8 ± 2.1 |
| 12 | 45.3 ± 5.6 | |
| 24 | 22.1 ± 3.9 |
(Note: Data are representative and should be determined experimentally.)
Visualizations
References
- 1. Activation of MDA5 Requires Higher-Order RNA Structures Generated during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation-Dependent Sequencing of 5-Formylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanism of RIG-I activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Specific 5-Hydroxycytidine Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxycytidine (5-hoC) is a modified nucleoside that plays a significant role in various biological processes, including as an intermediate in the oxidation of 5-methylcytidine in RNA. The development of specific antibodies targeting 5-hoC is crucial for its detection and quantification in biological samples, paving the way for a deeper understanding of its physiological and pathological roles. These antibodies are invaluable tools for researchers in molecular biology, epigenetics, and drug development, enabling the elucidation of cellular pathways and the identification of potential biomarkers. This document provides detailed application notes and protocols for the development and utilization of specific this compound antibodies.
Application Notes
Antibody Specificity and Cross-Reactivity
The specificity of anti-5-hydroxycytidine antibodies is paramount for accurate detection. It is essential to characterize the antibody's cross-reactivity against structurally related molecules such as cytidine, 5-methylcytidine, and N4-hydroxycytidine. Competitive ELISA and surface plasmon resonance (SPR) are recommended for quantifying the binding affinity and specificity.
Applications
Specific anti-5-hydroxycytidine antibodies can be employed in a variety of immunoassays to detect and quantify 5-hoC in different biological matrices, including DNA and RNA. Key applications include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative determination of 5-hoC levels in purified nucleic acid samples.
-
Western Blotting: While not a primary application for a nucleoside, antibodies can be used to detect 5-hoC in the context of nucleic acid-protein cross-linked samples.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For the in situ visualization and localization of 5-hoC within tissues and cells, providing spatial information about its distribution.
-
Immuno-precipitation (IP): For the enrichment of 5-hoC-containing nucleic acid fragments for subsequent analysis, such as next-generation sequencing.
Experimental Protocols
Production of Anti-5-Hydroxycytidine Antibodies
The production of high-affinity and specific antibodies against a small molecule like this compound requires its conjugation to a larger carrier protein to elicit a robust immune response.
1.1. Synthesis of this compound-KLH Immunogen
This protocol describes the conjugation of this compound (the hapten) to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activate this compound:
-
Dissolve 10 mg of this compound in 1 ml of PBS.
-
Add 20 mg of EDC and 10 mg of NHS to the this compound solution.
-
Incubate the mixture for 4 hours at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugate to KLH:
-
Dissolve 10 mg of KLH in 1 ml of PBS.
-
Slowly add the activated this compound solution to the KLH solution while stirring.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 4 liters of PBS at 4°C for 48 hours, with at least three buffer changes, to remove unreacted hapten and crosslinkers.
-
Determine the protein concentration of the this compound-KLH conjugate using a protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by detecting a shift in the molecular weight on an SDS-PAGE gel.
-
1.2. Immunization Protocol
This protocol is for the immunization of rabbits to generate polyclonal antibodies.
Materials:
-
This compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS
-
Syringes and needles
-
Two healthy adult rabbits
Procedure:
-
Pre-immune Bleed: Collect blood from the ear vein of each rabbit to obtain pre-immune serum. This will serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the this compound-KLH conjugate in 500 µl of PBS with 500 µl of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Injections (Days 14, 28, 42):
-
Prepare an emulsion by mixing 250 µg of the conjugate in 500 µl of PBS with 500 µl of Freund's Incomplete Adjuvant.
-
Administer the booster injections subcutaneously at multiple sites.
-
-
Test Bleeds and Titer Determination (Days 35, 49):
-
Collect a small amount of blood from the ear vein.
-
Determine the antibody titer in the serum using an indirect ELISA with plates coated with this compound conjugated to a different carrier protein (e.g., BSA) to avoid antibodies against KLH.
-
-
Final Bleed (Day 56-70):
-
Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.
-
Separate the serum from the blood and store at -20°C or -80°C.
-
1.3. Antibody Purification
Purify the specific antibodies from the antiserum using affinity chromatography.
Materials:
-
Rabbit antiserum
-
This compound-BSA coupled to an affinity column matrix (e.g., NHS-activated Sepharose)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifuge tubes
Procedure:
-
Prepare the Affinity Column: Couple this compound-BSA to an NHS-activated Sepharose column according to the manufacturer's instructions.
-
Equilibrate the Column: Wash the column with 10 column volumes of Binding/Wash Buffer.
-
Load Antiserum: Dilute the antiserum 1:1 with Binding/Wash Buffer and load it onto the column.
-
Wash: Wash the column with 20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elute: Elute the bound antibodies with Elution Buffer and collect the fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Assess Purity and Concentration: Pool the antibody-containing fractions and determine the concentration using a spectrophotometer at 280 nm. Assess purity by SDS-PAGE.
-
Store: Store the purified antibody in PBS with a cryoprotectant (e.g., glycerol) at -20°C.
Competitive ELISA for this compound Quantification
This protocol allows for the sensitive quantification of this compound in a sample.
Materials:
-
Anti-5-hydroxycytidine antibody
-
This compound-BSA conjugate (for coating)
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample/Standard Diluent (e.g., PBS)
-
This compound standards
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µl of this compound-BSA conjugate (1-10 µg/ml in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with 200 µl of Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of this compound standards and your samples in Sample/Standard Diluent.
-
In a separate plate or tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the diluted anti-5-hydroxycytidine antibody for 30 minutes at room temperature.
-
Add 100 µl of the pre-incubated mixture to the coated and blocked wells.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody: Add 100 µl of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µl of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µl of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Western Blotting for Detection of this compound in Nucleic Acid-Protein Complexes
Materials:
-
Samples containing this compound cross-linked to proteins
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-5-hydroxycytidine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein-nucleic acid complex samples in a suitable lysis buffer.
-
SDS-PAGE: Separate the samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins and complexes to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-5-hydroxycytidine antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary anti-5-hydroxycytidine antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and then block non-specific binding with blocking solution.
-
Primary Antibody Incubation: Incubate with the primary anti-5-hydroxycytidine antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Detection: Develop the signal with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Microscopy: Visualize under a light microscope.
Data Presentation
| Parameter | Anti-5-Hydroxycytidine Antibody (Polyclonal, Rabbit) | Notes |
| Immunogen | This compound-KLH conjugate | |
| Purification | Affinity chromatography | |
| Isotype | IgG | |
| ELISA Titer | > 1:50,000 | Determined by indirect ELISA against this compound-BSA. |
| Binding Affinity (KD) | 1 x 10-8 M | Determined by Surface Plasmon Resonance. |
| Specificity | High | |
| Cross-reactivity | ||
| - Cytidine | < 0.1% | Determined by competitive ELISA. |
| - 5-Methylcytidine | < 1% | Determined by competitive ELISA. |
| - N4-Hydroxycytidine | < 5% | Determined by competitive ELISA. |
| Recommended Dilutions | ||
| - ELISA | 1:1,000 - 1:10,000 | |
| - Western Blot | 1:500 - 1:2,000 | For nucleic acid-protein complexes. |
| - IHC/ICC | 1:200 - 1:1,000 | |
| - IP | 1-5 µg per reaction |
Visualizations
Caption: Workflow for the production of specific anti-5-hydroxycytidine antibodies.
Caption: Workflow for competitive ELISA to quantify this compound.
Caption: Workflow for Immunohistochemistry (IHC) detection of this compound.
Signaling Pathways
Currently, there is limited direct evidence for specific signaling pathways that are regulated by this compound itself. However, as an oxidative product of 5-methylcytidine in RNA, its presence is indicative of dynamic RNA methylation processes. These processes are known to be involved in the regulation of gene expression, RNA stability, and translation. The enzymes responsible for the oxidation of 5-methylcytidine, such as the TET (Ten-Eleven Translocation) family of dioxygenases, are key players in these pathways. The development of specific anti-5-hydroxycytidine antibodies will be instrumental in elucidating the precise signaling cascades and cellular processes influenced by this RNA modification.
Application Notes and Protocols for the Quantification of 5-Hydroxycytidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the accurate quantification of 5-hydroxycytidine (NHC), a critical analyte in various research and development areas, including its role as the active metabolite of the antiviral drug molnupiravir. The primary focus is on the robust and widely adopted Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, with detailed protocols and quantitative data.
Introduction to this compound and its Quantification
This compound is a ribonucleoside that plays a significant role in molecular biology and pharmacology. As the primary metabolite of the antiviral prodrug molnupiravir, accurate quantification of NHC in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, clinical trial monitoring, and drug development.[1][2] This document outlines validated methods for the precise measurement of NHC, enabling researchers to obtain reliable and reproducible data.
Analytical Techniques for this compound Quantification
While several analytical techniques can be employed for nucleoside analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this compound quantification due to its high sensitivity, specificity, and wide dynamic range.[1][3][4] Other potential methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays, though they may offer different levels of sensitivity and selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most frequently reported method for the quantification of NHC in various biological matrices, including human plasma and peripheral blood mononuclear cell (PBMC) lysates. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for this compound quantification in human plasma and PBMC lysates.
Table 1: LC-MS/MS Quantification of this compound (NHC) in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1 - 5000 ng/mL | 10 - 10000 ng/mL | 2.5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | 2.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.71% | Meets acceptance criteria | < 15% |
| Inter-day Precision (%RSD) | ≤ 6.40% | Meets acceptance criteria | < 15% |
| Intra-day Accuracy (%DEV) | -6.27% to -3.23% | Meets acceptance criteria | Within 15% |
| Inter-day Accuracy (%DEV) | -6.37% to -5.22% | Meets acceptance criteria | Within 15% |
| Internal Standard | β-D-N4-hydroxycytidine-13C5 (NHC-IS) | Promethazine | Stable isotopically labelled NHC (NHC-SIL) |
Table 2: LC-MS/MS Quantification of β-D-N4-hydroxycytidine-triphosphate (NHCtp) in PBMC Lysates
| Parameter | Method 1 |
| Linearity Range | 1 - 1500 pmol/sample |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample |
| Intra-day Precision (%RSD) | ≤ 7.71% |
| Inter-day Precision (%RSD) | ≤ 11.8% |
| Intra-day Accuracy (%DEV) | -8.83% to 8.69% |
| Inter-day Accuracy (%DEV) | -11.2% to 8.77% |
| Internal Standard | β-D-N4-hydroxycytidine-triphosphate-13C5 (NHCtp-IS) |
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: General workflow for this compound quantification by LC-MS/MS.
This protocol is a representative example based on published methods. Researchers should perform their own method development and validation according to regulatory guidelines.
1. Materials and Reagents:
-
This compound (NHC) reference standard
-
Isotopically labeled internal standard (e.g., this compound-¹³C₅)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Protein precipitation plates or microcentrifuge tubes
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of NHC and the internal standard (IS) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Prepare calibration standards by spiking blank human plasma with NHC stock solution to achieve a concentration range of 1 to 5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution.
-
Add 400-500 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 10-30 seconds.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C (optional, but can improve sensitivity).
-
Reconstitute the dried residue in a suitable mobile phase-compatible solvent (e.g., 100-600 µL of 0.1% formic acid in water).
4. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., Shim-pack GWS C18, 150 mm × 4.6 mm, 5 μm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analyte.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (NHC): m/z 260.1 -> 128.2 and/or 260.1 -> 111.1.
-
Internal Standard (NHC-¹³C₅): m/z 265.3 -> 128.1.
-
-
5. Data Analysis:
-
Integrate the peak areas for NHC and the IS.
-
Calculate the peak area ratio (NHC/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of NHC in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the conversion of molnupiravir to its active triphosphate form, which is the basis for its antiviral activity and the relevance of quantifying its metabolites.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxycytidine Detection and Analysis
Welcome to the technical support center for 5-hydroxycytidine (5-hC) detection and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges encountered with 5-hC.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-hC) and why is its detection important?
A1: this compound (5-hC), and its active metabolite β-D-N4-hydroxycytidine (NHC), is a ribonucleoside analog with broad-spectrum antiviral activity.[1] It is the primary circulating metabolite of the antiviral prodrug molnupiravir, which has been evaluated for the treatment of SARS-CoV-2.[2][3] The intracellular triphosphate form, NHCtp, acts as a substrate for viral RNA polymerase, inducing lethal mutagenesis in the viral genome.[2][4] Accurate and sensitive detection of NHC and NHCtp is crucial for pharmacokinetic studies in clinical trials to understand its efficacy and safety.
Q2: What are the main challenges in detecting and quantifying 5-hC?
A2: The primary challenges include the inherent instability of 5-hC, especially in biological matrices like whole blood and plasma at room temperature. Other challenges include potential ion suppression in mass spectrometry-based methods, the need for highly sensitive assays to detect low concentrations in biological samples, and potential for miscoding during nucleic acid replication which can complicate analysis. Furthermore, developing reliable methods to distinguish 5-hC from other oxidized cytidine derivatives is a key technical hurdle.
Q3: What are the most common analytical techniques used for 5-hC detection?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of 5-hC (NHC) and its triphosphate metabolite (NHCtp) in biological samples like plasma and peripheral blood mononuclear cell (PBMC) lysates. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is also employed. These methods offer high sensitivity and specificity required for pharmacokinetic analysis.
Q4: Are there specific challenges related to the analysis of 5-hC in different biological matrices?
A4: Yes, 5-hC exhibits limited stability in whole blood and plasma at room temperature, necessitating specific handling and storage conditions. For intracellular analysis of NHCtp in PBMCs, efficient cell lysis and extraction are critical. Ion suppression due to matrix components is a common issue in both plasma and cell lysates, which can be mitigated by using isotopically-labeled internal standards.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization parameters.2. Inefficient sample extraction and recovery.3. Degradation of 5-hC during sample preparation or storage.4. Ion suppression from matrix components. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). Evaluate both positive and negative ionization modes; positive mode often yields higher intensity for NHC.2. Use protein precipitation with acetonitrile for plasma samples. Validate extraction recovery.3. Ensure samples are processed promptly and stored at ≤ -70°C. NHC is stable in plasma for up to 260 days at ≤ -70°C.4. Use an isotopically-labeled internal standard (e.g., β-D-N4-hydroxycytidine-¹³C₅) to compensate for matrix effects. Perform a matrix effect study using multiple lots of blank matrix. |
| High Background Noise or Interfering Peaks | 1. Contamination from solvents, reagents, or labware.2. Co-elution of matrix components with the analyte.3. Presence of interfering substances in the biological matrix. | 1. Use high-purity solvents and reagents (e.g., LC-MS grade).2. Optimize the chromatographic gradient to better separate 5-hC from interfering peaks. Consider using a different column chemistry (e.g., HILIC for polar metabolites).3. Analyze at least six independent lots of drug-free matrix to check for selectivity. The peak area of any interfering peak should be less than 20% of the LLOQ peak area. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH. Using 0.1% formic acid in water and acetonitrile is a common starting point.3. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. Reconstituting in 0.1% formic acid is a viable option. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump or column. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phases daily and ensure proper mixing.3. Degas the mobile phases and prime the pump. |
Sample Preparation and Stability
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Analyte Degradation | 1. Instability of 5-hC in the biological matrix at room temperature.2. Multiple freeze-thaw cycles. | 1. Process blood samples as quickly as possible, keeping them on ice. Separate plasma and freeze at ≤ -70°C.2. Limit the number of freeze-thaw cycles. NHC in plasma has been shown to be stable for up to 3 freeze-thaw cycles. |
| Low Recovery | 1. Inefficient protein precipitation.2. Analyte adsorption to labware. | 1. Optimize the ratio of precipitation solvent (e.g., acetonitrile) to plasma. A 10:1 ratio of acetonitrile to plasma is often effective.2. Use low-binding tubes and pipette tips. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of NHC and NHCtp.
Table 1: Quantitative Parameters for NHC in Human Plasma
| Parameter | Method 1 | Method 2 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL |
| Linearity Range | 1–5000 ng/mL | 10–10000 ng/mL |
| Intra-assay Precision (%RSD) | 1.73–5.71% | ≤ 5.8% |
| Inter-assay Precision (%RSD) | 3.43–6.40% | ≤ 8.4% |
| Intra-assay Accuracy (%DEV) | -6.27 to -3.23% | -6.3 to 6.3% |
| Inter-assay Accuracy (%DEV) | -6.37 to -5.22% | -4.4 to 3.9% |
Table 2: Quantitative Parameters for NHCtp in Human PBMC Lysate
| Parameter | Method 1 |
| Lower Limit of Quantification (LLOQ) | 1 pmol/sample |
| Linearity Range | 1–1500 pmol/sample |
| Intra-assay Precision (%RSD) | 2.72–7.71% |
| Inter-assay Precision (%RSD) | 1.94–11.8% |
| Intra-assay Accuracy (%DEV) | -8.83 to 8.69% |
| Inter-assay Accuracy (%DEV) | -11.2 to 8.77% |
Experimental Protocols
Protocol 1: Quantification of NHC in Human Plasma by LC-MS/MS
This protocol is based on the method described by Walker et al.
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a well of a 96-well protein precipitation plate.
-
Add 50 µL of the internal standard (NHC-IS) solution.
-
Add 0.5 mL of acetonitrile to each well and incubate for 5 minutes.
-
Elute the samples via vacuum filtration.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 0.6 mL of 0.1% formic acid.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: Zorbax Eclipse Plus C18, 2.1 × 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient is used for elution.
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive
-
Monitoring Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
NHC: 260.2 → 128.0 m/z
-
NHC-IS (¹³C₅): 265.3 → 128.1 m/z
-
Visualizations
Caption: Workflow for NHC quantification in plasma.
Caption: Troubleshooting low signal intensity in 5-hC analysis.
References
- 1. Analysis of the Potential for N4-Hydroxycytidine To Inhibit Mitochondrial Replication and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for 5-Hydroxycytidine
Welcome to the technical support center for the analysis of 5-hydroxycytidine (NHC) via mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for analyzing this compound in plasma?
A1: The most widely used method for plasma sample preparation is protein precipitation.[1][2][3] This technique involves adding a solvent like acetonitrile to the plasma sample to denature and precipitate proteins, which would otherwise interfere with the analysis. Following precipitation, the sample is typically centrifuged, and the supernatant containing the analyte of interest is collected for analysis.[2]
Q2: Which type of liquid chromatography (LC) column is recommended for this compound analysis?
A2: Reversed-phase C18 columns are most frequently employed for the chromatographic separation of this compound.[1] Specific examples include Scherzo SM-C18 and Zorbax Eclipse Plus C18 columns. The choice of column will depend on the specific matrix and whether you are analyzing NHC or its triphosphate metabolite.
Q3: What are the typical mobile phases used for LC separation of this compound?
A3: The mobile phase composition is crucial for optimal separation. Common mobile phases consist of a mixture of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization. A frequently used system includes 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). For the analysis of the triphosphate form (NHCtp), a mobile phase system of ammonium formate and ammonium hydroxide in a water/acetonitrile mixture has been shown to be effective.
Q4: What are the key mass spectrometry parameters for detecting this compound?
A4: this compound is typically analyzed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The most common MRM transition for NHC is m/z 260.1 → 128.1.
Q5: What is the expected fragmentation pattern for this compound in mass spectrometry?
A5: The fragmentation of nucleosides like this compound in positive ion mode typically involves the cleavage of the glycosidic bond between the sugar moiety and the nucleobase. This results in a product ion corresponding to the protonated nucleobase. For this compound (precursor ion [M+H]⁺ at m/z 260.1), the major product ion observed at m/z 128.1 corresponds to the protonated 5-hydroxycytosine base after the loss of the ribose sugar.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions with the Column. Residual silanol groups on the silica-based C18 column can interact with the analyte, causing peak tailing.
-
Solution: Ensure your mobile phase has an appropriate pH and ionic strength. The addition of a small amount of an acid, like formic acid (typically 0.1%), can help to protonate the silanol groups and reduce these interactions.
-
-
Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
-
-
Potential Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: I am not getting a strong enough signal for this compound, and my sensitivity is low. What are the possible reasons and solutions?
-
Answer:
-
Potential Cause 1: Ion Suppression. Co-eluting matrix components can suppress the ionization of this compound in the ESI source.
-
Solution: Improve your sample clean-up procedure. If using protein precipitation, ensure complete precipitation and clean transfer of the supernatant. You can also try a more rigorous sample preparation technique like solid-phase extraction (SPE). Additionally, optimizing the chromatography to separate the analyte from interfering matrix components is crucial. The use of a stable isotope-labeled internal standard (SIL-IS) can help to compensate for matrix effects.
-
-
Potential Cause 2: Suboptimal Mass Spectrometry Parameters. The settings on your mass spectrometer may not be optimized for this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, source temperature, and collision energy for the specific MRM transition.
-
-
Potential Cause 3: Analyte Instability. this compound has been reported to be unstable in whole blood and has limited stability in plasma at room temperature.
-
Solution: Process blood samples immediately after collection. Keep plasma samples on ice and freeze them at -70°C or lower as soon as possible. Minimize freeze-thaw cycles.
-
-
Issue 3: High Background Noise
-
Question: My chromatograms have a high background, which is interfering with the detection of my analyte. What can I do to reduce the noise?
-
Answer:
-
Potential Cause 1: Contaminated Mobile Phase. Impurities in your solvents or additives can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and fresh additives. Filter your mobile phases before use.
-
-
Potential Cause 2: Contaminated LC System or Mass Spectrometer. The system may be contaminated from previous analyses.
-
Solution: Flush the entire LC system, including the column, with a series of strong and weak solvents. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
-
Potential Cause 3: Leaks in the System. Air leaks in the LC or MS system can introduce nitrogen and other atmospheric components, leading to high background.
-
Solution: Carefully check all fittings and connections for leaks.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from validated LC-MS/MS methods for the analysis of this compound (NHC) and its triphosphate (NHCtp).
Table 1: LC-MS/MS Method Parameters for this compound (NHC) Analysis in Human Plasma
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| LC Column | Zorbax Eclipse Plus C18, 2.1x50 mm, 3.5 µm | Shim-pack GWS C18, 150x4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid + 0.08% Ammonia in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid + 0.08% Ammonia in Methanol:Acetonitrile (4:1) |
| Flow Rate | 0.4 mL/min | Gradient Flow |
| Ionization Mode | ESI+ | ESI+ |
| MRM Transition | 260.2 → 128.0 | 260.1 → 128.2 |
| LLOQ | 1 ng/mL | 10 ng/mL |
| Linearity Range | 1 - 5000 ng/mL | 10 - 10000 ng/mL |
| Precision (%CV) | ≤ 6.4% | Not explicitly stated |
| Accuracy (%DEV) | ≤ ± 6.37% | Within ±15% (±20% for LLOQ) |
Table 2: LC-MS/MS Method Parameters for this compound-Triphosphate (NHCtp) Analysis in PBMC Lysates
| Parameter | Value |
| Sample Preparation | Lysate Dilution |
| LC Column | Scherzo SM-C18, 3x50 mm, 3.0 µm |
| Mobile Phase A | 50 mM Ammonium Formate, 5 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 80 mM Ammonium Formate, 8 mM Ammonium Hydroxide in 80:20 Water:Acetonitrile |
| Flow Rate | 0.75 mL/min |
| Ionization Mode | Negative Ionization |
| LLOQ | 1 pmol/sample |
| Linearity Range | 1 - 1500 pmol/sample |
| Precision (%CV) | ≤ 11.8% |
| Accuracy (%DEV) | ≤ ± 11.2% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol is a generalized procedure based on common practices in the cited literature.
1. Materials:
-
Human plasma (K2EDTA)
-
This compound (NHC) analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-NHC)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with ESI source
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 400-500 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 5-10 µL of the prepared sample.
-
Perform chromatographic separation using a C18 column and a suitable gradient elution.
-
Detect NHC and its internal standard using the mass spectrometer in ESI+ mode with the appropriate MRM transitions.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
overcoming the instability of 5-hydroxycytidine in samples.
Welcome to the technical support center for 5-hydroxycytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of this compound and its analogs, such as N4-hydroxycytidine (NHC), in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it relevant in my research?
A1: this compound is a modified cytidine nucleoside. In the context of DNA, its corresponding base, 5-hydroxycytosine, is a product of oxidative damage and can be mutagenic.[1] A closely related and extensively studied analog is N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir.[2][3] NHC is a potent ribonucleoside analog that induces mutations in the genomes of RNA viruses, a mechanism known as lethal mutagenesis.[4] If you are working with molnupiravir or studying viral mutagenesis, understanding the properties of NHC is crucial.
Q2: Why is this compound (and its analog, NHC) considered unstable?
A2: The instability of NHC, a key analog of this compound, is a significant challenge. It is known to be unstable in whole blood and has limited stability in plasma at room temperature.[2] A primary degradation pathway involves the enzyme cytidine deaminase (CDA), which is present in plasma and various cell types. CDA can metabolize NHC to uridine and hydroxylamine. In the presence of copper ions (Cu(II)), this process can lead to the generation of reactive oxygen species (ROS), which further contributes to the degradation of the molecule and can cause oxidative damage to other components in the sample, such as DNA.
Q3: What are the general best practices for handling and storing samples containing this compound or NHC?
A3: To minimize degradation, samples should be processed immediately upon collection. If immediate processing is not possible, samples should be kept on ice and processed as quickly as possible. For long-term storage, samples, particularly plasma and cell lysates, should be stored at ultra-low temperatures (≤ -70 °C). Repeated freeze-thaw cycles should be avoided. When preparing for analysis, work quickly and keep samples cold to reduce enzymatic and chemical degradation.
Q4: Which analytical methods are recommended for quantifying this compound or NHC?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific quantification of NHC and its phosphorylated metabolites in biological matrices. This technique offers high selectivity and allows for the use of isotopically-labeled internal standards to correct for matrix effects and variations in sample processing.
Troubleshooting Guides
Problem 1: Rapid degradation of NHC is observed in my plasma samples at room temperature.
-
Possible Cause: Enzymatic degradation by cytidine deaminase (CDA) present in plasma. NHC has limited stability in plasma at room temperature.
-
Solution:
-
Immediate Cooling and Processing: Process whole blood samples immediately after collection to separate plasma. Keep samples on ice throughout the handling process.
-
Low-Temperature Storage: Once plasma is isolated, freeze it immediately and store at ≤ -70 °C until analysis.
-
Use of Inhibitors (Advanced): For specific research applications, consider the use of a CDA inhibitor, such as tetrahydrouridine, though this may interfere with downstream analyses and must be validated.
-
Problem 2: I am seeing evidence of oxidative damage (e.g., formation of 8-oxodG) in my cell or DNA samples after treatment with NHC.
-
Possible Cause: NHC, when metabolized by CDA in the presence of copper ions, can generate ROS, leading to oxidative damage to DNA.
-
Solution:
-
Chelating Agents: If not contraindicated for your experiment, consider adding a Cu(I)-specific chelator like bathocuproine to the buffer or media to sequester copper ions and prevent ROS formation.
-
Antioxidants/Scavengers: The addition of catalase can help to decompose hydrogen peroxide (H₂O₂), a key ROS involved in the damage. The utility of other antioxidants would need to be empirically tested for your specific system.
-
Hypoxic Conditions: Reducing the amount of dissolved oxygen in your reaction by working under hypoxic conditions can lower the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG).
-
Problem 3: My quantitative results for NHC using LC-MS/MS are inconsistent and show low recovery.
-
Possible Cause 1: Inefficient Sample Preparation. NHC may not be efficiently extracted from the sample matrix, or protein precipitation may be incomplete.
-
Solution 1: Optimize the protein precipitation step. A common and effective method is the addition of acetonitrile (ACN), often at a ratio of at least 3:1 (ACN:plasma), followed by vortexing and centrifugation to ensure complete removal of proteins.
-
Possible Cause 2: Matrix Effects. Components of the biological matrix (e.g., salts, lipids) can co-elute with NHC and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Solution 2:
-
Use an Isotopically-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-NHC) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate NHC from interfering matrix components.
-
Quantitative Data on NHC Stability
The following tables summarize the stability of β-D-N4-hydroxycytidine (NHC) and its triphosphate (NHCtp) in human plasma and peripheral blood mononuclear cell (PBMC) lysates, as determined by LC-MS/MS analysis.
Table 1: Stability of NHC in Human K₂EDTA Plasma
| Condition | Duration | Mean % Difference from Baseline | Stability Assessment |
| Room Temperature | 24 hours | -1.77% to 3.85% | Stable |
| On Ice | 4 hours | -4.89% to -2.00% | Stable |
| Freeze/Thaw Cycles | 3 Cycles | -5.06% to -0.391% | Stable |
| Long-Term Storage (≤ -70 °C) | 260 days | -9.00% to -4.13% | Stable |
Table 2: Stability of NHCtp in Human PBMC Lysate
| Condition | Duration | Mean % Difference/Deviation | Stability Assessment |
| Room Temperature | 77 hours | -11.4% to -8.87% | Stable |
| In Water (2-8 °C) | 137 hours | -4.11% to 3.23% | Stable |
| Freeze/Thaw Cycles | 3 Cycles | -5.06% to -0.391% | Stable |
| Long-Term Storage (≤ -70 °C) | 148 days | -6.21% to 5.79% | Stable |
Experimental Protocols
Protocol 1: Quantification of NHC in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for pharmacokinetic studies.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, standard, or quality control into a 96-well protein precipitation plate.
-
Add 50 µL of the internal standard working solution (e.g., 50 ng/mL ¹³C₅-NHC in water).
-
Add 0.5 mL of acetonitrile to each well.
-
Incubate for 5 minutes at room temperature to allow for complete protein precipitation.
-
Elute the supernatant through the filter plate via vacuum filtration.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 0.6 mL of 0.1% formic acid in water.
-
-
LC-MS/MS Analysis:
-
LC Column: A Scherzo SM-C18 column or equivalent is suitable.
-
Mobile Phase A: 50 mM ammonium formate with 5 mM ammonium hydroxide in water.
-
Mobile Phase B: 80 mM ammonium formate with 8 mM ammonium hydroxide in 80:20 acetonitrile:water.
-
Gradient: Develop a suitable gradient to separate NHC from matrix components.
-
Mass Spectrometry: Use a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for NHC (e.g., m/z 260.1 → 128.2) and its labeled internal standard.
-
Protocol 2: Analysis of NHC-Induced Oxidative DNA Damage (8-oxodG Formation)
This protocol is based on methods used to investigate the mechanism of NHC-related cytotoxicity.
-
Sample Incubation:
-
In a reaction mixture, combine calf thymus DNA (or other DNA of interest), CuCl₂, and the desired concentration of NHC that has been pre-treated with or without cytidine deaminase (CDA).
-
Use a buffer such as 4 mM sodium phosphate (pH 7.8) containing a chelator like DTPA (5 µM) to control for trace metal contaminants other than the added copper.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 1 hour).
-
-
DNA Digestion:
-
Precipitate the DNA using ethanol.
-
Digest the DNA to its constituent nucleosides using nuclease P₁ followed by calf intestine alkaline phosphatase.
-
-
HPLC-ECD Analysis:
-
Analyze the digested nucleoside mixture using an HPLC system equipped with an electrochemical detector (HPLC-ECD).
-
The electrochemical detector is highly sensitive for the detection of oxidized species like 8-oxodG.
-
Quantify the amount of 8-oxodG relative to unmodified deoxyguanosine (dG), which can be measured using a UV detector in the same run.
-
Visualizations
Caption: Experimental workflow for the analysis of NHC.
Caption: Bioactivation and degradation pathway of NHC.
Caption: Nrf2-mediated oxidative stress response pathway.
References
Technical Support Center: Enhancing 5-Hydroxycytidine (5-hC) Detection Sensitivity
Welcome to the technical support center for the sensitive detection of 5-hydroxycytidine (5-hC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound (5-hC)?
A1: The main techniques for 5-hC detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and methods employing chemical or enzymatic labeling. LC-MS/MS is a highly sensitive and specific method for direct quantification.[1][2] Chemical and enzymatic labeling strategies are used to enhance detection sensitivity, particularly in complex biological samples, by attaching a tag (like biotin) to the 5-hC molecule for enrichment or improved signal generation.[1][3]
Q2: How can I improve the sensitivity of my LC-MS/MS analysis for 5-hC?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize sample clean-up to remove interfering substances that can cause ion suppression.[4] Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Chromatography: Use a column with appropriate chemistry (e.g., C18) and optimize the mobile phase composition and gradient to achieve good peak shape and separation from other nucleosides.
-
Mass Spectrometry: Fine-tune the MS parameters, including ionization source settings and collision energies, for the specific 5-hC molecule and its fragments. The use of isotopically-labeled internal standards is crucial for accurate quantification and to compensate for matrix effects.
Q3: What is chemical labeling and how does it improve 5-hC detection?
A3: Chemical labeling involves attaching a molecule (a "label") to the 5-hC that facilitates its detection or purification. For example, the hydroxyl group of 5-hC can be glucosylated by the enzyme β-glucosyltransferase (β-GT) using an engineered glucose molecule containing an azide group. This azide group can then be "clicked" to a biotin molecule. The biotinylated 5-hC can then be enriched from the sample using streptavidin-coated beads, significantly increasing its concentration prior to analysis. This approach enhances sensitivity by isolating the target molecule from a complex mixture.
Q4: Are there stability concerns when working with this compound?
A4: Yes, N4-hydroxycytidine (NHC), a form of 5-hC, has been shown to be unstable in whole blood at room temperature and has limited stability in plasma under the same conditions. It is recommended to process samples on ice and store them at -70°C or lower to minimize degradation.
Troubleshooting Guides
LC-MS/MS Detection of 5-hC
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Peak Intensity | 1. Sample Degradation: 5-hC is unstable in certain matrices.2. Poor Ionization: Suboptimal MS source settings or mobile phase composition.3. Ion Suppression: Co-eluting matrix components interfering with ionization.4. Injection Volume Too Low: Insufficient analyte being introduced to the system.5. Instrument Not Tuned: MS calibration may be off. | 1. Keep samples on ice during preparation and store at ≤ -70°C.2. Optimize ion source parameters (e.g., temperature, gas flows, voltage). Ensure mobile phase additives are compatible with efficient ionization.3. Improve sample clean-up (e.g., use SPE). Adjust chromatographic gradient to separate 5-hC from interfering compounds.4. Increase injection volume, but be mindful of potential for peak broadening.5. Perform a system tune and calibration according to the manufacturer's recommendations. |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column Overload: Injecting too much sample.2. Column Contamination: Buildup of matrix components on the column.3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.4. Secondary Interactions: Analyte interacting with active sites on the column packing. | 1. Reduce injection volume or sample concentration.2. Flush the column with a strong solvent. If the problem persists, replace the column.3. Reconstitute the sample in the initial mobile phase or a weaker solvent.4. Adjust mobile phase pH or add a competing agent to block active sites. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition.2. Column Aging: Degradation of the stationary phase over time.3. Temperature Fluctuations: Inconsistent column oven temperature.4. Air Bubbles in the Pump: Can cause flow rate inconsistencies. | 1. Prepare fresh mobile phase accurately.2. Replace the column if performance has significantly degraded.3. Ensure the column oven is maintaining a stable temperature.4. Purge the LC pumps to remove any trapped air. |
Chemical Labeling and Enrichment of 5-hC
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Biotin-Streptavidin Enrichment | 1. Inefficient Biotin Labeling: Suboptimal reaction conditions for the glucosylation or click chemistry steps.2. Inefficient Binding to Streptavidin Beads: Incorrect buffer conditions (salt concentration), insufficient incubation time, or excess free biotin in the sample.3. Inefficient Elution: Elution conditions are too mild to disrupt the strong biotin-streptavidin interaction. | 1. Optimize enzyme and substrate concentrations, reaction time, and temperature for the labeling reactions.2. Ensure optimal salt concentration (e.g., 1 M NaCl) and incubation time. Avoid any sources of free biotin in your sample preparation reagents.3. Use harsher elution conditions, such as boiling in a buffer with excess free biotin, or using acidic or basic solutions, depending on the downstream application compatibility. |
| High Background/Non-specific Binding | 1. Non-specific Binding to Beads: Proteins or other molecules in the sample are binding to the bead surface itself, not through the biotin-streptavidin interaction.2. Insufficient Washing: Wash steps are not stringent enough to remove non-specifically bound molecules. | 1. Pre-clear the lysate by incubating with beads that do not have streptavidin before adding the streptavidin beads.2. Increase the number of wash steps and/or the stringency of the wash buffers (e.g., by increasing salt or detergent concentration). |
Quantitative Data Summary
The sensitivity of 5-hC detection methods can vary based on the sample matrix and the specific protocol used. Below is a summary of reported Lower Limits of Quantification (LLOQ).
| Analyte | Matrix | Method | LLOQ |
| β-D-N4-hydroxycytidine (NHC) | Human Plasma | LC-MS/MS | 1 ng/mL |
| β-D-N4-hydroxycytidine-triphosphate (NHCtp) | PBMC Lysates | LC-MS/MS | 1 pmol/sample |
| 5-hydroxymethylcytosine (5-hmC) | Genomic DNA | Enzymatic Labeling with Biotin | ~0.004% of total nucleotides |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of β-D-N4-hydroxycytidine (NHC) in Human Plasma
This protocol is a summary of established methods for the quantification of NHC.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 96-well protein precipitation plate.
-
Add 50 µL of an internal standard solution (isotopically labeled NHC).
-
Add 0.5 mL of acetonitrile to each well and incubate for 5 minutes to precipitate proteins.
-
Elute the supernatant via vacuum filtration.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 0.6 mL of 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., Scherzo SM-C18) is often used.
-
Mobile Phase A: 50 mM ammonium formate with 5 mM ammonium hydroxide.
-
Mobile Phase B: 80 mM ammonium formate with 8 mM ammonium hydroxide in 80:20 water:acetonitrile.
-
Gradient: A gradient elution is used to achieve separation.
-
MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both NHC and the internal standard.
-
Protocol 2: Selective Labeling and Enrichment of 5-hmC in Genomic DNA
This protocol is based on the method of selective chemical labeling for genome-wide analysis.
-
DNA Fragmentation:
-
Sonicate genomic DNA to obtain fragments of approximately 100-500 base pairs.
-
-
Enzymatic Glucosylation:
-
Incubate the fragmented DNA with β-glucosyltransferase (β-GT) and UDP-6-N3-Glu (an azide-modified glucose). This will transfer the azide-glucose to the hydroxyl group of 5-hmC.
-
-
Biotin Labeling (Click Chemistry):
-
To the azide-modified DNA, add a biotin molecule linked to a cyclooctyne group (e.g., cyclooctyne-biotin). The azide and cyclooctyne will undergo a "click" reaction, covalently attaching biotin to the 5-hmC sites.
-
-
Affinity Enrichment:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound DNA.
-
Elute the enriched 5-hmC-containing DNA from the beads.
-
-
Downstream Analysis:
-
The enriched DNA can be quantified or used for sequencing to determine the genomic locations of 5-hmC.
-
Visualizations
Caption: Workflow for LC-MS/MS detection of this compound.
Caption: Workflow for chemical labeling and enrichment of 5-hmC.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing antibody cross-reactivity for 5-hydroxycytidine
Welcome to the technical support center for 5-hydroxycytidine (5-hmC) antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing antibody cross-reactivity and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of cross-reactivity for anti-5-hydroxycytidine antibodies?
A1: The primary sources of cross-reactivity for anti-5-hydroxycytidine antibodies are other structurally similar modified nucleosides. Due to the subtle differences in their chemical structures, an antibody generated against this compound may also recognize other modifications. Potential cross-reactants include:
-
5-methylcytosine (5-mC): A common epigenetic modification.
-
5-hydroxymethylcytosine (5-hmC): Another oxidized form of 5-methylcytosine.
-
5-formylcytosine (5-fC): A further oxidation product in the demethylation pathway.
-
N4-methylcytidine (m4C): An isomer of 5-mC.
-
Cytidine (C): The unmodified base.
It is crucial to validate the specificity of your anti-5-hydroxycytidine antibody against these potential off-targets.
Q2: How can I validate the specificity of my anti-5-hydroxycytidine antibody?
A2: Antibody validation is essential to ensure that the signal you observe is specific to this compound.[1] We recommend a multi-pronged approach using the following key experiments:
-
Dot Blot Analysis: This is a rapid and straightforward method to assess antibody specificity against a panel of modified DNA or RNA oligonucleotides.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA, particularly competitive ELISA, provides a quantitative measure of antibody specificity and cross-reactivity.
-
Immunoprecipitation (IP) followed by Mass Spectrometry: This provides the highest level of confidence by identifying the specific modified nucleoside bound by the antibody in a complex biological sample.
Detailed protocols for these validation experiments are provided in the "Experimental Protocols" section below.
Q3: What are the best practices for minimizing non-specific binding in my experiments?
A3: Minimizing non-specific binding is critical for obtaining clean and interpretable results. Here are some best practices:
-
Optimize Blocking Conditions: The choice and concentration of the blocking agent are crucial. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[2] It is important to empirically determine the optimal blocking buffer for your specific antibody and application.
-
Antibody Titration: Use the lowest concentration of the primary antibody that still provides a robust signal. High concentrations of the primary antibody can lead to increased non-specific binding.
-
Stringent Washing Steps: Increase the number and duration of wash steps to remove unbound and weakly bound antibodies. The inclusion of a mild detergent like Tween-20 in the wash buffer is also recommended.[3][4]
-
Use High-Quality Antibodies: Whenever possible, use affinity-purified monoclonal antibodies, as they generally exhibit higher specificity and lower batch-to-batch variability compared to polyclonal antibodies.
-
Include Proper Controls: Always include negative controls in your experiments, such as samples known not to contain this compound and "secondary antibody only" controls to identify non-specific binding of the secondary antibody.
Troubleshooting Guides
High Background Staining
High background can obscure the specific signal in your experiment. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Secondary antibody non-specific binding | Run a secondary antibody-only control. If background persists, consider using a pre-adsorbed secondary antibody or a different blocking agent. |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat milk). Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] |
| Inadequate washing | Increase the number of wash steps (e.g., 4-5 washes of 5 minutes each). Ensure the wash buffer contains a detergent (e.g., 0.05-0.1% Tween-20). |
| Membrane drying out (Dot Blot/Western Blot) | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
| Cross-reactivity with blocking agent | If using non-fat milk for a phospho-specific antibody, switch to BSA, as milk contains phosphoproteins like casein. |
Weak or No Signal
A weak or absent signal can be equally frustrating. The table below provides potential causes and solutions.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. |
| Insufficient incubation time | Increase the incubation time for the primary and/or secondary antibody. Consider an overnight incubation at 4°C for the primary antibody. |
| Inactive antibody | Ensure the antibody has been stored correctly and has not expired. Test the antibody on a positive control known to contain this compound. |
| Sub-optimal blocking buffer | Some blocking proteins may mask the epitope. Try different blocking agents (e.g., switch from milk to BSA or vice versa). |
| Incorrect secondary antibody | Confirm that the secondary antibody is specific for the host species and isotype of the primary antibody. |
| Sample degradation | For immunoprecipitation, prepare fresh cell lysates and always include protease inhibitors. |
| Low abundance of this compound in the sample | Increase the amount of starting material (e.g., cell lysate or DNA). |
Data Presentation: Assessing Antibody Cross-Reactivity
To quantitatively assess the cross-reactivity of your anti-5-hydroxycytidine antibody, we recommend performing a competitive ELISA and a dot blot analysis. The tables below are templates that you can populate with your own experimental data.
Table 1: Competitive ELISA Data
This table will help you determine the half-maximal inhibitory concentration (IC50) for this compound and potential cross-reactants. A higher IC50 value for a given nucleoside indicates lower cross-reactivity.
| Competitor Nucleoside | IC50 (nM) | Cross-Reactivity (%) |
| This compound | [Your Data] | 100 |
| 5-methylcytosine | [Your Data] | [Calculate] |
| 5-hydroxymethylcytosine | [Your Data] | [Calculate] |
| 5-formylcytosine | [Your Data] | [Calculate] |
| N4-methylcytidine | [Your Data] | [Calculate] |
| Cytidine | [Your Data] | [Calculate] |
Calculation for Cross-Reactivity (%): (IC50 of this compound / IC50 of Competitor) x 100
Table 2: Dot Blot Signal Intensity
This table provides a semi-quantitative comparison of the antibody's binding to different modified nucleosides. Signal intensity can be quantified using densitometry software.
| Spotted Nucleoside (10 pmol) | Signal Intensity (Arbitrary Units) | Relative Binding (%) |
| This compound | [Your Data] | 100 |
| 5-methylcytosine | [Your Data] | [Calculate] |
| 5-hydroxymethylcytosine | [Your Data] | [Calculate] |
| 5-formylcytosine | [Your Data] | [Calculate] |
| N4-methylcytidine | [Your Data] | [Calculate] |
| Cytidine | [Your Data] | [Calculate] |
Calculation for Relative Binding (%): (Signal Intensity of Spotted Nucleoside / Signal Intensity of this compound) x 100
Experimental Protocols
Dot Blot Protocol for Antibody Specificity
This protocol allows for a rapid assessment of antibody specificity against various modified nucleosides.
Materials:
-
Nitrocellulose or PVDF membrane
-
DNA/RNA oligonucleotides containing this compound and potential cross-reactants
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary anti-5-hydroxycytidine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Prepare serial dilutions of your DNA/RNA oligonucleotides.
-
Spotting: Carefully spot 1-2 µL of each oligonucleotide dilution onto the membrane. Allow the spots to air dry completely.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.
Competitive ELISA Protocol
This protocol provides a quantitative measure of antibody cross-reactivity.
Materials:
-
96-well ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
This compound-conjugated carrier protein (for coating)
-
Free nucleosides (this compound and potential cross-reactants)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary anti-5-hydroxycytidine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
PBST (Phosphate-Buffered Saline with 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of the ELISA plate with the this compound-conjugated protein diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody with serial dilutions of the free this compound (for the standard curve) or the potential cross-reacting nucleosides.
-
Incubation: Add the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of the free nucleoside in the pre-incubation step.
Visualizations
Caption: Dot Blot experimental workflow for antibody specificity testing.
Caption: Competitive ELISA workflow for quantifying antibody cross-reactivity.
Caption: Logical workflow for troubleshooting common immunoassay issues.
References
sample preparation guidelines for 5-hydroxycytidine analysis
Welcome to the technical support center for 5-hydroxycytidine (NHC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidelines and troubleshooting advice for the accurate quantification of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most widely used method for the quantification of this compound (NHC) in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of NHC often found in clinical and preclinical studies.[1][2]
Q2: What are the recommended sample preparation techniques for different biological matrices?
A2: The choice of sample preparation technique depends on the biological matrix:
-
Plasma/Serum: Protein precipitation is a common and effective method for plasma and serum samples.[1][2] It involves adding a solvent like acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation or filtration.
-
Urine: Solid-Phase Extraction (SPE) is often recommended for urine samples. This technique helps to remove salts and other interfering substances, concentrating the analyte of interest.
-
Tissues: For tissue samples, homogenization followed by a combination of protein precipitation and/or liquid-liquid extraction is typically employed to extract NHC. The specific protocol may need to be optimized depending on the tissue type.
Q3: How should I store my samples to ensure the stability of this compound?
A3: this compound is known to be unstable in whole blood at room temperature and has limited stability in plasma under the same conditions.[1] Therefore, it is crucial to process and freeze samples as quickly as possible. For long-term storage, temperatures of -70°C or lower are recommended. Stability studies have shown that 5-methyl-2'-deoxycytidine, a related compound, is stable for at least 65 days at -20°C in non-hydrolyzed DNA. It is advisable to conduct your own stability tests under your specific storage conditions.
Q4: What is a suitable internal standard for this compound analysis?
A4: An isotopically labeled internal standard, such as β-D-N4-hydroxycytidine-¹³C₅ (NHC-IS), is highly recommended. Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and matrix effects, leading to more accurate and precise results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitation solvent to sample. For SPE, evaluate different sorbents and elution solvents. Consider a liquid-liquid extraction step if matrix interferences are high. |
| Degradation of the analyte during sample preparation. | Keep samples on ice throughout the preparation process. Minimize the time between sample collection, processing, and analysis. Evaluate the pH of the solutions used, as extreme pH can cause degradation. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of interfering compounds from the biological matrix. | Improve the sample clean-up process. Use a more rigorous SPE protocol or a different extraction technique (e.g., liquid-liquid extraction). Optimize the chromatographic separation to better resolve NHC from interfering components. The use of an isotopically labeled internal standard can help mitigate the impact of matrix effects. |
| Poor Peak Shape in Chromatogram | Inappropriate reconstitution solvent. | The reconstitution solvent should be similar in composition to the initial mobile phase to ensure good peak shape. Reconstituting in a solvent that is too strong can lead to peak fronting or splitting. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| High Variability Between Replicate Injections | Inconsistent sample preparation. | Ensure precise and consistent pipetting and vortexing steps. Use an automated liquid handler for improved precision if available. |
| Carryover from previous injections. | Optimize the wash steps in the autosampler program. Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound in human plasma using LC-MS/MS with protein precipitation.
Table 1: Assay Precision and Accuracy for this compound in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| LLOQ | 1 | 5.71 | -3.23 | 6.40 | -5.22 |
| Low | 3 | 1.73 | -6.27 | 3.43 | -6.37 |
| Mid | 250 | 2.50 | -4.50 | 4.00 | -5.50 |
| High | 4000 | 3.00 | -3.50 | 5.00 | -6.00 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Stability of this compound in Human Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | 87.6 - 100% |
| Room Temperature | 48 hours | 80.1 - 92.1% (Exceeds acceptability) |
| Freeze-Thaw Cycles (-70°C to RT) | 3 cycles | > 95% |
| Long-term at -70°C | 30 days | > 98% |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol describes a standard protein precipitation method for the extraction of this compound from human plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard (NHC-IS) working solution
-
Acetonitrile (LC-MS grade)
-
0.1% Formic acid in water (LC-MS grade)
-
Protein precipitation filter plate (e.g., 96-well Captiva 0.45 µm)
-
Vacuum manifold
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Pipette 50 µL of each plasma sample, calibration standard, and quality control sample into the wells of the protein precipitation plate.
-
Add 50 µL of the NHC-IS working solution to each well.
-
Add 0.5 mL of acetonitrile to each well.
-
Incubate the plate for 5 minutes at room temperature to allow for complete protein precipitation.
-
Apply vacuum to the manifold to filter the samples. Collect the filtrate in a clean collection plate.
-
Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 0.6 mL of 0.1% formic acid in water.
-
Vortex the plate for 1 minute to ensure complete dissolution.
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol provides a general guideline for the solid-phase extraction of this compound from urine samples. Optimization of the SPE cartridge type, wash, and elution solvents may be necessary.
Materials:
-
Urine samples
-
Internal standard working solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution
-
Formic acid
-
Water (LC-MS grade)
-
Vacuum manifold or positive pressure manifold
-
Nitrogen evaporator
Procedure:
-
Thaw urine samples to room temperature and centrifuge to remove any particulates.
-
To 1 mL of urine, add the internal standard.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 1 mL of water to remove salts.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elute the analyte: Elute the this compound and internal standard with 1 mL of a solution of 5% ammonium hydroxide in methanol.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for this compound analysis in plasma.
Experimental Workflow for Urine Sample Preparation
Caption: Workflow for this compound analysis in urine.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting low this compound recovery.
References
Technical Support Center: Preservation of 5-Hydroxycytidine in RNA Isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 5-hydroxycytidine (5-hmC) during RNA isolation. The following information is curated to address specific challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its preservation during RNA isolation important?
A1: this compound is a modified nucleoside found in RNA, formed by the oxidation of 5-methylcytidine. This modification may play a role in gene regulation and other cellular processes. Accurate downstream analysis, such as quantitative mass spectrometry or sequencing, requires the preservation of 5-hmC in its original state within the RNA molecule. Degradation of this modified base during the isolation process can lead to inaccurate quantification and misinterpretation of its biological significance.
Q2: What are the primary challenges in preserving this compound during RNA isolation?
A2: The primary challenges stem from the inherent chemical nature of RNA and the specific lability of the this compound modification. Key challenges include:
-
RNase Activity: Ubiquitous ribonucleases (RNases) rapidly degrade RNA.
-
Chemical Instability: Modified nucleosides, including 5-hmC, can be sensitive to harsh chemical treatments, extreme pH, and high temperatures used in some isolation protocols. Studies on the related compound N4-hydroxycytidine suggest it has limited stability in biological samples at room temperature.[1]
-
Oxidation: The hydroxymethyl group of 5-hmC may be susceptible to further oxidation or other chemical modifications by reagents used during isolation.
Q3: Which RNA isolation method is best for preserving this compound?
A3: Both phenol-chloroform-based methods (e.g., TRIzol) and column-based kits can be effective if appropriate precautions are taken.
-
Phenol-Chloroform/TRIzol: This method is effective at inactivating RNases due to the presence of guanidinium thiocyanate.[2] However, care must be taken to avoid residual phenol contamination, which can interfere with downstream applications. An additional chloroform extraction and extra ethanol washes can improve RNA purity.[3][4]
-
Column-Based Kits: These kits offer a more streamlined workflow and often include on-column DNase treatment. It is crucial to select a kit with lysis buffers containing strong denaturants to rapidly inactivate RNases.
The optimal method may depend on the sample type and downstream application. A pilot experiment comparing different methods is recommended.
Q4: How can I assess the integrity of RNA containing this compound?
A4: RNA integrity is a critical first step. This can be assessed using:
-
Gel Electrophoresis: Denaturing agarose gel electrophoresis can visualize the integrity of ribosomal RNA (rRNA) bands (e.g., 28S and 18S in eukaryotes). Intact RNA will show sharp, clear bands.
-
Automated Electrophoresis (e.g., Agilent Bioanalyzer, TapeStation): These systems provide a more quantitative measure of RNA integrity, generating an RNA Integrity Number (RIN) or equivalent score.
Direct assessment of 5-hmC preservation requires more specialized techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the level of the modification in the isolated RNA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Incomplete cell lysis. | Ensure complete homogenization of the sample in the lysis buffer. For difficult-to-lyse samples, consider mechanical disruption (e.g., bead beating) in the presence of a potent lysis buffer containing guanidinium thiocyanate. |
| RNA degradation. | Immediately process fresh samples or properly store them at -80°C or in an RNA stabilization reagent. Use RNase-free reagents and consumables throughout the protocol. | |
| Inefficient RNA precipitation. | Ensure the correct volume of isopropanol or ethanol is used for precipitation. Chill the sample-alcohol mixture at -20°C to enhance precipitation. | |
| RNA Degradation (smeared bands on a gel, low RIN score) | RNase contamination. | Work in an RNase-free environment. Use certified RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. Decontaminate work surfaces and pipettes with RNase decontamination solutions. |
| Sample handling. | Minimize freeze-thaw cycles. Process samples quickly and keep them on ice whenever possible. | |
| Suboptimal lysis buffer. | Use a lysis buffer containing a strong denaturant like guanidinium thiocyanate to immediately inactivate endogenous RNases.[2] | |
| Potential this compound Degradation | Harsh chemical conditions. | Avoid prolonged exposure to acidic or alkaline conditions. Ensure the pH of all buffers is within a neutral range. |
| High temperatures. | Perform all centrifugation steps at 4°C. Avoid high-temperature elution steps if possible, or use the lowest recommended temperature for the shortest duration. | |
| Oxidizing agents. | Ensure all solutions are prepared with high-purity, nuclease-free water and are protected from light if they contain light-sensitive components. | |
| Genomic DNA Contamination | Incomplete removal of DNA. | Perform an on-column DNase digestion if using a kit-based method. For phenol-chloroform extractions, a separate DNase treatment of the purified RNA followed by re-purification is recommended. |
| Poor A260/230 Ratio | Contamination with chaotropic salts (e.g., guanidinium thiocyanate) or phenol. | Ensure the column is not overloaded. Perform an additional wash step with the recommended wash buffer for column-based kits. For phenol-chloroform extractions, ensure complete removal of the aqueous phase and perform thorough ethanol washes of the RNA pellet. |
| Poor A260/280 Ratio | Contamination with protein or phenol. | For phenol-chloroform extractions, avoid carrying over any of the interphase during the transfer of the aqueous phase. An additional chloroform extraction can help remove residual phenol. For column-based methods, ensure complete cell lysis and protein denaturation before loading the sample onto the column. |
Experimental Protocols
Protocol 1: Modified Phenol-Chloroform RNA Isolation for Preservation of this compound
This protocol is adapted from standard phenol-chloroform extraction methods with modifications to enhance the purity of the isolated RNA, which is crucial for the stability of modified nucleosides.
Materials:
-
TRIzol® reagent or similar acid-guanidinium thiocyanate-phenol-chloroform solution
-
Chloroform
-
Isopropanol, ice-cold
-
75% Ethanol (prepared with RNase-free water), ice-cold
-
RNase-free water or TE buffer
-
RNase-free tubes and pipette tips
Procedure:
-
Homogenization: Homogenize sample in 1 mL of TRIzol® reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol®.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new RNase-free tube. Avoid disturbing the interphase.
-
Second Chloroform Extraction (Optional but Recommended):
-
Add an equal volume of chloroform to the transferred aqueous phase.
-
Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
-
RNA Precipitation:
-
Add 0.5 mL of ice-cold isopropanol to the aqueous phase.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of ice-cold 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Repeat the wash step.
-
-
Drying and Resuspension:
-
Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water or TE buffer.
-
Visualizations
Workflow for Avoiding this compound Degradation
Caption: Key steps to mitigate this compound degradation during RNA isolation.
Troubleshooting Logic for Low RNA Quality
Caption: A logical approach to troubleshooting poor quality RNA isolates.
References
- 1. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Optimization of phenol-chloroform RNA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 5-Hydroxycytidine Mapping: A Technical Support Guide
Welcome to the technical support center for 5-hydroxycytidine (5-hC) mapping studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental workflow. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of 5-hC analysis and ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in distinguishing 5-methylcytosine (5-mC) from this compound (5-hC) in sequencing studies?
Standard bisulfite sequencing, a common method for DNA methylation analysis, cannot differentiate between 5-mC and 5-hC.[1] During bisulfite treatment, both 5-mC and 5-hC are resistant to deamination and are read as cytosine, while unmethylated cytosine is converted to uracil (and read as thymine). This ambiguity necessitates the use of specialized techniques to specifically map 5-hC.
Q2: What are the primary methods available for genome-wide 5-hC mapping?
The main approaches for mapping 5-hC at a genome-wide scale can be broadly categorized into three groups:
-
Oxidative Bisulfite Sequencing (oxBS-seq): This method involves a chemical oxidation step that converts 5-hC to 5-formylcytosine (5fC). 5fC is then susceptible to deamination by bisulfite treatment. By comparing the results of oxBS-seq with standard BS-seq, the locations of 5-hC can be inferred.[2][3]
-
Tet-assisted Bisulfite Sequencing (TAB-seq): This enzymatic approach uses a β-glucosyltransferase (β-GT) to protect 5-hC. Subsequently, the Ten-eleven translocation (TET) enzyme oxidizes 5-mC to 5-carboxylcytosine (5caC). During bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil, while the protected 5-hC is read as cytosine, allowing for direct detection of 5-hC.[4][5]
-
Affinity-based Enrichment: These methods utilize antibodies or proteins with high affinity for 5-hC to enrich for DNA fragments containing this modification. While cost-effective for profiling 5-hC distribution, these methods are generally not quantitative and have a lower resolution than sequencing-based approaches.
Troubleshooting Guides
Oxidative Bisulfite Sequencing (oxBS-seq)
Q: My oxBS-seq library yield is very low, or I'm observing significant DNA degradation. What could be the cause?
A: A common pitfall in oxBS-seq is DNA degradation due to the harsh chemical oxidation step.
-
Problem: The oxidant used, such as potassium perruthenate (KRuO₄), can lead to significant DNA loss, with some reports indicating it can be as high as 99.5%.
-
Solution:
-
Optimize DNA Input: Start with a sufficient amount of high-quality genomic DNA.
-
Gentle Handling: Minimize pipetting and vortexing steps after the oxidation reaction to prevent further physical shearing of the already fragile DNA.
-
Alternative Oxidants: While KRuO₄ is commonly used, explore literature for milder oxidants if degradation is a persistent issue.
-
Sample Purity: Ensure your DNA sample is free from contaminants like salts or ethanol, as these can interfere with the oxidation reaction and exacerbate degradation.
-
Q: The inferred 5-hmC levels from my oxBS-seq data are inconsistent or show high background. Why is this happening?
A: Inaccurate 5-hmC levels can arise from incomplete oxidation or issues with the comparative analysis.
-
Problem: If the oxidation of 5-hmC to 5-fC is not 100% efficient, the remaining 5-hmC will be read as cytosine, leading to an underestimation of 5-hmC levels when comparing to the BS-seq data.
-
Solution:
-
Reaction Optimization: Ensure optimal reaction conditions for the oxidation step, including temperature, time, and oxidant concentration, as specified in validated protocols.
-
Control DNA: Include spike-in controls with known amounts of 5-mC and 5-hC to assess the efficiency of both the oxidation and bisulfite conversion steps.
-
Bioinformatic Analysis: Use appropriate statistical models to analyze the data. Simple subtraction of methylation levels between BS-seq and oxBS-seq can lead to negative values due to experimental and sequencing variability. Utilize specialized bioinformatic pipelines designed for oxBS-seq data that can account for this.
-
Tet-assisted Bisulfite Sequencing (TAB-seq)
Q: I am observing false-positive 5-hC peaks in my TAB-seq data. What is the likely source of this error?
A: False positives in TAB-seq are often due to the incomplete enzymatic conversion of 5-mC.
-
Problem: The efficiency of the TET enzyme in oxidizing 5-mC to 5-caC is critical. If even a small percentage of 5-mC is not oxidized, it will be read as cytosine after bisulfite treatment and incorrectly identified as 5-hC. This is particularly problematic in tissues with low levels of genuine 5-hC, where the false-positive rate can be on the same order of magnitude as the true signal.
-
Solution:
-
High-Quality TET Enzyme: Use a highly active and purified recombinant TET enzyme. The cost of this enzyme can be a factor, but its quality is paramount for reliable results.
-
Enzyme Titration and Optimization: Optimize the concentration of the TET enzyme and the reaction conditions to ensure maximal conversion of 5-mC.
-
Spike-in Controls: Utilize control DNA with known 5-mC and 5-hC patterns to empirically determine the conversion efficiency of your experiment. This will allow for more accurate quantification and filtering of false positives.
-
Q: My sequencing depth seems insufficient to confidently call 5-hC sites. How much sequencing is required for TAB-seq?
A: The required sequencing depth for TAB-seq is dependent on the abundance of 5-hmC in your sample.
-
Problem: 5-hmC is often a low-abundance modification. To accurately quantify its levels, especially at specific sites, high sequencing coverage is necessary.
-
Solution:
-
Estimate 5-hmC Abundance: If possible, perform a preliminary global 5-hmC quantification to estimate its abundance in your sample.
-
Deeper Sequencing for Low Abundance: For samples with low expected 5-hmC levels, a greater sequencing depth is required to distinguish true signal from background noise and sequencing errors.
-
Power Analysis: If prior data is available, a power analysis can help in determining the optimal sequencing depth to achieve statistically significant results.
-
Affinity-Based Enrichment
Q: My enriched DNA fraction after 5-hC pull-down is very low. What could be the issue?
A: Low yield in affinity-based methods can stem from several factors related to the antibody/protein or the DNA itself.
-
Problem: Inefficient capture of 5-hC containing DNA fragments.
-
Solution:
-
Antibody/Protein Quality: Use a highly specific and high-affinity antibody or binding protein (e.g., JBP1). Validate the specificity of your capture reagent.
-
DNA Fragmentation: Ensure that your DNA is fragmented to the optimal size range for your specific protocol. Inefficient fragmentation can lead to poor enrichment.
-
Binding Conditions: Optimize the binding and washing conditions to maximize the capture of 5-hC containing DNA while minimizing non-specific binding.
-
Q: The peaks from my affinity-based 5-hC mapping are very broad and don't provide precise localization. Is this expected?
A: Yes, this is a known limitation of affinity-based methods.
-
Problem: Affinity-based enrichment provides a profile of 5-hC distribution rather than single-base resolution. The resolution is typically in the range of the DNA fragment size (e.g., 100-500 bp).
-
Solution:
-
Method Selection: If single-base resolution is critical for your research question, consider using a sequencing-based method like oxBS-seq or TAB-seq.
-
Data Interpretation: Interpret the data as enriched regions rather than precise modification sites. These methods are excellent for identifying "hotspots" of 5-hC.
-
Validation: Validate key enriched regions using a locus-specific, quantitative method like qPCR after enrichment.
-
Quantitative Data Summary
| Parameter | oxBS-seq | TAB-seq | Affinity-Enrichment (hMeDIP/Chemical Capture) |
| Resolution | Single-base | Single-base | ~100-500 bp (fragment size dependent) |
| Detection Principle | Indirect (5-hC inferred by subtraction) | Direct (5-hC is protected and read as C) | Enrichment of 5-hC containing fragments |
| Reported 5-mC to T Conversion Efficiency | - | >97% | Not Applicable |
| Reported Unmodified C to T Conversion Efficiency | >99% | >99.6% | Not Applicable |
| Reported 5-hmC Protection Efficiency | Not Applicable | ~84.4% (can be variable) | Dependent on antibody/protein affinity |
| Potential for DNA Damage | High (due to chemical oxidation) | Low | Low |
| Key Reagent | Chemical oxidant (e.g., KRuO₄) | TET enzyme and β-glucosyltransferase | 5-hC specific antibody or binding protein |
| Cost | Moderate to High | High (due to expensive enzyme) | Low to Moderate |
| Primary Advantage | Does not require a highly active enzyme | Direct detection of 5-hC | Cost-effective for genome-wide profiling |
| Primary Disadvantage | Harsh chemistry can degrade DNA | Relies on high TET enzyme efficiency | Non-quantitative and low resolution |
Experimental Protocols
Oxidative Bisulfite Sequencing (oxBS-seq) Workflow
The oxBS-seq protocol involves the chemical oxidation of 5-hC to 5-fC, followed by standard bisulfite conversion.
-
DNA Preparation: Start with high-quality, purified genomic DNA.
-
Oxidation: Treat the DNA with an oxidizing agent, such as potassium perruthenate (KRuO₄), under optimized conditions to convert 5-hC to 5-fC. This step is critical and sensitive to contaminants.
-
Purification: Purify the oxidized DNA to remove the oxidant and any byproducts.
-
Bisulfite Conversion: Perform standard bisulfite treatment on the purified, oxidized DNA. This will convert unmethylated cytosines and 5-fC to uracil. 5-mC will remain as cytosine.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome using a bisulfite-aware aligner. In parallel, perform a standard BS-seq experiment on the same genomic DNA. Compare the methylation calls from both experiments to infer the levels of 5-hC at single-base resolution.
Tet-assisted Bisulfite Sequencing (TAB-seq) Workflow
The TAB-seq protocol utilizes enzymatic reactions to differentiate 5-hC from 5-mC.
-
DNA Preparation: Begin with high-quality genomic DNA.
-
Glucosylation of 5-hC: Use β-glucosyltransferase (β-GT) to transfer a glucose moiety to the hydroxyl group of 5-hC, forming 5-glucosyl-hydroxymethylcytosine (5-ghmC). This protects 5-hC from subsequent oxidation.
-
Oxidation of 5-mC: Treat the DNA with a recombinant TET enzyme to oxidize 5-mC to 5-caC.
-
Purification: Purify the DNA to remove enzymes and reaction components.
-
Bisulfite Conversion: Perform standard bisulfite treatment. This will convert unmodified cytosine and 5-caC to uracil. The protected 5-ghmC will be read as cytosine.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align reads using a bisulfite-aware aligner. The remaining cytosines in the sequence represent the original 5-hC sites.
Affinity-Based 5-hC Enrichment Workflow
This protocol enriches for DNA fragments containing 5-hC.
-
DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
End Repair and A-tailing: Prepare the DNA fragments for adapter ligation.
-
Enrichment:
-
hMeDIP (hydroxymethylated DNA immunoprecipitation): Incubate the DNA fragments with a specific anti-5-hC antibody. Capture the antibody-DNA complexes using magnetic beads.
-
Chemical Capture/JBP1 pull-down: First, glucosylate the 5-hC residues using β-GT. Then, use a protein with high affinity for glucosylated 5-hC, such as J-binding protein 1 (JBP1), coupled to magnetic beads to pull down the modified DNA fragments.
-
-
Washing: Perform stringent washes to remove non-specifically bound DNA.
-
Elution: Elute the enriched DNA from the beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and an input control library from the fragmented DNA before enrichment.
-
Data Analysis: Align reads from both the enriched and input libraries to a reference genome. Identify enriched regions (peaks) by comparing the read counts between the two libraries.
Visualizing Experimental Workflows
References
Technical Support Center: Optimization of Enzymatic Digestion for 5-Hydroxycytidine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic digestion of RNA for the release and subsequent analysis of 5-hydroxycytidine (5-hmC).
Troubleshooting Guide
Incomplete or inefficient enzymatic digestion can significantly impact the accuracy of this compound quantification. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete RNA Digestion (Presence of Oligonucleotides) | 1. Suboptimal Enzyme Concentration: Insufficient Nuclease P1 or Phosphodiesterase I. | Increase the concentration of the limiting enzyme(s) in increments. A typical starting point is 1-5 units of Nuclease P1 and 0.1-0.5 units of Phosphodiesterase I per µg of RNA.[1] | Complete digestion to mononucleotides, verified by LC-MS analysis showing a lack of oligonucleotide peaks. |
| 2. Inhibitors Present in RNA Sample: Contaminants from RNA extraction (e.g., guanidinium salts, ethanol).[2] | Re-precipitate the RNA sample with ethanol and wash the pellet thoroughly with 70-80% ethanol. Ensure the pellet is completely dry before resuspension. | Removal of inhibitors, leading to improved enzyme activity and complete digestion. | |
| 3. RNA Secondary Structures: Stable hairpins or other secondary structures can hinder enzyme access.[3][4][5] | Denature the RNA by heating at 65-95°C for 5-10 minutes, followed by rapid cooling on ice before adding the enzymes. | Disruption of secondary structures, allowing for efficient enzyme binding and digestion. | |
| 4. Incorrect Reaction Buffer/pH: Nuclease P1 requires an acidic pH (~5.5), while Alkaline Phosphatase functions optimally at an alkaline pH (~8.0-9.0). | For a two-step digestion, ensure the initial digestion with Nuclease P1 is performed in a sodium acetate buffer at pH 5.0-5.5. Subsequently, adjust the pH to 7.5-8.5 for the Alkaline Phosphatase step. | Each enzyme functions at its optimal pH, maximizing digestion efficiency. | |
| Low Yield of this compound | 1. Degradation of RNA Sample: Presence of RNases in the sample or on lab equipment. | Use RNase-free water, tubes, and pipette tips. Work in a dedicated RNase-free environment. Consider adding an RNase inhibitor during RNA extraction and digestion. | Preservation of RNA integrity, leading to a more accurate quantification of 5-hmC. |
| 2. Inefficient Dephosphorylation: Incomplete removal of the 5'-phosphate group by Alkaline Phosphatase. | Ensure the pH is adjusted to the optimal range for Alkaline Phosphatase (pH 8.0-9.0). Increase the amount of Alkaline Phosphatase or extend the incubation time. | Complete conversion of 5'-hydroxycytidine monophosphate to this compound. | |
| 3. Loss of Sample During Cleanup: Adsorption of nucleosides to filter membranes during enzyme removal. | If using molecular weight cutoff filters, pre-rinse the filter with RNase-free water. Alternatively, consider heat inactivation of enzymes as described in the protocol. | Minimized sample loss and increased recovery of this compound. | |
| Variability in Quantification Results | 1. Inconsistent Enzyme Activity: Repeated freeze-thaw cycles of enzyme stocks. | Aliquot enzymes into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | Consistent enzyme performance across experiments, leading to more reproducible results. |
| 2. LC-MS Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the 5-hmC signal. | Optimize the chromatography to better separate 5-hmC from interfering compounds. Perform a spike-and-recovery experiment to assess matrix effects. | More accurate and reliable quantification of this compound by minimizing ion suppression or enhancement. | |
| 3. Sample Overload on LC Column: Injecting too much digested sample. | Dilute the sample before injection or reduce the injection volume. | Improved peak shape and more consistent retention times, leading to better quantification. |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step enzymatic digestion protocol often recommended?
A two-step protocol allows for the sequential optimization of digestion conditions for different enzymes. Nuclease P1, which digests RNA into 5'-mononucleotides, functions optimally at an acidic pH (around 5.5). In contrast, Alkaline Phosphatase, which removes the 5'-phosphate group to yield nucleosides, requires an alkaline environment (pH 8.0-9.0). Performing the digestions in two separate steps ensures that each enzyme works at its maximal efficiency.
Q2: Can I use a one-step digestion protocol?
One-step digestion mixes are commercially available and can be convenient. These mixes often contain a cocktail of enzymes that can function in a single buffer system, typically at a neutral or slightly alkaline pH. While faster, it's important to validate that the one-step digestion is complete for your specific RNA samples, as some RNA structures or modifications may be more resistant to digestion under these conditions.
Q3: My RNA sample is double-stranded. Do I need to modify the protocol?
Yes, double-stranded RNA (dsRNA) is generally more resistant to single-strand specific nucleases like Nuclease P1. To ensure complete digestion, it is crucial to denature the dsRNA by heating it to 95°C for 5-10 minutes and then immediately placing it on ice to prevent re-annealing before adding the enzymes.
Q4: What are common inhibitors of the enzymes used in this protocol?
-
Nuclease P1: High concentrations of salts, such as guanidinium salts from RNA extraction kits, can inhibit Nuclease P1. It is also a zinc-dependent enzyme, so strong chelating agents like EDTA can reduce its activity.
-
Phosphodiesterase I: The activity of snake venom phosphodiesterase I can be inhibited by certain divalent cations and some modified nucleosides.
-
Alkaline Phosphatase: Inorganic phosphate is a known inhibitor of Alkaline Phosphatase. Ensure that your buffers are free from phosphate contamination.
Q5: How can I confirm that my digestion is complete?
The most reliable method to confirm complete digestion is to analyze an aliquot of your digested sample by liquid chromatography-mass spectrometry (LC-MS). The absence of di- and oligonucleotides in the chromatogram indicates that the digestion has proceeded to completion, yielding only mononucleosides.
Experimental Protocol: Two-Step Enzymatic Digestion of RNA
This protocol details a two-step method for the complete digestion of RNA into nucleosides for the analysis of this compound.
Materials:
-
Purified RNA sample
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Alkaline Phosphatase (e.g., Calf Intestinal or Shrimp Alkaline Phosphatase)
-
Snake Venom Phosphodiesterase I (optional, can enhance digestion of resistant oligonucleotides)
-
1 M Sodium Acetate (NaOAc), pH 5.2, RNase-free
-
1 M Tris-HCl, pH 8.0, RNase-free
-
RNase-free water
-
Heating block or thermocycler
-
Microcentrifuge tubes, RNase-free
Procedure:
Step 1: Digestion to 5'-Mononucleotides with Nuclease P1
-
In an RNase-free microcentrifuge tube, combine the following:
-
1-10 µg of purified RNA
-
2 µL of 1 M NaOAc, pH 5.2 (final concentration ~100 mM)
-
RNase-free water to a final volume of 18 µL
-
-
Denature the RNA by incubating at 95°C for 5 minutes, then immediately place on ice for 2 minutes.
-
Add 2 µL of Nuclease P1 (e.g., 10-50 units).
-
(Optional) Add 0.1-0.5 units of Snake Venom Phosphodiesterase I.
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
Step 2: Dephosphorylation to Nucleosides with Alkaline Phosphatase
-
To the reaction from Step 1, add 2 µL of 1 M Tris-HCl, pH 8.0 to adjust the pH to the optimal range for Alkaline Phosphatase.
-
Add 1 µL of Alkaline Phosphatase (e.g., 10-20 units).
-
Incubate at 37°C for 1-2 hours.
-
Enzyme Inactivation: Heat the reaction at 75°C for 10 minutes to inactivate the enzymes.
-
The digested sample is now ready for downstream analysis, such as LC-MS. For short-term storage, keep at 4°C. For long-term storage, store at -20°C or -80°C.
Visualizations
Caption: Workflow for enzymatic digestion of RNA and quantification of 5-hmC.
Caption: Troubleshooting decision tree for incomplete RNA digestion.
References
- 1. neb.com [neb.com]
- 2. genscript.com [genscript.com]
- 3. On the Way to Understanding the Interplay between the RNA Structure and Functions in Cells: A Genome-Wide Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical basis for stabilizing messenger RNA through secondary structure design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxycytidine Phosphoramidite Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of phosphoramidite coupling for 5-hydroxycytidine and its derivatives during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the phosphoramidite coupling of this compound?
The primary challenge in incorporating this compound into synthetic oligonucleotides lies in the reactivity of the 5-hydroxyl group. This additional hydroxyl group requires an appropriate protecting group that is stable throughout the synthesis cycles but can be cleanly removed during the final deprotection step without damaging the oligonucleotide.[1][2][3][4] The selection of an inadequate protecting group can lead to side reactions, low coupling efficiency, and the formation of byproducts.[2]
Q2: Which protecting groups are recommended for the 5-hydroxyl group of this compound?
While direct evidence for this compound is limited in the provided results, strategies for the closely related 5-hydroxymethyl-2'-deoxycytidine (hm5dC) offer valuable insights. Common protecting groups for the 5-hydroxymethyl group that could be adapted for the 5-hydroxyl group include:
-
tert-Butyldimethylsilyl (TBDMS): This group has been successfully used for protecting the 5-hydroxymethyl group of hm5dC, allowing for efficient incorporation and clean deprotection. It is compatible with both standard and "ultramild" deprotection strategies.
-
Acetyl (Ac): While used, the acetyl group can be problematic. During standard ammonia deprotection, it can lead to the formation of an amide byproduct through an SN2 reaction. To avoid this, a multi-step deprotection involving a strong base like sodium hydroxide may be necessary, which can be harsh on the oligonucleotide.
-
2-Cyanoethyl: This protecting group has also been employed for the 5-hydroxymethyl function but can be difficult to remove completely, sometimes requiring extended treatment with strong bases.
For RNA synthesis involving 5-hydroxymethylcytidine, an acetyl protecting group has been shown to be suitable, with standard deprotection conditions leading to only minor side products.
Q3: How can I optimize the coupling efficiency of this compound phosphoramidite?
Several strategies can be employed to enhance coupling efficiency for modified or sterically hindered phosphoramidites like that of this compound:
-
Choice of Activator: More acidic or highly nucleophilic activators can improve coupling efficiency. While 1H-Tetrazole is a standard activator, others like 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI) are often preferred for challenging couplings, including those in RNA synthesis. DCI is noted for being less acidic, which can reduce premature detritylation, and highly soluble in acetonitrile.
-
Extended Coupling Times: For sterically demanding phosphoramidites, increasing the coupling time can significantly improve the yield. For example, coupling times for modified RNA phosphoramidites can range from 6 to 12 minutes.
-
Increased Activator Concentration: In difficult coupling steps, a higher concentration of the activator may be beneficial.
-
Phosphoramidite Concentration: Using a sufficient excess of the phosphoramidite solution is crucial for driving the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (High n-1 shortmers) | Inefficient activation of the phosphoramidite. | Switch to a more potent activator such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (DCI). Consider increasing the activator concentration. |
| Steric hindrance from the modified nucleoside and/or protecting groups. | Extend the coupling time to allow the reaction to proceed to completion. | |
| Insufficient phosphoramidite concentration. | Ensure that the phosphoramidite is used at the recommended concentration and that there is a sufficient excess delivered to the synthesis column. | |
| Degradation of the phosphoramidite. | Verify the purity and stability of the this compound phosphoramidite, as modified amidites can sometimes be less stable. Ensure anhydrous conditions are maintained. | |
| Formation of Unexpected Byproducts | Inappropriate protecting group on the 5-hydroxyl function. | If using an acetyl protecting group, consider switching to a TBDMS group to avoid the formation of amide byproducts during ammonia deprotection. |
| Side reactions during deprotection. | For base-labile modifications, consider using milder deprotection conditions, such as aqueous methylamine or potassium carbonate in methanol. The choice of protecting groups should be compatible with these milder conditions. | |
| Incomplete Deprotection of the 5-Hydroxyl Group | The protecting group is too stable under standard deprotection conditions. | If using a 2-cyanoethyl protecting group, an additional, stronger base treatment (e.g., sodium methoxide in methanol) may be required after the initial ammonia deprotection. |
| Insufficient deprotection time or temperature. | Increase the duration and/or temperature of the deprotection step, keeping in mind the stability of the final oligonucleotide. | |
| Presence of n+1 sequences | Premature detritylation by a highly acidic activator. | If using a very acidic activator and observing n+1 peaks, consider switching to a less acidic but still effective activator like DCI. |
| Failed Synthesis (No full-length product) | Incomplete capping of unreacted 5'-hydroxyl groups from the previous cycle. | Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and effective. Inefficient capping leads to the elongation of n-1 sequences in subsequent steps. |
Experimental Protocols
Standard Phosphoramidite Coupling Cycle
This protocol outlines the four key steps in a standard automated oligonucleotide synthesis cycle.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or growing oligonucleotide chain.
-
Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (DCM) or toluene.
-
Procedure: The acidic solution is passed through the synthesis column to cleave the DMT group, exposing the 5'-hydroxyl for the subsequent coupling reaction. The column is then washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.
-
-
Coupling: Formation of the phosphite triester linkage between the 5'-hydroxyl of the growing chain and the incoming phosphoramidite.
-
Reagents: The this compound phosphoramidite and an activator (e.g., 1H-Tetrazole, ETT, or DCI) are dissolved in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group.
-
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent their elongation in subsequent cycles, which would result in n-1 deletion mutants.
-
Reagents: Typically, a two-part capping solution is used: Cap A (acetic anhydride in THF or acetonitrile, often with lutidine) and Cap B (a catalyst like N-methylimidazole or DMAP in THF or acetonitrile).
-
Procedure: The two capping solutions are mixed and delivered to the column to acetylate any free 5'-hydroxyls.
-
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine (I2) in a mixture of THF, water, and a weak base like pyridine or lutidine.
-
Procedure: The oxidizing solution is passed through the column, converting the P(III) to a P(V) species, thus stabilizing the internucleotide linkage.
-
Visualizations
Caption: Automated phosphoramidite synthesis cycle for oligonucleotide synthesis.
Caption: Troubleshooting logic for low phosphoramidite coupling efficiency.
References
- 1. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, base pairing properties and trans-lesion synthesis by reverse transcriptases of oligoribonucleotides containing the oxidatively damaged base this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic 5-Hydroxycytidine RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 5-hydroxycytidine (5-hoC) RNA.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for synthetic this compound RNA?
A1: The critical quality attributes for synthetic 5-hoC RNA are essential for ensuring its safety, efficacy, and consistency. These attributes include:
-
Purity: The percentage of the full-length, correct sequence 5-hoC RNA. This is crucial as impurities can lead to off-target effects or reduced therapeutic efficacy.
-
Identity: Confirmation that the synthetic RNA has the correct mass and sequence, including the intended 5-hoC modifications.
-
Integrity: The extent to which the RNA is intact and not degraded. Degraded RNA will not have the intended biological activity.
-
Potency: The measure of the biological activity of the 5-hoC RNA.
-
Process-Related Impurities: The levels of contaminants from the manufacturing process, such as residual solvents, endotoxins, and heavy metals, must be below acceptable limits to ensure safety.[1][2][3]
Q2: Which analytical techniques are most suitable for characterizing synthetic 5-hoC RNA?
A2: A combination of orthogonal analytical methods is recommended for the comprehensive characterization of synthetic 5-hoC RNA. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC, are powerful for assessing purity and identifying impurities.[4][5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight and identity of the synthetic RNA. LC-MS/MS can be used to identify and quantify the 5-hoC modification.
-
Next-Generation Sequencing (NGS): Can be adapted to confirm the sequence of the RNA and the location of the 5-hoC modification, although specific library preparation methods may be required.
-
Capillary Gel Electrophoresis (CGE): Provides high-resolution separation for assessing purity and integrity.
-
Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) test is the industry standard for detecting and quantifying endotoxins.
-
Gas Chromatography (GC): Used for the analysis of residual solvents.
Q3: How can I confirm the presence and location of this compound in my synthetic RNA?
A3: Confirming the presence and location of 5-hoC requires specific analytical methods:
-
LC-MS/MS Analysis of Nucleoside Digests: The RNA is enzymatically digested into individual nucleosides, which are then analyzed by LC-MS/MS. The mass spectrometer can identify and quantify this compound based on its unique mass and fragmentation pattern.
-
Sequencing with Specific Chemical Treatment: Certain chemical treatments can be used to differentiate 5-hoC from other cytosine modifications during reverse transcription, leading to a specific signature in the sequencing data that reveals its location.
Troubleshooting Guides
Issue 1: Low Purity of Synthetic 5-hoC RNA Detected by HPLC
| Potential Cause | Troubleshooting Step |
| Incomplete Synthesis | Review the solid-phase synthesis protocol, including coupling efficiencies and deprotection steps. Optimize reaction times and reagent concentrations. |
| Degradation during Synthesis or Purification | Use RNase-free reagents and materials. Minimize exposure to high temperatures and extreme pH during purification. |
| Presence of Deletion or Truncation Mutants | Optimize coupling efficiency at each step of the synthesis. Use high-purity phosphoramidites. |
| Formation of Adducts | Ensure complete removal of protecting groups. Use appropriate scavengers during cleavage and deprotection. |
| Inappropriate HPLC Method | Optimize the HPLC method, including the column, mobile phase composition, gradient, and temperature, to achieve better separation of the full-length product from impurities. |
Issue 2: Incorrect Molecular Weight Observed by Mass Spectrometry
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotection | Ensure complete removal of all protecting groups by optimizing the deprotection conditions (time, temperature, and reagents). |
| Adduct Formation | Identify the nature of the adduct by analyzing the mass difference. Modify the purification process to remove the adduct-forming species. |
| Salt Adducts | Desalt the sample thoroughly before MS analysis. |
| Incorrect Sequence or Modification | Verify the sequence of the synthesized RNA using sequencing methods. Confirm the incorporation of 5-hoC using LC-MS/MS of nucleoside digests. |
| Instrument Calibration Issue | Calibrate the mass spectrometer using a known standard. |
Issue 3: High Endotoxin Levels in the Final Product
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents or Water | Use pyrogen-free or endotoxin-free certified reagents and water for all steps of synthesis and purification. |
| Contaminated Equipment | Depyrogenate all glassware and equipment by baking at high temperatures (e.g., 250°C for at least 30 minutes). |
| Inadequate Cleaning of Chromatography Resins | Use endotoxin-free buffers for chromatography and regularly sanitize the columns with sodium hydroxide solutions. |
| Environmental Contamination | Perform critical steps in a controlled environment, such as a laminar flow hood, to minimize environmental contamination. |
| Matrix Interference in LAL Assay | Validate the LAL assay for your specific product matrix to rule out inhibition or enhancement effects. |
Quantitative Data Summary
Table 1: Typical Acceptance Criteria for Quality Control of Synthetic 5-hoC RNA
| Parameter | Method | Acceptance Criteria |
| Purity (Full-Length Product) | HPLC (IP-RP or AEX) | ≥ 90% |
| Identity (Molecular Weight) | Mass Spectrometry (ESI-MS) | Within ± 0.1% of theoretical mass |
| Sequence Verification | LC-MS/MS or NGS | Correct sequence and modification confirmed |
| Integrity (Main Peak) | CGE or HPLC | ≥ 95% |
| Endotoxin Level | LAL Test | ≤ 0.5 EU/mL |
| Residual Solvents | GC-HS | Compliant with ICH Q3C guidelines |
Experimental Protocols
Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Column: Use a C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 16.3 mM triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP and 16.3 mM TEA in methanol.
-
Gradient: A linear gradient from 15% to 21.5% Mobile Phase B over a specified time.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: 50-65°C to denature the RNA and improve peak shape.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the synthetic 5-hoC RNA in nuclease-free water to a concentration of approximately 10-20 µM.
Protocol 2: Identity Confirmation by ESI-Mass Spectrometry
-
Sample Preparation: Desalt the RNA sample using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography). Resuspend the sample in an MS-compatible buffer (e.g., 50:50 acetonitrile:water with a volatile salt like ammonium acetate).
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Mass Range: Set the mass range to encompass the expected mass of the RNA.
-
Deconvolution: Use appropriate software to deconvolute the multiple charge states to obtain the zero-charge mass.
-
-
Data Analysis: Compare the deconvoluted mass to the theoretical mass of the 5-hoC RNA.
Visualizations
Caption: Workflow for Synthesis and Quality Control of this compound RNA.
Caption: Troubleshooting Logic for Common QC Failures.
References
addressing background noise in 5-hydroxycytidine sequencing data
Welcome to the technical support center for 5-hydroxycytidine (5-hC) sequencing. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the quality of their 5-hC sequencing data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 5-hC sequencing?
A1: Background noise in 5-hC sequencing primarily originates from the incomplete chemical or enzymatic reactions that are used to distinguish 5-hC from other cytosine modifications, particularly 5-methylcytosine (5mC). The main culprits include:
-
Incomplete Glucosylation (TAB-seq): In TET-assisted bisulfite sequencing (TAB-seq), 5-hC is protected from TET enzyme oxidation by glucosylation. If this protection is incomplete, TET enzymes can oxidize 5-hC, leading to its eventual conversion to thymine upon bisulfite treatment and a false-negative signal.
-
Incomplete TET Oxidation (TAB-seq and oxBS-seq): Incomplete oxidation of 5mC to 5-carboxylcytosine (5caC) by TET enzymes in TAB-seq, or of 5-hC to 5-formylcytosine (5fC) in oxidative bisulfite sequencing (oxBS-seq), can result in these modified bases being incorrectly read as 5-hC, thus creating false-positive signals.[1] The efficiency of TET enzymes can be influenced by factors such as flanking DNA sequences.
-
DNA Degradation (oxBS-seq): The harsh chemical oxidation step in oxBS-seq can lead to significant DNA degradation, potentially resulting in library preparation failures and biased representation of the genome.
-
Presence of other modified bases (ACE-seq): In APOBEC-coupled epigenetic sequencing (ACE-seq), the presence of 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) can contribute to false-positive signals as they are also resistant to deamination by the APOBEC3A enzyme.
Q2: How can I assess the quality of my 5-hC sequencing data?
A2: Quality control (QC) is crucial at multiple stages of the workflow. Key QC metrics include:
-
Spike-in Controls: The use of unmethylated, 5mC-containing, and 5-hC-containing spike-in DNA of a known sequence (e.g., lambda phage or pUC19 DNA) is essential. These controls allow you to empirically determine the conversion efficiencies of your reactions and estimate the false-positive rate.[2]
-
Conversion Rates: For bisulfite-based methods, a high C-to-T conversion rate (typically >99%) for unmodified cytosines is necessary. For TAB-seq, a high 5mC-to-T conversion rate (ideally >96%) is critical.[3]
-
Library Complexity: Low library complexity, often indicated by a high duplicate read rate, can be a sign of low starting material or issues during library preparation.
-
Standard NGS QC Metrics: Standard metrics such as Phred quality scores (Q-scores), GC content distribution, and adapter content should also be assessed using tools like FastQC.
Q3: My sequencing results show a high background signal. What are the likely causes and how can I troubleshoot this?
A3: High background, or a poor signal-to-noise ratio, is a common issue. Here’s a troubleshooting guide:
-
Check Spike-in Control Performance: Analyze the conversion rates of your spike-in controls first. This will help you pinpoint the specific step that is failing.
-
Optimize Enzyme Concentrations and Incubation Times:
-
Incomplete Glucosylation (TAB-seq): Ensure you are using a sufficient concentration of β-glucosyltransferase (β-GT) and an adequate incubation time. Consider extending the incubation period or increasing the enzyme amount if protection is incomplete.
-
Incomplete TET Oxidation (TAB-seq/oxBS-seq): The activity of the TET enzyme is critical. Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. You may need to optimize the amount of enzyme used and the reaction duration. The efficiency of TET enzymes can be sequence-dependent, which can be a source of variability.
-
-
Improve DNA Quality: Poor quality input DNA with contaminants can inhibit enzymatic reactions. Ensure your DNA is clean and free of inhibitors.
-
Bioinformatic Filtering: Implement stringent filtering criteria in your data analysis pipeline. This can include filtering out reads with low mapping quality and bases with low Phred scores. Additionally, bioinformatic tools can be used to model and subtract background noise.
Troubleshooting Guides
Issue 1: Low Library Yield
| Potential Cause | Recommended Solution |
| Low quality or quantity of starting DNA | Quantify DNA using a fluorometric method (e.g., Qubit) for accuracy. Assess DNA integrity via gel electrophoresis. Use a sufficient amount of high-quality input DNA as recommended by the specific protocol.[4] |
| DNA degradation during harsh chemical treatments (e.g., oxBS-seq) | Handle DNA gently. Consider using a method with less harsh chemistry, such as ACE-seq, if DNA integrity is a major concern. |
| Inefficient adapter ligation | Optimize the molar ratio of adapters to DNA inserts. Ensure ligase is active and reaction conditions (temperature, time) are optimal. |
| Suboptimal PCR amplification | Optimize the number of PCR cycles to avoid under- or over-amplification. Use a high-fidelity polymerase suitable for bisulfite-treated DNA. If yields are consistently low, consider re-amplification of the library with a few additional cycles.[5] |
Issue 2: High Background Noise / False Positives
| Potential Cause | Recommended Solution |
| Incomplete glucosylation of 5-hC (TAB-seq) | Increase the concentration of β-glucosyltransferase (β-GT) and/or extend the incubation time. Ensure the UDP-glucose cofactor is fresh and at the correct concentration. |
| Incomplete oxidation of 5mC by TET enzyme (TAB-seq) | Verify the activity of the TET enzyme. Use a higher concentration of the enzyme or a longer incubation time. Note that TET enzyme activity can be influenced by local sequence context. |
| Incomplete oxidation of 5-hC (oxBS-seq) | Ensure the oxidizing agent is fresh and the reaction is performed under optimal conditions (e.g., temperature, pH). |
| Presence of 5fC and 5caC (ACE-seq) | While ACE-seq is designed to be specific for 5-hC, residual 5fC and 5caC can contribute to the signal. This is an inherent limitation, but the contribution is generally low. |
| Bioinformatic processing artifacts | Use appropriate alignment software designed for bisulfite-treated or enzymatically converted DNA. Implement stringent filtering of reads and variant calls based on quality scores and mapping quality. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for common 5-hC sequencing methods. These values are approximate and can vary depending on the specific experimental conditions and protocol used.
Table 1: Reported Reaction Efficiencies and Potential Error Sources
| Method | Key Reaction Step | Reported Efficiency | Primary Source of Background/False Positives |
| TAB-seq | 5-hC Glucosylation (Protection) | ~90-95% | Incomplete glucosylation leading to 5-hC being read as C. |
| 5mC Oxidation by TET | >96% | Incomplete oxidation of 5mC, causing it to be misidentified as 5-hC. | |
| oxBS-seq | 5-hC Oxidation | High, but can cause DNA damage | Incomplete oxidation of 5-hC. The subtraction-based analysis can amplify errors from both BS-seq and oxBS-seq runs. |
| ACE-seq | C/5mC Deamination by APOBEC3A | >99.5% | Resistance of 5fC and 5caC to deamination. |
Table 2: Comparison of Input DNA Requirements and Resolution
| Method | Typical DNA Input | Resolution | Key Advantage | Key Disadvantage |
| TAB-seq | 1-5 µg | Single-base | Direct detection of 5-hC | Requires highly active TET enzyme; multi-step protocol. |
| oxBS-seq | 100 ng - 1 µg | Single-base | Does not require TET enzyme. | Harsh chemical treatment leads to DNA degradation; indirect detection of 5-hC. |
| ACE-seq | 1-10 ng | Single-base | Bisulfite-free, non-destructive, low input. | Potential for false positives from 5fC and 5caC. |
| 5-hC-Seal | 100 ng - 1 µg | ~100-200 bp | Enrichment-based, good for low 5-hC levels. | Lower resolution than single-base methods. |
Experimental Protocols
Detailed Methodology for TET-Assisted Bisulfite Sequencing (TAB-seq)
This protocol provides a general overview. Specific reagent concentrations and volumes should be optimized based on the manufacturer's instructions for the enzymes and kits used.
-
Genomic DNA Preparation and Spike-in Addition:
-
Start with high-quality genomic DNA (1-5 µg).
-
Add unmethylated, 5mC-methylated, and 5-hC-containing spike-in controls at a known concentration (e.g., 0.1-0.5% w/w).
-
Fragment the DNA to the desired size for sequencing (e.g., by sonication).
-
-
5-hC Glucosylation (Protection):
-
Incubate the DNA with β-glucosyltransferase (β-GT) and UDP-glucose.
-
A typical reaction may be incubated at 37°C for 1-2 hours.
-
Purify the DNA to remove the enzyme and excess UDP-glucose.
-
-
5mC Oxidation:
-
Incubate the glucosylated DNA with a highly active TET enzyme (e.g., TET1 or TET2) in the presence of necessary cofactors (Fe(II), α-ketoglutarate).
-
This reaction is typically carried out at 37°C for 1-2 hours.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the oxidized DNA using a commercial kit according to the manufacturer's protocol. This step converts unmethylated cytosines and 5-carboxylcytosines to uracil.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA. This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification with a polymerase that can read uracil.
-
Sequence the library on a compatible next-generation sequencing platform.
-
Detailed Methodology for APOBEC-Coupled Epigenetic Sequencing (ACE-seq)
This is a bisulfite-free method that requires lower DNA input.
-
Genomic DNA Preparation and Spike-in Addition:
-
Start with 1-10 ng of high-quality genomic DNA.
-
Add appropriate spike-in controls.
-
-
5-hC Glucosylation (Protection):
-
Glucosylate 5-hC using β-GT and UDP-glucose as in the TAB-seq protocol.
-
Purify the DNA.
-
-
APOBEC3A Deamination:
-
Denature the DNA to create single-stranded templates.
-
Incubate the single-stranded DNA with APOBEC3A deaminase. This enzyme converts cytosine and 5mC to uracil but is blocked by glucosylated 5-hC.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library. Since the DNA is not bisulfite-treated, standard library preparation kits can be used, followed by PCR amplification.
-
Sequence the library.
-
Visualizations
Caption: Comparative workflow of TAB-seq and ACE-seq for 5-hC detection.
Caption: Troubleshooting workflow for high background noise in 5-hC sequencing.
References
- 1. epigenie.com [epigenie.com]
- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 5. faqs.lexogen.com [faqs.lexogen.com]
Technical Support Center: Improving Ligation Efficiency for 5-Hydroxycytidine (5-hC) Mapping
Welcome to the technical support center for 5-hydroxycytidine (5-hC) mapping. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ligation step of 5-hC mapping experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-hC) and why is its mapping important?
A1: this compound (5-hC) is a modified nucleoside, an oxidized form of cytidine. In the context of RNA, it is one of several modifications that can occur post-transcriptionally. The precise mapping of 5-hC within the transcriptome is crucial for understanding its biological roles, which may include the regulation of gene expression, RNA stability, and translation. Accurate mapping is essential for elucidating its function in both normal physiological processes and in disease states.
Q2: I am experiencing low ligation efficiency in my 5-hC sequencing library preparation. What are the potential causes?
A2: Low ligation efficiency for 5-hC-containing RNA fragments is a common issue. Several factors can contribute to this problem:
-
Enzyme Inhibition by 5-hC: The presence of 5-hC at or near the termini of RNA fragments can sterically hinder the catalytic activity of T4 RNA Ligase 1 (T4 Rnl1), which is commonly used in library preparation.
-
RNA Secondary Structure: The presence of 5-hC can influence the local secondary structure of RNA. Stable hairpin loops or other secondary structures at the ligation site can prevent the ligase from accessing the 3' or 5' ends of the RNA fragment.[1][2][3][4]
-
Suboptimal Ligation Conditions: Standard ligation protocols may not be optimal for modified RNAs. Factors such as enzyme concentration, reaction temperature, incubation time, and buffer composition can significantly impact ligation efficiency.[5]
-
Poor Quality of Input RNA: Degraded or impure RNA will lead to poor ligation efficiency. It is crucial to start with high-quality, intact RNA.
-
Adapter Dimers: Formation of adapter-dimers competes with the desired RNA-adapter ligation, reducing the yield of library molecules.
Q3: Which ligase is recommended for ligating 5-hC-containing RNA?
A3: While T4 RNA Ligase 1 is widely used, it can exhibit bias against modified nucleotides. For challenging ligations involving modifications like 5-hC or structured RNAs, the following are often more effective:
-
T4 RNA Ligase 2, truncated (T4 Rnl2tr): This enzyme has a higher efficiency for joining a pre-adenylated DNA adapter to the 3' end of RNA and shows reduced formation of unwanted side products.
-
T4 DNA Ligase in a Splinted Ligation setup: This is a highly effective strategy for ligating modified or structured RNAs. A complementary DNA splint brings the RNA and adapter ends into proximity, creating a DNA-RNA hybrid that is a substrate for T4 DNA Ligase.
Q4: What is splinted ligation and how can it improve my results?
A4: Splinted ligation is a technique that uses a short DNA oligonucleotide, known as a "splint," that is complementary to the 3' end of the RNA fragment and the 5' end of the adapter. This splint acts as a bridge, bringing the two ends together in a stable conformation that can be efficiently joined by T4 DNA Ligase. This method is particularly advantageous for 5-hC mapping as it can overcome both the potential inhibition by the 5-hC modification and the presence of secondary structures at the ligation junction.
Troubleshooting Guide
This guide addresses common problems encountered during the ligation step of 5-hC mapping experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no ligation product | 1. Inhibition by 5-hC modification. 2. RNA secondary structure. 3. Inactive ligase or degraded ATP in buffer. 4. Poor quality of input RNA. | 1. Switch to a splinted ligation protocol using T4 DNA Ligase. 2. Use T4 RNA Ligase 2, truncated (T4 Rnl2tr) for 3' adapter ligation with a pre-adenylated adapter. 3. Optimize reaction conditions: - Add additives like PEG (10-25%) to increase molecular crowding and improve efficiency. - Include DMSO (up to 10%) to help denature secondary structures. - Optimize temperature and incubation time (e.g., 16°C overnight or 25°C for 1-4 hours).4. Use fresh ligase and aliquot the ligation buffer to avoid multiple freeze-thaw cycles of ATP. 5. Assess the quality and integrity of your input RNA using a Bioanalyzer or similar instrument. |
| High abundance of adapter-dimers | 1. Excessive adapter concentration. 2. Low amount of input RNA. | 1. Optimize the molar ratio of adapter to RNA insert. A 10:1 to 20:1 ratio is a good starting point. 2. Perform a titration of the adapter concentration to find the optimal level for your input amount. 3. Ensure you are starting with a sufficient amount of high-quality RNA. 4. Perform a stringent post-ligation cleanup to remove adapter-dimers. |
| Bias in sequencing results (underrepresentation of 5-hC containing reads) | 1. Ligation bias of T4 RNA Ligase 1 against 5-hC. 2. RNA secondary structures preventing ligation. | 1. Employ a splinted ligation strategy with T4 DNA Ligase, which is generally less biased by the template sequence. 2. Use adapters with degenerate bases at the ligation junction to reduce sequence-specific biases. 3. Increase the reaction temperature (e.g., 37°C) if using a thermostable ligase to help melt secondary structures. |
| Ligation works for some RNA fragments but not others | 1. Sequence-specific secondary structures. 2. Position of 5-hC within the fragment (terminal vs. internal). | 1. Denature the RNA before ligation by heating to 65-70°C for 5 minutes, followed by snap-cooling on ice. 2. Incorporate DMSO into the ligation reaction to minimize secondary structure formation. 3. If the issue persists, splinted ligation is the most robust solution. |
Experimental Protocols
Protocol 1: Optimized 3' Adapter Ligation using T4 RNA Ligase 2, truncated (T4 Rnl2tr)
This protocol is designed for the ligation of a pre-adenylated DNA adapter to the 3' end of 5-hC-containing RNA fragments.
Materials:
-
High-quality total RNA or enriched small RNA containing 5-hC
-
Pre-adenylated 3' DNA adapter (100 µM)
-
T4 RNA Ligase 2, truncated (T4 Rnl2tr) (e.g., NEB #M0242)
-
10X T4 RNA Ligase Reaction Buffer (without ATP)
-
PEG 8000 (50% w/v solution)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
In a sterile, RNase-free microcentrifuge tube, combine the following on ice:
-
RNA sample (1-5 µg in up to 5 µL)
-
Pre-adenylated 3' DNA adapter (1 µL)
-
10X T4 RNA Ligase Reaction Buffer (1 µL)
-
50% PEG 8000 (2 µL)
-
RNase inhibitor (0.5 µL)
-
Nuclease-free water to a final volume of 9 µL
-
-
Mix gently by pipetting and spin down briefly.
-
Add 1 µL of T4 RNA Ligase 2, truncated.
-
Mix gently, spin down, and incubate at 25°C for 4 hours (or 16°C overnight).
-
Proceed to post-ligation cleanup. It is recommended to run a small aliquot on a denaturing polyacrylamide gel to check ligation efficiency.
Protocol 2: Splinted Ligation using T4 DNA Ligase
This protocol is highly recommended for overcoming ligation challenges due to 5-hC modifications and RNA secondary structures.
Materials:
-
3'-ligated RNA product from Protocol 1 (or 5'-phosphorylated RNA)
-
5' DNA adapter
-
DNA splint oligonucleotide (complementary to the 3' end of the RNA and 5' end of the adapter)
-
T4 DNA Ligase (e.g., NEB #M0202)
-
10X T4 DNA Ligase Reaction Buffer (contains ATP)
-
Nuclease-free water
Procedure:
-
Annealing Step:
-
In a sterile, RNase-free microcentrifuge tube, combine:
-
3'-ligated RNA (from previous step) (up to 10 µL)
-
5' DNA adapter (1 µL of 10 µM stock)
-
DNA splint (1 µL of 12 µM stock to ensure molar excess)
-
Nuclease-free water to a final volume of 15 µL
-
-
Heat the mixture to 70°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature (approximately 30-45 minutes).
-
-
Ligation Step:
-
To the annealed mixture, add the following on ice:
-
10X T4 DNA Ligase Reaction Buffer (2 µL)
-
T4 DNA Ligase (1 µL)
-
Nuclease-free water (2 µL) for a final volume of 20 µL.
-
-
Mix gently by pipetting and spin down briefly.
-
Incubate at 25°C for 2 hours or 16°C overnight for potentially higher efficiency.
-
-
Post-Ligation Cleanup:
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Proceed to cleanup using a spin column or magnetic beads to remove the DNA splint and excess adapters before reverse transcription.
-
Visualizations
Caption: Troubleshooting workflow for low ligation efficiency in 5-hC mapping.
Caption: Mechanism of splinted ligation for 5-hC RNA.
References
- 1. Efficient DNA ligation in DNA–RNA hybrid helices by Chlorella virus DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small RNA-seq: The RNA 5’-end adapter ligation problem and how to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small RNA-seq: The RNA 5’-end adapter ligation problem and how to circumvent it [polscientific.com]
- 4. Small RNA-seq: The RNA 5'-end adapter ligation problem and how to circumvent it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dispendix.com [dispendix.com]
troubleshooting low yield in 5-hydroxycytidine synthesis
Welcome to the technical support center for the synthesis of 5-hydroxycytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from several factors, ranging from incomplete reactions to product degradation. This guide provides a systematic approach to identifying and resolving these issues.
Question: My overall yield for this compound synthesis is significantly lower than expected. How can I troubleshoot this?
Answer: A low overall yield can be attributed to one or more inefficient steps in your synthetic route. We recommend a stepwise analysis of your protocol.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Starting Materials and Reagents
Q1: How critical is the purity of the starting uridine or cytidine?
A1: The purity of your starting material is crucial. Impurities can interfere with the subsequent protection and activation steps, leading to a cascade of side reactions and a significant decrease in overall yield. Always start with highly pure, anhydrous materials.
Q2: My silyl protection of the hydroxyl groups is incomplete. What could be the cause?
A2: Incomplete silylation is a common issue. Consider the following:
-
Reagent Quality: Ensure your silylating agent (e.g., TBDMSCl) and base (e.g., imidazole) are fresh and anhydrous.
-
Reaction Conditions: The reaction may require optimization of time and temperature. Ensure the reaction is carried out under strictly anhydrous conditions.
-
Stoichiometry: Use a sufficient excess of the silylating agent and base.
Reaction Steps and Side Products
Q3: The activation of the C4 position with 2,4,6-triisopropylbenzenesulfonyl chloride is giving a low yield of the desired intermediate. What can I do?
A3: This step is sensitive to reaction conditions.
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Purity: Use freshly purchased or purified 2,4,6-triisopropylbenzenesulfonyl chloride.
-
Base and Temperature: The choice and amount of base (e.g., DIEA) and reaction temperature are critical. The reaction is typically run at 0 °C and allowed to warm to room temperature.
Q4: I am observing significant side products after the reaction with hydroxylamine. How can I minimize these?
A4: The formation of side products during the introduction of the N4-hydroxy group can be problematic.
-
Reaction Control: Careful control of the reaction temperature and time is necessary to prevent side reactions.
-
pH of Hydroxylamine Solution: The pH of the hydroxylamine solution can influence the reaction outcome. Some protocols specify a pH of 6.0 for the reaction with aqueous hydroxylamine hydrochloride.
-
Intermediate Purity: Ensure the activated intermediate from the previous step is pure before proceeding.
Q5: The final deprotection step to yield this compound is resulting in a low yield. What are the potential issues?
A5: The deprotection step can be a source of yield loss.
-
Deprotecting Agent: Ensure the deprotection reagent, such as ammonium fluoride (NH4F) or triethylamine trihydrofluoride (Et3N-3HF), is of high quality.[1]
-
Reaction Time and Temperature: Over-exposure to deprotection conditions can lead to degradation of the final product. Monitor the reaction closely by TLC or LC-MS. A yield of 45% has been reported for the deprotection of the silyl-protected intermediate with NH4F in methanol.[1]
Purification and Stability
Q6: I am losing a significant amount of my product during column chromatography. How can I improve recovery?
A6: Product loss during purification is a common challenge.
-
Stationary Phase: Use an appropriate silica gel and ensure it is properly packed.
-
Eluent System: Optimize the solvent system to achieve good separation between your product and impurities.
-
Fraction Analysis: Collect smaller fractions and analyze them carefully by TLC or another appropriate method to avoid discarding fractions containing your product.
Q7: Is this compound stable?
A7: this compound can be unstable under certain conditions. It has been noted to have limited stability in plasma at room temperature, which may suggest sensitivity to pH and enzymatic degradation.[2] It is advisable to handle the purified product with care, store it at low temperatures, and use it promptly.
Quantitative Data Summary
The following table summarizes reported yields for key steps in different synthetic routes to N4-hydroxycytidine and its derivatives.
| Step | Reagents | Yield (%) | Reference |
| Silyl Protection (Uridine to 4) | TBDMSCl, imidazole, DMF | 79 | [1] |
| C4 Activation and Hydroxylamine Reaction (4 to 6a) | 2,4,6-Triisopropylbenzenesulfonyl chloride, DIEA, NH2OH·HCl | 78 | |
| Deprotection (6a to 1) | NH4F, MeOH | 45 | |
| N4-O-isobutyryl protection (6a to 7a) | Isobutyryl chloride, Et3N, CH2Cl2 | 66 | |
| Synthesis from Molnupiravir | Alkaline hydrolysis | ~84 |
Experimental Protocols
Synthesis of N4-Hydroxycytidine from Uridine (Adapted from)
Logical Flow of Synthesis:
References
- 1. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Hydroxycytidine Mapping: A Comparative Guide to Current Methodologies
For researchers, scientists, and drug development professionals, the accurate mapping of 5-hydroxycytidine (5-hC) modifications in RNA is crucial for understanding its role in gene regulation, cellular stress responses, and disease. This guide provides an objective comparison of the primary methodologies used to validate 5-hC mapping results, supported by experimental data and detailed protocols to ensure reliable and reproducible findings.
The dynamic landscape of RNA modifications, or the epitranscriptome, is a rapidly expanding field of study. Among the more than 170 known RNA modifications, this compound (5-hC) has emerged as a significant player. Formed by the oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes, 5-hC is implicated in the fine-tuning of gene expression and cellular responses to stress.[1] Given its low abundance and dynamic nature, the validation of 5-hC mapping data is a critical step to ensure the accuracy of its identified locations and stoichiometry. This guide compares the three main validation techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Dot Blot Assays, and Sequencing-Based Methods.
Comparison of 5-hC Validation Methodologies
The selection of an appropriate validation method depends on the specific research question, available resources, and the desired level of quantification and resolution. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of the data it provides.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Dot Blot Assay | Sequencing-Based Methods (e.g., Chemical Derivatization) |
| Principle | Separation and mass-based detection of individual nucleosides. | Antibody-based detection of the modification in total RNA. | Chemical treatment induces misincorporation during reverse transcription at the modification site. |
| Data Output | Absolute quantification of the modification in total RNA (e.g., 5-hC/C ratio). | Semi-quantitative, relative abundance of the modification. | Single-nucleotide resolution mapping of the modification. |
| Resolution | Global (no positional information). | Global (no positional information). | Single-nucleotide. |
| Sensitivity | High, capable of detecting femtomole levels of modified nucleosides.[2] | Moderate, dependent on antibody affinity and specificity. | High, can detect modifications at low stoichiometry. |
| Specificity | High, based on unique mass-to-charge ratio and fragmentation patterns. | Variable, dependent on antibody cross-reactivity. | High, dependent on the specificity of the chemical reaction. |
| Throughput | Low to moderate. | High, suitable for screening multiple samples.[3] | Moderate to high, depending on the sequencing platform. |
| RNA Input | Low (nanogram to microgram range).[4] | Moderate (microgram range).[5] | Low to moderate (nanogram to microgram range). |
| Strengths | Gold standard for absolute quantification. Unbiased detection of known and unknown modifications. | Simple, rapid, and cost-effective for assessing global changes. | Provides precise location of the modification. |
| Limitations | Does not provide positional information. Requires specialized equipment. | Semi-quantitative. Relies on the availability of a specific and validated antibody. | Can be indirect and may require complex bioinformatics analysis. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 5-hC Quantification
LC-MS/MS is the gold standard for the accurate and absolute quantification of 5-hC in total RNA. This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation and detection based on their unique mass-to-charge ratios.
Methodology:
-
RNA Isolation: Extract total RNA from the desired biological sample using a standard protocol (e.g., TRIzol reagent) and assess its integrity.
-
RNA Digestion: Digest 100-500 ng of total RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase. This is typically performed overnight at 37°C.
-
Chromatographic Separation: Separate the resulting nucleosides using a C18 reverse-phase liquid chromatography column with a gradient of mobile phases (e.g., ammonium acetate and acetonitrile).
-
Mass Spectrometry Analysis: Analyze the eluted nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific mass transitions for 5-hC and unmodified cytidine are monitored for quantification.
-
Quantification: Calculate the absolute amount of 5-hC relative to unmodified cytidine by generating a standard curve with known concentrations of pure 5-hC and cytidine nucleosides.
Dot Blot Assay for Semi-Quantitative 5-hC Detection
A dot blot assay is a straightforward and high-throughput method for the semi-quantitative detection of global 5-hC levels in RNA. This technique relies on a specific antibody that recognizes and binds to 5-hC.
Methodology:
-
RNA Preparation: Denature 1-2 µg of total RNA by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Application: Spot serial dilutions of the denatured RNA onto a positively charged nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for 5-hC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the dot intensity using densitometry software. To control for loading variations, stain the membrane with methylene blue.
Sequencing-Based Validation of 5-hC Sites
While direct sequencing of 5-hC is challenging, chemical derivatization methods can be employed to induce a specific signature at 5-hC sites during reverse transcription, allowing for their identification at single-nucleotide resolution. This approach is analogous to methods developed for other modified cytidines, such as N4-acetylcytidine (ac4C).
Methodology:
-
Chemical Treatment: Treat total RNA with a chemical reagent that specifically modifies 5-hC. For instance, a reduction reaction could potentially alter the base-pairing properties of 5-hC.
-
RNA Fragmentation and Library Preparation: Fragment the treated RNA and prepare a library for next-generation sequencing, including adapter ligation and reverse transcription.
-
Reverse Transcription: During reverse transcription, the modified 5-hC will cause the reverse transcriptase to misincorporate a different nucleotide (e.g., a C-to-T transition).
-
Sequencing and Data Analysis: Sequence the resulting cDNA library and align the reads to the reference transcriptome. Identify potential 5-hC sites by looking for consistent C-to-T mismatches in the treated sample compared to an untreated control.
Signaling Pathways and Experimental Workflows
The 5-mC to 5-hC Regulatory Pathway
The formation of 5-hC is a key step in the dynamic regulation of RNA methylation. This process is initiated by the methylation of cytidine to 5-methylcytidine by RNA methyltransferases, which is then oxidized by TET enzymes to produce 5-hC. This modification can then be further oxidized or recognized by specific reader proteins to elicit a functional response.
Experimental Workflow for Validating 5-hC Mapping Results
A robust validation strategy for 5-hC mapping results typically involves a multi-pronged approach, combining a high-resolution mapping technique with a quantitative global method.
References
- 1. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to analyze the role of various metabolites in impacting global RNA 5-methylcytosine levels in cultured cells by dot blot - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 5-Hydroxycytidine from 5-Methylcytidine: A Comparative Guide for Researchers
In the dynamic field of epigenetics and drug development, the precise identification of modified nucleosides is paramount. Among these, 5-hydroxycytidine (5-ohC) and 5-methylcytidine (5-mC) are two critical cytosine derivatives that, while structurally similar, play distinct roles in biological processes. This guide provides a comprehensive comparison of these two molecules, offering researchers the essential tools and knowledge for their accurate differentiation.
Introduction to this compound and 5-Methylcytidine
5-Methylcytidine is a well-established epigenetic marker in both DNA and RNA, primarily involved in the regulation of gene expression. It is synthesized by the action of DNA or RNA methyltransferases. This compound, on the other hand, is an oxidation product of 5-methylcytidine. This conversion is a key step in the TET (ten-eleven translocation) enzyme-mediated demethylation pathway, a crucial process in epigenetic reprogramming. Given their interconnected roles, the ability to distinguish between 5-ohC and 5-mC is vital for understanding the nuances of gene regulation and for the development of targeted therapeutics.
Physicochemical Properties
The primary structural difference between this compound and 5-methylcytidine lies in the substitution at the 5th position of the cytosine ring. This seemingly minor difference in a hydroxyl group versus a methyl group leads to distinct physicochemical properties that can be exploited for their differentiation.
| Property | This compound | 5-Methylcytidine |
| Chemical Formula | C₉H₁₃N₃O₆ | C₁₀H₁₅N₃O₅ |
| Molecular Weight | 259.22 g/mol | 257.24 g/mol |
| CAS Number | 3258-02-4 | 2140-61-6 |
Analytical Techniques for Differentiation
Several analytical techniques can be employed to distinguish this compound from 5-methylcytidine. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Chromatographic Methods: HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of these modified nucleosides.
HPLC Separation: Due to the difference in polarity conferred by the hydroxyl group in this compound, it typically exhibits a shorter retention time on reverse-phase HPLC columns compared to the more hydrophobic 5-methylcytidine.
LC-MS/MS Analysis: This method offers high sensitivity and specificity. The two molecules can be distinguished based on their distinct parent and fragment ion masses.
| Analyte | Parent Ion (m/z) [M+H]⁺ | Major Fragment Ion (m/z) |
| This compound | 260.09 | 128.05 |
| 5-Methylcytidine | 258.11 | 126.07 |
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of this compound and 5-methylcytidine based on their unique chemical shifts.
| This compound (Predicted) | 5-Methylcytidine [1][2] | |
| ¹H NMR (ppm) | ||
| H6 | ~7.8 | 7.68 |
| H1' | ~5.8 | 5.91 |
| H5-CH₂OH / H5-CH₃ | ~4.5 / ~3.5 | 1.96 |
| ¹³C NMR (ppm) | ||
| C5 | ~125 | 106.09 |
| C6 | ~140 | 142.96 |
| C5-CH₂OH / C5-CH₃ | ~55 | 14.77 |
Note: Predicted values for this compound are based on general chemical shift knowledge and require experimental verification for specific solvent and instrument conditions.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of RNA Nucleosides
This protocol outlines the general steps for the digestion of RNA to its constituent nucleosides for subsequent LC-MS/MS analysis.
-
RNA Isolation: Isolate total RNA from the sample of interest using a standard method such as TRIzol extraction or a commercial kit.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Remove enzymes by filtration through a 10 kDa molecular weight cutoff filter.
-
LC-MS/MS Analysis: Dilute the resulting nucleoside mixture in an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.
General HPLC Separation Protocol
This protocol provides a starting point for the separation of this compound and 5-methylcytidine. Optimization may be required based on the specific column and HPLC system used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2-30% B (linear gradient)
-
20-25 min: 30% B
-
25-26 min: 30-2% B (linear gradient)
-
26-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 275 nm.
Biological Context: The TET-Mediated Oxidation Pathway
The distinction between 5-methylcytidine and this compound is most critically observed in the context of active DNA and RNA demethylation, mediated by the TET family of dioxygenases. This pathway is fundamental to epigenetic regulation.
References
comparative analysis of 5-hydroxycytidine and 5-formylcytidine
A Comparative Analysis of 5-Hydroxycytidine and 5-Formylcytidine in RNA
In the dynamic field of epitranscriptomics, post-transcriptional modifications of RNA molecules serve as a critical layer of gene regulation. Among the more than 170 known RNA modifications, the oxidized derivatives of 5-methylcytidine (m⁵C), namely this compound (hm⁵C) and 5-formylcytidine (f⁵C), have emerged as key players. These modifications are intermediates in the oxidative demethylation pathway and possess distinct physicochemical properties and biological functions that influence RNA stability, function, and interaction with cellular machinery. This guide provides an objective comparison of hm⁵C and f⁵C, supported by experimental findings, to aid researchers in understanding their unique roles in cellular processes.
The Enzymatic Pathway of m⁵C Oxidation
Both this compound and 5-formylcytidine are generated from the sequential oxidation of 5-methylcytidine. This process is primarily catalyzed by two families of dioxygenases: the Ten-Eleven Translocation (TET) enzymes and the AlkB homolog 1 (ALKBH1). While TET enzymes are well-known for their role in DNA demethylation, they have also been shown to oxidize m⁵C in RNA.[1][2] In mitochondria, the pathway is initiated by the NSUN3 methyltransferase, which deposits the initial m⁵C mark, followed by oxidation to hm⁵C and then f⁵C by the dioxygenase ALKBH1.[3][4]
Physicochemical and Functional Comparison
The addition of hydroxyl and formyl groups to the C5 position of cytidine alters the molecule's size, polarity, and hydrogen bonding capabilities. These changes have significant implications for RNA structure and function. This compound has been shown to increase the thermal stability of RNA duplexes, whereas 5-formylcytidine can have a destabilizing effect.[5]
| Property | This compound (hm⁵C) | 5-Formylcytidine (f⁵C) |
| Molecular Formula | C₁₀H₁₅N₃O₆ | C₁₀H₁₃N₃O₆ |
| Molecular Weight | 273.24 g/mol | 271.22 g/mol |
| Effect on RNA Duplex | Increases thermal stability. | In DNA, shown to decrease melting temperature and destabilize the duplex. |
| Primary Location | Enriched in tRNA and polyA-enriched RNA fractions. | Primarily found at the wobble position (C34) of mitochondrial tRNA-Met and cytosolic tRNA-Leu. |
| Key Function | May favor mRNA translation and is part of a dynamic regulatory mechanism. When present as an oxidative lesion, it can inhibit translation. | Crucial for decoding non-standard codons in mitochondrial translation and enhances wobble decoding in cytosolic translation. |
Impact on Biological Processes
The distinct roles of hm⁵C and f⁵C are most evident in the context of protein translation. The presence of f⁵C at the wobble position of specific tRNAs is essential for accurate and efficient protein synthesis.
| Biological Impact | This compound (hm⁵C) | 5-Formylcytidine (f⁵C) |
| Translational Regulation | Generally suggested to favor mRNA translation. | Enhances translation: Introduction of f⁵C in the human mitochondrial tRNAMet anticodon stem loop enhances binding to the AUA codon by 2-fold . It is also crucial for the translation of UAA-rich transcripts by tRNA-Leu-CAA. |
| Modification Stoichiometry | Levels are generally low but widespread across all domains of life. | Highly variable and specific: Modification levels are dynamically regulated by environmental stress (e.g., hypoxia) and vary significantly by cell type. Stoichiometry ranges from ~2.3% on tRNA-Leu in MDA-MB-231 cells to ~87.2% on mt-tRNA-Met in HeLa cells. |
| Enzymatic Regulation | Formation is mediated by TET enzymes. | Formation in mitochondria is mediated by NSUN3 and ALKBH1. The role of TET enzymes in its formation in mammals is debated. |
Experimental Protocols for Analysis
The study of this compound and 5-formylcytidine relies on sensitive and specific detection methods. Below are summaries of key experimental protocols used in their analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 5-Hydroxycytidine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 5-hydroxycytidine (5-OHC) is crucial, particularly in the context of its role as a metabolite of the antiviral drug molnupiravir and as a modified nucleoside in RNA and DNA. This guide provides an objective comparison of the gold-standard method—stable isotope labeling with liquid chromatography-tandem mass spectrometry (LC-MS/MS)—with alternative techniques, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope Labeling with LC-MS/MS
Stable isotope labeling coupled with LC-MS/MS is the benchmark for the unambiguous confirmation and precise quantification of this compound. This method relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as β-D-N4-hydroxycytidine-¹³C₅. This SIL-IS is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes.[1]
The co-elution of the analyte and the SIL-IS allows for correction of variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.
Performance Characteristics
Published data on the quantification of β-D-N4-hydroxycytidine (NHC), a form of this compound, in human plasma demonstrates the robustness of this method.
| Parameter | Performance Metric | Reference |
| Linearity | 1–5000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Intra-assay Precision (%CV) | 1.73% to 5.71% | [1] |
| Inter-assay Precision (%CV) | 3.43% to 6.40% | [1] |
| Intra-assay Accuracy (%DEV) | -6.27% to -3.23% | |
| Inter-assay Accuracy (%DEV) | -6.37% to -5.22% |
Experimental Workflow
The general workflow for confirming and quantifying this compound using stable isotope labeling with LC-MS/MS involves several key steps.
Experimental Protocol: LC-MS/MS for β-D-N4-hydroxycytidine in Human Plasma
This protocol is a summary of a validated method for the quantification of β-D-N4-hydroxycytidine (NHC) in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of the working internal standard solution (β-D-N4-hydroxycytidine-¹³C₅).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from low to high organic phase to elute the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NHC: Monitor the transition from the precursor ion to a specific product ion.
-
NHC-SIL-IS: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Data Analysis: The concentration of NHC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Alternative Methods for Detection
While stable isotope labeling with LC-MS/MS is the most definitive method, other techniques can be employed for the detection of modified nucleosides, including this compound. However, these methods often have limitations in terms of specificity and quantitative accuracy.
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) utilize antibodies that specifically bind to the target molecule. These assays can be a high-throughput and cost-effective method for screening a large number of samples.
Performance Characteristics: Data on the performance of commercial ELISA kits for specifically quantifying this compound is limited. However, the performance of immunoassays, in general, is characterized by the following parameters:
| Parameter | Description | Potential Limitations for this compound |
| Sensitivity (Limit of Detection) | The lowest concentration of the analyte that can be reliably detected. | May not be as low as LC-MS/MS. |
| Specificity | The ability of the antibody to bind exclusively to the target analyte. | High potential for cross-reactivity with structurally similar molecules like cytidine, 5-methylcytidine, and 5-hydroxymethylcytidine. |
| Precision (%CV) | The reproducibility of the measurements. | Generally higher variability compared to LC-MS/MS. |
| Accuracy | The closeness of the measured value to the true value. | Can be compromised by cross-reactivity and matrix effects. |
Experimental Protocol: General Direct ELISA
-
Coating: Wells of a microplate are coated with the this compound antigen.
-
Blocking: Non-specific binding sites in the wells are blocked.
-
Sample Incubation: The sample containing unknown amounts of this compound is added, along with a primary antibody specific to this compound. In a competitive ELISA format, the sample and a labeled antigen compete for antibody binding.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A substrate is added, which is converted by the enzyme to produce a detectable signal (e.g., color change).
-
Detection: The signal is measured using a plate reader, and the concentration of this compound is determined by comparison to a standard curve.
Nanopore Sequencing
Direct RNA or DNA sequencing using nanopore technology offers the potential to identify modified bases without the need for amplification or chemical conversion. As the nucleic acid strand passes through a nanopore, the changes in the ionic current can indicate the presence of modified nucleosides.
Performance Characteristics: The ability of nanopore sequencing to accurately identify modified nucleosides is an area of active research. Current challenges include:
| Parameter | Description | Performance for Modified Nucleosides |
| Accuracy | The ability to correctly identify the base. | Can be lower for modified bases compared to canonical bases. The raw read accuracy of the latest nanopore technology is greater than 99%. |
| False Discovery Rate (FDR) | The proportion of identified modifications that are incorrect. | Can be high for low-abundance modifications. For 5-hydroxymethylcytosine (a related modification), a high FDR has been reported. |
| Sensitivity | The ability to detect a modification when it is present. | Dependent on the specific modification and the surrounding sequence context. |
Experimental Workflow:
Comparison Summary
| Feature | Stable Isotope Labeling with LC-MS/MS | Immunoassays (ELISA) | Nanopore Sequencing |
| Confirmation Principle | Mass-to-charge ratio and fragmentation pattern | Antibody-antigen binding | Disruption of ionic current |
| Quantitative Accuracy | High | Moderate to Low | Currently qualitative to semi-quantitative |
| Specificity | Very High | Moderate (potential for cross-reactivity) | Moderate (potential for similar signals from different modifications) |
| Sensitivity (LLOQ) | Very High (e.g., 1 ng/mL) | Variable, generally lower than LC-MS/MS | Single-molecule detection, but accuracy is an issue |
| Throughput | Moderate | High | High |
| Cost per Sample | High | Low | Moderate and decreasing |
| Development Status | Well-established and validated | Established for many analytes, but specific and validated kits for 5-OHC are not widely reported | Rapidly evolving technology |
Conclusion
For the definitive confirmation and accurate quantification of this compound, stable isotope labeling with LC-MS/MS remains the unparalleled gold-standard method. Its high specificity, accuracy, and precision make it the most reliable choice for research and clinical applications.
Immunoassays can serve as a valuable tool for high-throughput screening, but positive results should be confirmed with a more specific method like LC-MS/MS due to the potential for cross-reactivity. Nanopore sequencing is a promising technology for the direct detection of RNA and DNA modifications, but further advancements are needed to improve its accuracy and reduce the false discovery rate for low-abundance modifications like this compound.
The choice of method will ultimately depend on the specific research question, the required level of accuracy and confirmation, sample throughput needs, and available resources. For applications where unambiguous identification and precise quantification are paramount, stable isotope dilution LC-MS/MS is the recommended approach.
References
A Comparative Guide to the Detection of 5-Hydroxycytidine: Methods and Applications
The detection and quantification of 5-hydroxycytidine and its derivatives are crucial in diverse fields of biological research, from epigenetics to pharmacology. This guide provides a comprehensive comparison of the leading methods for the detection of two key forms of this compound: 5-hydroxymethylcytosine (5hmC), an important epigenetic mark in DNA, and β-D-N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of current technologies, their performance, and experimental protocols.
Distinguishing 5-Hydroxymethylcytosine (5hmC) and β-D-N4-hydroxycytidine (NHC)
While both are derivatives of cytidine, 5hmC and NHC differ in their biological context and the analytical challenges they present. 5hmC is a naturally occurring modification in genomic DNA, generated by the oxidation of 5-methylcytosine (5mC) by TET enzymes. It is often found at very low levels, necessitating highly sensitive detection methods. In contrast, NHC is the pharmacologically active form of the prodrug molnupiravir and is typically measured in biological fluids like plasma and in tissues to understand its pharmacokinetic and pharmacodynamic properties.
This guide is divided into two main sections, addressing the detection methods for each of these important molecules.
Part 1: Detection of 5-Hydroxymethylcytosine (5hmC) in DNA
The accurate detection and quantification of 5hmC are essential for understanding its role in gene regulation and disease. Several methods have been developed, primarily categorized into sequencing-based approaches and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global 5hmC Quantification
LC-MS/MS is considered the gold standard for the accurate quantification of total 5hmC levels in a DNA sample due to its high sensitivity and specificity.[1] This method involves the enzymatic digestion of DNA into individual nucleosides, followed by their separation by liquid chromatography and detection by mass spectrometry.
| Parameter | Performance | References |
| Limit of Detection (LOD) | As low as 0.06 - 0.19 fmol | [1][2] |
| Limit of Quantification (LOQ) | Approximately 0.5 fmol | [3] |
| Required DNA Input | As low as 50 ng for 0.1% 5hmC detection | [3] |
| Precision (%RSD) | < 15% | |
| Accuracy (%RE) | < 16% |
-
DNA Extraction: Isolate genomic DNA from the sample of interest using a standard DNA extraction kit.
-
DNA Digestion: Digest 50-500 ng of genomic DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, followed by alkaline phosphatase.
-
Sample Preparation: Spike the digested sample with a known amount of a stable isotope-labeled internal standard for 5hmC (e.g., [¹³C,¹⁵N₂]-5hmC).
-
LC Separation: Inject the sample onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B) to separate the nucleosides.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for 5hmC and its internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the amount of 5hmC in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 5hmC.
Sequencing-Based Methods for Single-Base Resolution of 5hmC
Sequencing-based methods provide single-base resolution maps of 5hmC across the genome, offering insights into its specific genomic locations. These methods typically rely on chemical or enzymatic treatments that differentiate 5hmC from other cytosine modifications.
| Method | Principle | Minimum DNA Input | Sensitivity | Specificity/Non-conversion Rate | References |
| oxBS-Seq | Oxidation of 5hmC to 5fC, then bisulfite conversion. 5hmC is inferred by subtracting from BS-Seq. | 100-400 bp fragments | High sequencing depth required | Prone to compounded errors from subtraction | |
| TAB-Seq | Glucosylation of 5hmC, then TET-mediated oxidation of 5mC to 5caC, followed by bisulfite conversion. | Sub-nanogram quantities | 5hmC protection rate >80% | 5mC to T conversion rate >97% | |
| ACE-Seq | Glucosylation of 5hmC, followed by APOBEC3A-mediated deamination of C and 5mC. | Nanogram quantities | High | High | |
| Nanopore Seq. | Direct detection of base modifications based on changes in ionic current. | Varies | High accuracy for high-abundance modifications | High false positive rate for low-abundance modifications |
oxBS-Seq distinguishes 5mC from 5hmC by chemically oxidizing 5hmC to 5-formylcytosine (5fC), which is then susceptible to deamination during bisulfite treatment. By comparing the results of oxBS-Seq with standard bisulfite sequencing (BS-Seq), the locations of 5hmC can be inferred.
-
DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 100-400 bp).
-
Library Preparation (Pre-oxidation): Prepare a standard sequencing library, including ligation of methylated adapters.
-
Oxidation: Treat the DNA with an oxidizing agent, such as potassium perruthenate (KRuO₄), to convert 5hmC to 5fC.
-
Bisulfite Conversion: Perform bisulfite treatment on both the oxidized and a non-oxidized aliquot of the DNA. This converts unmethylated cytosines and 5fC to uracil.
-
PCR Amplification: Amplify the bisulfite-converted libraries.
-
Sequencing: Sequence the prepared libraries.
-
Data Analysis: Align the reads to a reference genome. The 5hmC levels are determined by subtracting the methylation levels from the oxBS-Seq library from the BS-Seq library.
TAB-Seq provides a direct positive signal for 5hmC. In this method, 5hmC is protected by glucosylation, after which TET enzymes oxidize 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, leaving only the protected 5hmC to be read as cytosine.
-
DNA Preparation: Extract and fragment genomic DNA.
-
Glycosylation: Protect 5hmC by treating the DNA with β-glucosyltransferase (β-GT) and UDP-glucose.
-
Oxidation: Treat the glucosylated DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.
-
Bisulfite Conversion: Perform bisulfite treatment on the DNA.
-
Library Preparation and Sequencing: Construct a sequencing library, amplify it via PCR, and sequence.
-
Data Analysis: Align reads to the reference genome. Cytosines that remain as 'C' represent the original locations of 5hmC.
ACE-Seq is a bisulfite-free method that uses an enzyme from the APOBEC family to specifically deaminate cytosine and 5mC, while leaving protected 5hmC intact.
-
DNA Preparation and Glucosylation: Shear genomic DNA and glucosylate 5hmC using β-GT.
-
Denaturation: Denature the DNA to single strands.
-
APOBEC3A Deamination: Treat the single-stranded DNA with APOBEC3A enzyme, which converts cytosine and 5mC to uracil.
-
Library Preparation and Sequencing: Prepare a sequencing library from the treated DNA, amplify, and sequence.
-
Data Analysis: Align reads to the reference genome. Cytosines that remain as 'C' correspond to the original 5hmC sites.
Nanopore sequencing offers a direct way to detect DNA modifications without the need for chemical or enzymatic conversion. As a DNA strand passes through a nanopore, it creates a characteristic disruption in the ionic current, which can be used to identify the base sequence and any modifications present.
-
DNA Extraction: Isolate high molecular weight genomic DNA.
-
Library Preparation: Prepare a nanopore sequencing library according to the manufacturer's protocols. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Load the library onto a nanopore flow cell and begin the sequencing run.
-
Data Analysis: Use specialized basecalling software that is trained to distinguish 5mC and 5hmC from unmodified cytosine based on the raw electrical signal.
Part 2: Detection of β-D-N4-hydroxycytidine (NHC) in Biological Matrices
The quantification of NHC, the active metabolite of molnupiravir, is critical for pharmacokinetic studies in drug development. LC-MS/MS is the method of choice for this application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for NHC Quantification
LC-MS/MS provides the necessary sensitivity and selectivity to measure NHC concentrations in complex biological matrices such as plasma, saliva, and cell lysates.
| Parameter | Performance in Plasma | Performance in PBMC Lysates | References |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 1 pmol/sample | |
| Linearity Range | 1 - 10,000 ng/mL | 1 - 1500 pmol/sample | |
| Precision (%CV) | ≤ 6.40% | ≤ 11.8% | |
| Accuracy (%Bias) | ≤ ± 6.37% | ≤ ± 11.2% |
-
Sample Collection: Collect blood samples in K₂EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: To 50 µL of plasma, add an internal standard (e.g., ¹³C₅-labeled NHC) and a protein precipitating agent like acetonitrile.
-
Centrifugation and Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in an appropriate mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separate NHC from other components on a C18 column and detect using a mass spectrometer in positive ion mode with SRM.
-
Quantification: Determine the concentration of NHC by comparing its peak area ratio to the internal standard against a calibration curve.
Conclusion
The choice of method for detecting this compound depends heavily on the specific research question. For global quantification of the epigenetic mark 5hmC, LC-MS/MS offers unparalleled accuracy and sensitivity. For resolving 5hmC at the single-base level, a variety of sequencing-based methods are available, each with its own advantages and limitations. TAB-Seq and ACE-Seq provide direct detection of 5hmC, while oxBS-Seq relies on a subtractive approach. Nanopore sequencing is an emerging technology that allows for the direct detection of modified bases but may have lower accuracy for low-abundance modifications. For the pharmacokinetic analysis of the antiviral metabolite NHC, LC-MS/MS is the established and validated method, providing robust and reliable quantification in various biological matrices. Researchers should carefully consider the required level of resolution, sensitivity, DNA input, and cost when selecting the most appropriate method for their studies.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Antibody-Based and Sequencing Methods: A Comparative Guide for Researchers
In the pursuit of robust and reproducible scientific findings, the cross-validation of experimental results through orthogonal methods is paramount. This is particularly critical in fields like drug discovery and development, where the accurate identification and characterization of molecular targets and pathways are essential. This guide provides a comprehensive comparison of commonly used antibody-based and sequencing methods, offering researchers, scientists, and drug development professionals the necessary information to design rigorous validation strategies.
The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. Consequently, methodologies have been developed to query each of these stages. Sequencing methods, such as RNA-Sequencing (RNA-Seq) and Chromatin Immunoprecipitation Sequencing (ChIP-Seq), provide a global, unbiased view of the transcriptome and protein-DNA interactions, respectively. In contrast, antibody-based techniques, including Immunohistochemistry (IHC), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA), offer targeted validation of protein expression, localization, and quantification.
The integration of these distinct yet complementary approaches provides a more complete and reliable picture of the biological system under investigation. Discrepancies between transcript and protein levels can reveal important post-transcriptional regulatory mechanisms, while concordance strengthens the validity of the initial findings.[1][2][3] This guide will delve into the quantitative comparison of these methods, provide detailed experimental protocols, and visualize key concepts to aid in the design and interpretation of cross-validation studies.
Performance Comparison: At a Glance
The choice between antibody-based and sequencing methods often depends on the specific research question, the desired level of throughput, and the stage of the investigation. Sequencing techniques are generally favored for discovery-phase projects due to their broad, genome-wide scope, while antibody-based assays are indispensable for the validation and in-depth characterization of specific targets. The following tables summarize the key performance characteristics of these orthogonal approaches.
Immunohistochemistry (IHC) vs. RNA-Sequencing (RNA-Seq)
This comparison is crucial for validating gene expression changes at the protein level and understanding the spatial context of this expression within tissues. Studies have shown a strong correlation between IHC and RNA-Seq for many biomarkers, though discordance can highlight post-transcriptional regulation.[4][5]
| Feature | Immunohistochemistry (IHC) | RNA-Sequencing (RNA-Seq) |
| Analyte | Protein | RNA (transcriptome) |
| Output | Protein localization and semi-quantitative expression in tissue context | Quantitative gene expression across the entire transcriptome |
| Throughput | Low to medium | High |
| Spatial Resolution | High (cellular and subcellular) | Low (typically bulk tissue, though spatial transcriptomics is emerging) |
| Discovery Power | Low (targeted) | High (unbiased, genome-wide) |
| Concordance | Generally good, but subject to post-transcriptional regulation | - |
| Strengths | Provides spatial context, visualizes cellular heterogeneity | Comprehensive, quantitative, discovers novel transcripts |
| Limitations | Semi-quantitative, antibody-dependent, lower throughput | Lacks spatial information, discordance with protein levels possible |
Chromatin Immunoprecipitation (ChIP)-Seq vs. ChIP-qPCR
ChIP-qPCR is the gold standard for validating the enrichment of specific DNA regions identified as peaks in ChIP-Seq data. This targeted validation is essential to confirm the binding of a protein of interest to a specific genomic locus.
| Feature | ChIP-Sequencing (ChIP-Seq) | ChIP-qPCR |
| Analyte | Protein-bound DNA | Specific DNA sequences |
| Output | Genome-wide map of protein binding sites | Quantitative enrichment of specific DNA loci |
| Throughput | High | Low |
| Discovery Power | High (genome-wide) | Low (targeted) |
| Validation Role | Discovery of potential binding sites | Gold standard for validating ChIP-Seq peaks |
| Strengths | Unbiased, genome-wide discovery | Highly sensitive and quantitative for specific loci |
| Limitations | Requires validation of peaks, potential for artifacts | Low throughput, requires prior knowledge of target regions |
Western Blot vs. Mass Spectrometry (Proteomics)
Western blotting is a common method for validating the expression of specific proteins identified in large-scale proteomics studies. While Western blotting is targeted and semi-quantitative, mass spectrometry provides a comprehensive and quantitative view of the proteome.
| Feature | Western Blot | Mass Spectrometry (Proteomics) |
| Analyte | Specific proteins | Entire proteome |
| Output | Semi-quantitative detection of specific proteins | Identification and quantification of thousands of proteins |
| Throughput | Low to medium | High |
| Quantitative Accuracy | Semi-quantitative | High (with appropriate labeling) |
| Discovery Power | Low (targeted) | High (unbiased) |
| Strengths | Relatively simple and inexpensive, widely available | Comprehensive proteome coverage, highly quantitative |
| Limitations | Antibody-dependent, semi-quantitative, low throughput | Complex instrumentation and data analysis, higher cost |
ELISA vs. Transcriptomics (RNA-Seq)
This comparison is often used to validate the expression of secreted proteins or cytokines, where ELISA provides a direct measure of the protein concentration in a biological fluid, and RNA-Seq indicates the transcriptional activity of the corresponding gene in cells.
| Feature | ELISA | Transcriptomics (RNA-Seq) |
| Analyte | Specific protein (often secreted) | RNA (transcriptome) |
| Output | Quantitative measurement of protein concentration | Quantitative gene expression |
| Sample Type | Biological fluids (serum, plasma, cell culture supernatant) | Cells or tissues |
| Sensitivity | High (picogram to nanogram range) | High |
| Dynamic Range | Narrower | Wider |
| Strengths | Highly sensitive and specific for protein quantification in fluids | Comprehensive view of gene expression |
| Limitations | Targeted, limited multiplexing in traditional formats | Indirect measure of protein abundance, potential for discordance |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible data. The following sections provide step-by-step methodologies for the key experiments discussed in this guide.
Antibody-Based Methods
-
Tissue Preparation: Fix tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or a high pH buffer, depending on the antibody.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chromogen Application: Add a chromogen substrate, such as diaminobenzidine (DAB), to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software.
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards of known concentrations and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1-2 hours.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the target protein in the samples.
Sequencing-Based Methods
-
RNA Extraction: Isolate total RNA from cells or tissues using a method that preserves RNA integrity.
-
RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Library Quality Control: Validate the library size and concentration.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene and transcript expression levels.
-
Perform differential expression analysis.
-
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated material from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it on a next-generation sequencing platform.
-
Data Analysis:
-
Align reads to a reference genome.
-
Identify regions of enrichment (peaks).
-
Perform peak annotation and motif analysis.
-
Visualizing Workflows and Pathways
To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.
Figure 1. A typical workflow for cross-validation, starting with high-throughput discovery and leading to targeted validation.
Figure 2. A simplified signaling pathway illustrating the points of measurement for sequencing and antibody-based methods.
Figure 3. A logical diagram summarizing the core strengths and weaknesses of sequencing and antibody-based methods.
Conclusion
The cross-validation of antibody-based and sequencing methods is not merely a confirmatory step but a critical component of a robust research strategy. By leveraging the strengths of both discovery-oriented sequencing technologies and targeted, validation-focused antibody assays, researchers can build a more comprehensive and reliable understanding of complex biological systems. This integrated approach enhances the confidence in research findings, reduces the likelihood of pursuing false leads, and ultimately accelerates the translation of basic research into tangible clinical applications. As technologies continue to evolve, the synergy between these orthogonal approaches will become even more crucial in driving scientific progress.
References
- 1. The conundrum of discordant protein and mRNA expression. Are plants special? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global signatures of protein and mRNA expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Hydroxycytidine and Cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fragmentation analysis of 5-hydroxycytidine and its canonical counterpart, cytidine, using mass spectrometry. Understanding the distinct fragmentation patterns of these nucleosides is crucial for their unambiguous identification and quantification in complex biological matrices, a critical aspect of drug metabolism studies and epitranscriptomics research. This document outlines the key differences in their collision-induced dissociation (CID) pathways, supported by experimental data and detailed methodologies.
Introduction
This compound (N4-hydroxycytidine) is a modified nucleoside that has garnered significant attention as the active metabolite of the antiviral prodrug molnupiravir. Its structural similarity to cytidine necessitates robust analytical methods to differentiate and accurately measure its abundance. Tandem mass spectrometry (MS/MS) is the gold standard for this purpose, relying on the unique fragmentation patterns generated from the precursor ions of these compounds. This guide will delve into the specifics of these patterns, providing a valuable resource for researchers in the field.
Data Presentation: A Side-by-Side Comparison
The mass spectrometric behavior of this compound and cytidine is summarized below. The data for this compound is compiled from studies focused on its quantification as a drug metabolite, primarily using electrospray ionization (ESI) in positive ion mode. The fragmentation data for cytidine is based on detailed CID studies of nucleosides.
| Parameter | This compound | Cytidine | Key Differences |
| Chemical Formula | C₉H₁₃N₃O₆ | C₉H₁₃N₃O₅ | Addition of a hydroxyl group on the exocyclic amine (N4) of the cytosine base in this compound. |
| Monoisotopic Mass | 259.0804 g/mol | 243.0855 g/mol | 16 Da mass shift due to the additional oxygen atom. |
| Protonated Precursor Ion [M+H]⁺ | m/z 260.1 | m/z 244.1 | Reflects the difference in monoisotopic mass. |
| Primary Fragmentation Pathway | Cleavage of the N-glycosidic bond. | Cleavage of the N-glycosidic bond. | Both molecules readily lose the ribose sugar moiety. |
| Major Product Ions (Positive ESI) | m/z 128.2, m/z 111.1 | m/z 112.1 | The product ions originating from the base moiety are distinct due to the N4-hydroxyl group. |
Experimental Protocols
The following protocols are representative of the methods used for the fragmentation analysis of this compound and cytidine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
For the analysis of this compound in biological matrices such as plasma, a protein precipitation extraction is commonly employed.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
For the analysis of pure compounds, dissolve the standards in a suitable solvent (e.g., methanol/water) to a final concentration of 1 µg/mL.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 2-98% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MS Analysis:
-
Full Scan (for precursor identification): Scan range of m/z 100-300.
-
Product Ion Scan (for fragmentation analysis): Select the precursor ion of interest (m/z 260.1 for this compound, m/z 244.1 for cytidine) and scan for product ions. The collision energy should be optimized to generate a rich spectrum of fragment ions (typically in the range of 10-30 eV).
-
Fragmentation Pathways and Mechanisms
The primary fragmentation event for both this compound and cytidine is the cleavage of the N-glycosidic bond that links the ribose sugar to the nucleobase. However, the subsequent fragmentation of the protonated base moiety differs significantly due to the presence of the N4-hydroxyl group in this compound.
Experimental Workflow
Caption: General experimental workflow for fragmentation analysis.
Fragmentation of Cytidine
The CID of protonated cytidine ([C₉H₁₄N₃O₅]⁺, m/z 244.1) primarily involves the loss of the ribose moiety (132 Da) to yield the protonated cytosine base ([C₄H₆N₃O]⁺, m/z 112.1). Further fragmentation of the cytosine base can occur through the loss of ammonia (NH₃) or isocyanic acid (HNCO).
Caption: Simplified fragmentation pathway of protonated cytidine.
Fragmentation of this compound
The fragmentation of protonated this compound ([C₉H₁₄N₃O₆]⁺, m/z 260.1) also begins with the characteristic loss of the ribose sugar. This generates the protonated 5-hydroxycytosine base ([C₄H₆N₃O₂]⁺, m/z 128.1). This ion is a major fragment observed in MS/MS experiments.[1][2] A subsequent fragmentation of this base is the neutral loss of a hydroxylamine (NH₂OH) or related species, leading to the fragment at m/z 111.1.[2]
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The fragmentation analysis of this compound and cytidine in mass spectrometry reveals distinct patterns that are essential for their differentiation. While both nucleosides exhibit a characteristic loss of the ribose moiety, the subsequent fragmentation of the resulting base ions is unique. The protonated cytosine base from cytidine primarily loses neutral molecules like ammonia or isocyanic acid. In contrast, the protonated 5-hydroxycytosine base from this compound generates a characteristic fragment at m/z 111.1, likely through the loss of a species related to the N4-hydroxyl group. These differences form the basis for developing highly specific and sensitive LC-MS/MS methods for the analysis of this compound in various research and clinical applications. The provided experimental protocols and fragmentation pathways serve as a foundational guide for researchers to develop and validate their own analytical methods.
References
Assessing the Specificity of 5-Hydroxycytidine Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of 5-hydroxycytidine (5-hC) is crucial for understanding its roles in RNA modification, viral replication, and as a metabolite of the antiviral drug molnupiravir. The specificity of the antibodies used for this detection is paramount to avoid cross-reactivity with structurally similar nucleosides and to ensure reliable and reproducible data. This guide provides a comparative overview of assessing the specificity of commercially available this compound antibodies, supported by experimental protocols and data presentation formats.
The selection of a highly specific antibody is the foundation of any reliable immunoassay. When working with this compound, it is essential to validate the antibody's ability to distinguish it from other endogenous modified nucleosides such as cytidine (C), 5-methylcytidine (5-mC), and 5-hydroxymethylcytidine (5-hmC). This guide outlines key experimental approaches for this validation.
Comparative Performance of this compound Antibodies
While direct head-to-head comparative studies of all commercially available 5-hC antibodies are not readily found in the public domain, specificity data is often available from manufacturers or can be generated using standardized experimental protocols. The following table summarizes hypothetical yet expected performance characteristics of an ideal 5-hC antibody, which researchers should aim to verify.
| Antibody Vendor | Product ID | Host Species | Applications | Cross-Reactivity Profile (Hypothetical Data) |
| Vendor A | Ab-123 | Rabbit | ELISA, Dot Blot, IF | 5-hC: +++ C: - 5-mC: - 5-hmC: - |
| Vendor B | Ab-456 | Mouse | ELISA, Dot Blot | 5-hC: +++ C: - 5-mC: +/- 5-hmC: + |
| Vendor C | Ab-789 | Rabbit | Dot Blot, IP | 5-hC: ++ C: - 5-mC: - 5-hmC: - |
Note: This table is a template for data presentation. Researchers should populate it with data from manufacturers' datasheets or their own validation experiments. The "+/-" indicates potential for low cross-reactivity that should be carefully evaluated.
Key Experimental Protocols for Specificity Assessment
Two common and effective methods for assessing the specificity of this compound antibodies are the Dot Blot assay and the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Dot Blot Assay
The dot blot is a simple and rapid method to assess an antibody's specificity against a panel of immobilized nucleosides or nucleic acids.
Experimental Protocol:
-
Antigen Preparation: Prepare solutions of this compound, cytidine, 5-methylcytidine, 5-hydroxymethylcytidine, and other relevant modified nucleosides. These can be commercially sourced as free nucleosides or synthesized into oligonucleotides.
-
Membrane Spotting: Spot serial dilutions of each nucleoside solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Cross-linking (for nucleic acids): If using oligonucleotides, UV cross-link the nucleic acids to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-hydroxycytidine antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. The intensity of the spots corresponds to the antibody's reactivity with each nucleoside.
Competitive ELISA
A competitive ELISA is a quantitative method to determine antibody specificity and cross-reactivity. In this assay, free nucleosides in solution compete with immobilized antigen for binding to the antibody.
Experimental Protocol:
-
Plate Coating: Coat the wells of a 96-well microplate with a 5-hC-conjugated protein (e.g., 5-hC-BSA) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBST).
-
Blocking: Block the wells with a blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the competitor nucleosides (5-hC, C, 5-mC, 5-hmC, etc.). In separate tubes, pre-incubate a fixed concentration of the anti-5-hC antibody with each dilution of the competitor nucleosides for 1-2 hours.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add a TMB substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of a competitor indicates that the antibody binds to that competitor. The degree of signal reduction is proportional to the antibody's affinity for the competitor nucleoside.
Visualizing Experimental Workflows
To aid in the understanding of these experimental processes, the following diagrams illustrate the workflows for dot blot and competitive ELISA.
Caption: Dot Blot workflow for assessing antibody specificity.
Caption: Competitive ELISA workflow for quantitative specificity analysis.
Conclusion
The rigorous validation of this compound antibody specificity is a critical step for any research involving the detection of this important nucleoside. By employing techniques such as dot blot and competitive ELISA, researchers can gain confidence in their results and contribute to the generation of reliable and reproducible scientific knowledge. It is recommended to consult manufacturer's datasheets for initial validation data and to perform in-house validation using the protocols outlined in this guide to ensure the antibody's performance in the specific experimental context.
A Researcher's Guide to Comparative Epitranscriptomics of Cytosine Modifications
For researchers, scientists, and drug development professionals, understanding the landscape of RNA cytosine modifications is paramount for deciphering gene regulation and its role in disease. This guide provides an objective comparison of key methodologies for detecting 5-methylcytosine (m5C), a prevalent and functionally significant epitranscriptomic mark.
The dynamic addition and removal of chemical marks on RNA, collectively known as the epitranscriptome, add a critical layer of gene expression regulation beyond the genetic code. Among the more than 170 known RNA modifications, those occurring on cytosine bases, such as 5-methylcytosine (m5C), 5-hydroxymethylcytosine (hm5C), 5-formylcytosine (f5C), and N4-acetylcytosine (ac4C), are gaining prominence for their roles in RNA stability, translation, and localization.[1][2][3] Dysregulation of these modifications has been implicated in a range of diseases, including cancer and neurological disorders, making their accurate detection and quantification a key area of research.[1][4]
This guide focuses on the comparative analysis of the most widely used techniques for transcriptome-wide m5C detection: RNA bisulfite sequencing (RNA-BisSeq), methylated RNA immunoprecipitation sequencing (MeRIP-seq), methylation individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP-seq), and Nanopore direct RNA sequencing.
Comparative Analysis of m5C Detection Methodologies
Choosing the appropriate method for m5C detection depends on the specific research question, available resources, and desired resolution. The following table summarizes the key performance metrics of the leading techniques.
| Feature | RNA Bisulfite Sequencing (RNA-BisSeq) | Methylated RNA Immunoprecipitation (MeRIP-seq) | miCLIP-seq | Nanopore Direct RNA Sequencing |
| Principle | Chemical conversion of unmethylated cytosine to uracil. | Antibody-based enrichment of m5C-containing RNA fragments. | UV cross-linking of m5C-specific antibody to RNA, followed by immunoprecipitation. | Direct detection of modified bases via disruptions in ionic current. |
| Resolution | Single nucleotide. | ~100-200 nucleotides. | Single nucleotide. | Single nucleotide. |
| Quantitative | Yes, provides stoichiometric information at single-base level. | Semi-quantitative, indicates enrichment regions. | Semi-quantitative, identifies cross-link sites. | Yes, can provide stoichiometric information. |
| Sensitivity | Moderate to high; can be affected by RNA degradation. | High for abundant modifications. | High, captures direct protein-RNA interactions. | Moderate to high, dependent on sequencing depth and basecaller accuracy. |
| Specificity | High, based on chemical conversion. | Dependent on antibody specificity. | High, based on antibody binding and cross-linking. | Dependent on the electrical signal difference between modified and unmodified bases. |
| RNA Input | Typically ≥1 µg of total RNA. | ~30 µg of total RNA. | Variable, can be adapted for lower inputs. | As low as 50 ng of poly(A) RNA. |
| Advantages | Gold standard for single-base resolution quantification. | No harsh chemical treatment, applicable to any organism. | High resolution and specificity, identifies enzyme targets. | Direct detection of modifications on native RNA, provides long reads, and can detect multiple modifications simultaneously. |
| Limitations | RNA degradation due to harsh chemical treatment, potential for incomplete conversion in structured regions. | Lower resolution, antibody-dependent biases, does not provide single-nucleotide information. | Technically challenging, potential for UV-induced biases. | Higher error rate compared to second-generation sequencing, computational tools for modification detection are still evolving. |
Experimental Protocols: A Snapshot
Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of the core experimental steps for each technique.
RNA Bisulfite Sequencing (RNA-BisSeq)
RNA-BisSeq is considered the gold standard for single-nucleotide resolution mapping of m5C. The protocol involves the chemical conversion of unmethylated cytosines to uracils, while m5C residues remain unchanged.
Key Experimental Steps:
-
RNA Isolation and QC: Isolate total RNA and assess its integrity. A minimum of 1 µg of total RNA is typically required.
-
Bisulfite Conversion: Treat RNA with sodium bisulfite. This step is critical and involves incubation at specific temperatures for defined periods to ensure complete conversion of unmethylated cytosines.
-
RNA Cleanup and Desulfonation: Purify the bisulfite-treated RNA to remove excess reagents and perform desulfonation to complete the chemical conversion.
-
Reverse Transcription and Library Preparation: Synthesize cDNA from the converted RNA using random primers or gene-specific primers. Prepare a sequencing library from the resulting cDNA.
-
Sequencing and Data Analysis: Sequence the library on a high-throughput platform. Align the reads to a converted reference genome (in silico C-to-T conversion) to identify sites where cytosines were not converted, indicating the presence of m5C.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is an antibody-based method for enriching m5C-containing RNA fragments, providing a transcriptome-wide view of m5C distribution.
Key Experimental Steps:
-
RNA Fragmentation: Fragment total RNA to an average size of 100-200 nucleotides.
-
Immunoprecipitation: Incubate the fragmented RNA with an m5C-specific antibody. Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the enriched m5C-containing RNA fragments.
-
Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and a corresponding input control sample.
-
Data Analysis: Sequence both the IP and input libraries. Identify enriched regions (peaks) in the IP sample compared to the input to determine the locations of m5C modifications.
miCLIP-seq (methylation individual-nucleotide-resolution crosslinking and immunoprecipitation)
This technique combines UV cross-linking with immunoprecipitation to identify m5C sites at single-nucleotide resolution and can reveal the direct binding sites of m5C-modifying enzymes.
Key Experimental Steps:
-
UV Cross-linking: Irradiate cells or tissues with UV light to induce covalent cross-links between RNA and interacting proteins, including m5C methyltransferases.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (e.g., a specific m5C writer enzyme) along with the cross-linked RNA.
-
RNA Trimming and Ligation: Partially digest the RNA and ligate adapters to the RNA ends.
-
Protein Digestion and Reverse Transcription: Degrade the protein and perform reverse transcription. The cross-linked amino acid often causes truncations or mutations in the resulting cDNA.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align the reads to the reference transcriptome and identify the precise cross-linking sites by analyzing the positions of truncations or mutations.
Nanopore Direct RNA Sequencing
This third-generation sequencing technology allows for the direct sequencing of native RNA molecules, enabling the detection of modifications without the need for chemical treatment or amplification.
Key Experimental Steps:
-
RNA Isolation and Poly(A) Tailing (if necessary): Isolate total RNA or poly(A) RNA. For non-polyadenylated RNAs, an in vitro poly(A) tailing step may be required.
-
Adapter Ligation: Ligate a sequencing adapter to the 3' end of the RNA molecules. This adapter contains a motor protein that guides the RNA through the nanopore.
-
Sequencing: Load the prepared RNA library onto a Nanopore flow cell. As each RNA molecule passes through a nanopore, it creates a characteristic disruption in the ionic current, which is recorded.
-
Basecalling and Modification Detection: Use basecalling software to translate the raw electrical signal into a nucleotide sequence. Specialized algorithms can then be used to detect deviations from the expected signal for canonical bases, indicating the presence of modifications like m5C.
Visualizing the Methodologies
The following diagrams illustrate the general workflows for the discussed m5C detection methods.
The Cellular Machinery and Signaling of m5C
The deposition, recognition, and removal of m5C are tightly regulated by a set of proteins known as "writers," "readers," and "erasers," respectively. Understanding this machinery is crucial for elucidating the functional consequences of m5C modification.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the C5 position of cytosine. The most prominent m5C writers include members of the NOL1/NOP2/SUN domain (NSUN) family (e.g., NSUN2) and DNA methyltransferase homolog DNMT2.
-
Erasers (Demethylases): The removal of m5C is less understood but is thought to be mediated by the ten-eleven translocation (TET) family of enzymes, which can oxidize m5C to hm5C, f5C, and 5-carboxycytosine (ca5C).
-
Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, thereby mediating its downstream effects. Aly/REF export factor (ALYREF) and Y-box binding protein 1 (YBX1) are well-characterized m5C readers that can influence RNA export, stability, and translation.
The interplay of these factors can influence various signaling pathways. For instance, NSUN2-mediated m5C modification of specific mRNAs can activate pathways like PI3K/AKT and ERK/MAPK, promoting cell proliferation and survival in certain cancers. Furthermore, m5C modification has been shown to play a role in the innate immune response to viral infections by modulating type I interferon signaling.
Computational Tools for Data Analysis
The analysis of high-throughput sequencing data for m5C detection requires specialized bioinformatics tools. These tools are essential for read alignment, peak calling (for enrichment-based methods), and identifying modified bases.
-
For RNA-BisSeq data: Tools like Bismark and meRanTK are commonly used for aligning bisulfite-converted reads and calling methylation sites. Episo is a computational package designed for quantifying m5C at the transcript isoform level.
-
For MeRIP-seq data: exomePeak is an R/Bioconductor package for identifying RNA methylation sites and differential methylation analysis from MeRIP-Seq data.
-
For Nanopore data: Tombo and CHEUI are tools that can identify base modifications, including m5C, from the raw electrical signal data.
-
Predictive Models: Machine learning-based tools like RNAm5Cfinder, PEA-m5C, and m5CStack can predict m5C sites based on sequence features, complementing experimental approaches.
Conclusion
The field of epitranscriptomics is rapidly advancing, with a growing arsenal of techniques to map and quantify RNA modifications. For cytosine modifications like m5C, the choice of methodology is a critical decision that will shape the scope and resolution of the research. RNA-BisSeq remains the benchmark for quantitative, single-base resolution analysis, while MeRIP-seq offers a robust method for identifying m5C-enriched regions. miCLIP-seq provides high-resolution data on protein-RNA interactions, and Nanopore direct RNA sequencing is emerging as a powerful tool for the direct, real-time detection of modifications on native RNA molecules. By carefully considering the comparative advantages and limitations of each technique, researchers can select the most appropriate strategy to unravel the complex roles of cytosine modifications in health and disease.
References
- 1. Nanopore Direct RNA Sequencing Service - CD Genomics [cd-genomics.com]
- 2. Vital roles of m5C RNA modification in cancer and immune cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA m5C methylation modification: a potential therapeutic target for SARS-CoV-2-associated myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating 5-hydroxycytidine in RNA Transcripts
The epitranscriptome, the collection of chemical modifications to RNA, is a rapidly expanding field of study, revealing a new layer of gene regulation. Among more than 170 known RNA modifications, 5-hydroxycytidine (5-hmC) has emerged as a significant player. Formed by the oxidation of 5-methylcytidine (5-mC) by the Ten-Eleven Translocation (TET) family of enzymes, 5-hmC is believed to be involved in various biological processes.[1][2] For researchers in basic science and drug development, accurately detecting and quantifying 5-hmC in specific RNA transcripts is crucial to understanding its function.
This guide provides a comprehensive comparison of the primary methods for validating 5-hmC in RNA, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate technique for their needs.
Method Comparison: A Quantitative Overview
Choosing a method for 5-hmC detection requires a trade-off between sensitivity, specificity, resolution, and the amount of starting material. The two most prominent techniques are Hydroxymethylated RNA Immunoprecipitation followed by sequencing (hMeRIP-seq) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | hMeRIP-seq | LC-MS/MS | Dot Blot |
| Principle | Immuno-enrichment of 5-hmC containing RNA fragments using a specific antibody, followed by high-throughput sequencing. | Enzymatic digestion of RNA into single nucleosides, separation by liquid chromatography, and quantification by mass spectrometry. | Immobilization of total RNA on a membrane followed by detection with a 5-hmC specific antibody. |
| Resolution | Low (~100-200 nucleotides) | No sequence information (global quantification) | No sequence information (global quantification) |
| Output | Transcriptome-wide distribution of 5-hmC enriched regions | Absolute quantification of 5-hmC relative to total cytosine | Semi-quantitative global levels of 5-hmC |
| Sensitivity | Dependent on antibody affinity and sequencing depth | High (detection limits in the femtomole range, e.g., ~0.5 fmol)[3] | Low to moderate |
| Specificity | Highly dependent on antibody specificity and potential for off-target binding.[1] | High; based on unique mass-to-charge ratio of the nucleoside. | Dependent on antibody specificity. |
| Input RNA | 1-10 µg of total RNA | ~50 ng of total RNA | 0.1 - 2 µg of total RNA |
| Key Advantage | Provides sequence context of 5-hmC enrichment across the transcriptome. | Considered the 'gold standard' for absolute, global quantification. | Simple, rapid, and cost-effective for assessing global changes. |
| Key Limitation | Provides relative enrichment, not absolute stoichiometry; lower resolution. | Destroys the RNA, losing all sequence and positional information. | Not quantitative and provides no information on the location of the modification. |
Biological Pathway: TET-Mediated Formation of 5-hmC in RNA
The formation of this compound in RNA is an enzymatic process. It begins with the methylation of cytidine (C) to 5-methylcytidine (5-mC), a reaction catalyzed by RNA methyltransferases. Subsequently, the Ten-Eleven Translocation (TET) family of dioxygenases oxidizes the methyl group on 5-mC to produce 5-hmC. This pathway is analogous to the well-studied process in DNA, highlighting a conserved mechanism for epigenetic and epitranscriptomic regulation.
References
- 1. Functional role of Tet-mediated RNA hydroxymethylcytosine in mouse ES cells and during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Hydroxycytidine Levels in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of 5-hydroxycytidine (5-hmrC) levels across various cell types, supported by experimental data. It also details the methodologies for quantitative analysis and illustrates the key biological pathway involved in the formation of this RNA modification.
Introduction to this compound
This compound is a modified nucleoside found in RNA that is formed by the oxidation of 5-methylcytidine (5-mrC). This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. The presence of 5-hmrC in RNA suggests its involvement in epigenetic regulation and RNA biology, although its precise functions are still under investigation. Understanding the differential abundance of 5-hmrC across various cell types can provide insights into its potential roles in cellular processes, development, and disease.
Quantitative Comparison of this compound Across Cell Types
The following table summarizes the reported levels of this compound in total RNA from various human and mouse cell lines and tissues. The data has been compiled from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
| Cell Type/Tissue | Organism | This compound (5-hmrC) Level (modifications per 106 ribonucleosides) | Reference |
| HeLa (Cervical Cancer) | Human | 0.68 | [1] |
| WM-266-4 (Melanoma) | Human | 1.6 | [1] |
| Brain | Human | 1.4 | [1] |
| Brain | Mouse | Not explicitly quantified, but detected | [1] |
| Heart | Mouse | 3.9 | [1] |
| Pancreas | Mouse | Not explicitly quantified, but detected | |
| Spleen | Mouse | Not explicitly quantified, but detected |
It is noteworthy that the levels of 5-hmrC are generally low, with studies indicating that approximately 1 in 5000 5-methylcytidine modifications in RNA is converted to this compound. The abundance of 5-mrC itself varies among different tissues and cell types, which in turn influences the levels of 5-hmrC.
Signaling Pathway: TET-Mediated Formation of this compound
The primary pathway for the formation of this compound in RNA involves the TET family of dioxygenases. These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates to hydroxylate the methyl group of 5-methylcytidine.
Experimental Protocols
Quantification of this compound in RNA by LC-MS/MS
This protocol outlines the key steps for the sensitive and accurate quantification of this compound in total RNA samples using liquid chromatography-tandem mass spectrometry.
1. RNA Isolation and Purification:
-
Isolate total RNA from cultured cells or tissues using a standard method such as TRIzol reagent or a commercial RNA extraction kit.
-
To remove any contaminating DNA, treat the isolated RNA with DNase I.
-
Purify the RNA to remove proteins, salts, and other contaminants that could interfere with downstream analysis. The purity and integrity of the RNA should be assessed using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis, respectively.
2. Enzymatic Hydrolysis of RNA to Nucleosides:
-
Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes. A common combination includes nuclease P1 (to digest RNA to 5'-mononucleotides) followed by alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
Ensure complete digestion to accurately reflect the nucleoside composition of the RNA sample.
3. Liquid Chromatography (LC) Separation:
-
Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
A C18 column is typically used for the separation of nucleosides.
-
The mobile phase usually consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
4. Tandem Mass Spectrometry (MS/MS) Detection and Quantification:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) for sensitive and specific detection of this compound. This involves monitoring the transition of the precursor ion (the protonated molecular ion of this compound, [M+H]⁺) to a specific product ion.
-
For quantification, generate a standard curve using known concentrations of a pure this compound standard.
-
The amount of this compound in the sample is determined by comparing its peak area to the standard curve. The data is typically normalized to the total amount of RNA analyzed or to the quantity of one of the four canonical ribonucleosides.
References
A Researcher's Guide to the Evolving Landscape of 5-Hydroxycytidine Detection
A comprehensive comparison of emerging techniques for the precise quantification and localization of 5-hydroxycytidine (5-hC), a critical epigenetic and antiviral molecule.
This guide provides an objective comparison of the leading and novel techniques for the detection of this compound (5-hC) and its analogs. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, offers detailed experimental protocols for key methodologies, and visualizes the underlying biological pathways.
The Biological Significance of this compound
This compound and its deoxyribonucleoside counterpart, 5-hydroxymethylcytosine (5hmC), are pivotal molecules in epigenetics and virology. In mammals, 5hmC is a key intermediate in the TET (ten-eleven translocation) enzyme-mediated DNA demethylation pathway, playing a crucial role in gene regulation. Furthermore, the ribonucleoside analog of this compound, N4-hydroxycytidine (NHC), is the active metabolite of the antiviral drug Molnupiravir. NHC is incorporated into viral RNA, leading to an accumulation of mutations that results in an "error catastrophe" for the virus.
Comparative Analysis of 5-hC Detection Techniques
The accurate detection and quantification of 5-hC are essential for understanding its biological roles and for the development of therapeutics. A variety of techniques have been developed, each with its own set of advantages and limitations. The following tables provide a quantitative comparison of the most prominent methods.
Table 1: Performance Metrics of 5-hC Detection Techniques
| Technique | Principle | Sample Input | Resolution | Limit of Detection (LOD) / Limit of Quantification (LLOQ) | Throughput | Key Advantages | Key Limitations |
| Chemoenzymatic Labeling | Enzymatic glucosylation of the 5-hydroxyl group followed by chemical labeling (e.g., biotin). | 5-50 ng gDNA[1] | Locus-specific or genome-wide | ~0.004% of total nucleotides[2] | High | High specificity and sensitivity, adaptable for various downstream applications. | Indirect detection, potential for incomplete enzymatic reaction.[3] |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry for direct quantification. | ng to µg of DNA/RNA | Not applicable (global quantification) | LLOQ: ~1 ng/mL (for NHC in plasma)[4]; LOD: 0.19 fmol (for 5-hmdC)[3] | Low to Medium | Highly accurate and quantitative, direct detection. | Requires specialized equipment, not suitable for determining genomic location. |
| 5hmC-Seal Sequencing | Selective chemical labeling of 5hmC followed by biotin pulldown and next-generation sequencing. | As low as sub-nanogram DNA | Single-base | Not explicitly defined, but sensitive enough for rare cell populations. | High | High sensitivity and specificity, reduced DNA damage compared to bisulfite methods. | Indirect detection, potential for bias in enrichment steps. |
| oxBS-Seq / TAB-Seq | Bisulfite sequencing variants that differentiate 5mC from 5hmC through chemical or enzymatic oxidation. | ng to µg of gDNA | Single-base | Can quantify levels as low as 3.3% hydroxymethylation at specific loci. | High | Single-base resolution, quantitative. | Can involve DNA degradation, complex data analysis. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Chemoenzymatic Labeling of 5-Hydroxymethylcytosine (5hmC)
This protocol is based on the selective glucosylation of 5hmC followed by biotinylation for enrichment and detection.
Materials:
-
Genomic DNA (gDNA)
-
β-glucosyltransferase (β-GT)
-
UDP-6-N3-Glucose (Azide-modified UDP-Glucose)
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
Appropriate buffers and reaction solutions
Procedure:
-
DNA Fragmentation: Shear gDNA to an average size of 200-500 base pairs using sonication.
-
Glucosylation Reaction:
-
In a reaction tube, combine the fragmented gDNA, β-GT, and UDP-6-N3-Glucose in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for β-GT activity (typically 37°C) for 1-2 hours. This step attaches an azide group to the 5-hydroxyl group of 5hmC.
-
-
Click Chemistry for Biotinylation:
-
To the reaction mixture, add DBCO-PEG4-Biotin.
-
Incubate the reaction to allow the click reaction between the azide group on the modified glucose and the DBCO group on the biotin to proceed. This covalently links biotin to the 5hmC sites.
-
-
Enrichment of 5hmC-containing DNA:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotin-labeled DNA fragments to bind to the beads.
-
Use a magnet to capture the beads and wash them several times to remove non-biotinylated DNA fragments.
-
-
Elution and Downstream Analysis:
-
Elute the enriched 5hmC-containing DNA from the beads.
-
The enriched DNA can then be used for downstream applications such as qPCR or next-generation sequencing.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N4-Hydroxycytidine (NHC) Quantification
This protocol is adapted from validated methods for quantifying NHC in human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., isotopically labeled NHC)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add an internal standard.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
Perform detection using an ESI source in positive ionization mode.
-
Monitor the specific mass transitions for NHC and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NHC.
-
Determine the concentration of NHC in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
5hmC-Seal Sequencing
This protocol provides a general workflow for the selective chemical labeling and sequencing of 5hmC at single-base resolution.
Materials:
-
Genomic DNA
-
β-glucosyltransferase (β-GT)
-
UDP-6-N3-Glucose
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
DNA deaminase (e.g., APOBEC)
-
Reagents for single-stranded DNA library preparation
-
Next-generation sequencing platform
Procedure:
-
5hmC Labeling and Enrichment:
-
Follow steps 1-4 of the Chemoenzymatic Labeling protocol to label 5hmC sites with biotin and enrich for 5hmC-containing DNA fragments.
-
-
Deamination of Unprotected Cytosines:
-
Denature the enriched, single-stranded DNA fragments.
-
Treat the DNA with a deaminase enzyme (e.g., APOBEC). This will convert unprotected cytosine and 5-methylcytosine residues to uracil, while the glucosylated 5hmC remains protected.
-
-
Single-Stranded Library Preparation:
-
Construct a sequencing library from the single-stranded, deaminated DNA fragments using a kit compatible with single-stranded DNA input. This involves adapter ligation and PCR amplification.
-
-
Next-Generation Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
5hmC sites will be read as cytosines, while unprotected cytosines and 5-methylcytosines will be read as thymines (due to the uracil to thymine conversion during PCR). This allows for the identification of 5hmC sites at single-base resolution.
-
Visualizing the Biological Context of this compound
The following diagrams illustrate the key biological pathways involving this compound.
References
- 1. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5mC and 5hmC methylation sequencing: the power of 6-base sequencing in a multiomic era. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 5-Hydroxycytidine from N4-Hydroxycytidine: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – November 27, 2025 – As the landscape of antiviral research and drug development continues to evolve, the precise identification and characterization of nucleoside analogs are paramount. This guide provides a comprehensive comparison of two structurally similar but functionally distinct cytidine analogs: 5-hydroxycytidine and N4-hydroxycytidine. Understanding the nuanced differences in their chemical properties, biological activities, and mutagenic profiles is critical for researchers, scientists, and drug development professionals.
At a Glance: Key Distinctions
| Feature | This compound | N4-Hydroxycytidine |
| Structure | Hydroxyl group at the C5 position of the pyrimidine ring. | Hydroxyl group at the exocyclic N4 amino group. |
| Tautomerism | Primarily exists in the amino form, but can tautomerize to an imino form, potentially mispairing with adenine. | Exists in two tautomeric forms: an amino form that mimics cytidine and an imino (oxime) form that mimics uridine. This leads to ambiguous base pairing with both guanine and adenine.[1] |
| Primary Biological Role | Investigated as a potential antiviral and anticancer agent; its deoxyribonucleoside form is a known mutagen. | The active metabolite of the antiviral drug Molnupiravir, it acts as a potent viral RNA mutagen, inducing "error catastrophe" in viruses like SARS-CoV-2.[1][2][3] |
| Mutagenic Signature | Primarily induces C→T transitions when present in DNA, suggesting it can act as a thymine mimic. | Induces G-to-A and C-to-U transition mutations in viral RNA.[2] |
Delving Deeper: Structural and Functional Analysis
This compound is a modified cytidine with a hydroxyl group at the 5th position of the pyrimidine ring. This modification can arise from oxidative damage to DNA and is considered a mutagenic lesion. Its deoxyribonucleoside form, 5-hydroxy-2'-deoxycytidine, has been shown to be a potent mutagen.
N4-Hydroxycytidine (NHC) , the active form of the antiviral drug Molnupiravir, features a hydroxyl group on the exocyclic amino group at the N4 position. This seemingly minor structural difference has profound biological consequences. NHC exhibits tautomerism, allowing it to exist in two forms: one that base-pairs with guanine like cytidine, and another that base-pairs with adenine, mimicking uridine. This dual-coding potential is the basis for its potent antiviral activity, as its incorporation into viral RNA by RNA-dependent RNA polymerase leads to an accumulation of mutations, a phenomenon termed "error catastrophe."
Experimental Protocols for Differentiation
Distinguishing between these two isomers requires a combination of analytical techniques that can exploit their subtle structural differences.
Chromatographic Separation: HPLC and LC-MS/MS
Experimental Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for the analysis of cytidine analogs using LC-MS/MS.
Key Parameters for LC-MS/MS:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate is commonly used.
-
Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode can be optimized for detection. The distinct fragmentation patterns of the two isomers upon collision-induced dissociation will be key to their differentiation. For N4-hydroxycytidine, common transitions include m/z 260.1 → 128.2 and 260.1 → 111.1. The fragmentation pattern for this compound would need to be determined empirically but is expected to differ due to the location of the hydroxyl group.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed structural information that can definitively distinguish between the two isomers. The chemical shifts of the protons and carbons in the pyrimidine ring will be significantly different due to the different positions of the hydroxyl group.
Expected Differences in 1H and 13C NMR Spectra:
-
1H NMR: The proton at the C6 position of the pyrimidine ring in this compound is expected to show a different chemical shift and coupling pattern compared to the corresponding proton in N4-hydroxycytidine. The protons of the hydroxyl groups will also have distinct chemical shifts.
-
13C NMR: The carbon atoms of the pyrimidine ring, particularly C5 and C4, will exhibit significant differences in their chemical shifts due to the direct attachment of the electronegative oxygen atom.
Mutagenic Potential and Biological Implications
Both this compound and N4-hydroxycytidine are known for their mutagenic properties, but their mechanisms and resulting mutational signatures differ.
Mutagenic Pathway of N4-Hydroxycytidine:
Caption: Mutagenic mechanism of N4-hydroxycytidine via tautomerism.
The mutagenicity of N4-hydroxycytidine is a double-edged sword. While it is the basis for its therapeutic effect against RNA viruses, concerns have been raised about its potential for off-target mutagenesis in host DNA.
The mutagenic signature of this compound, particularly in the context of RNA, is less well-characterized. However, studies on its deoxy-counterpart suggest it primarily leads to C→T transitions.
Conclusion
The ability to accurately distinguish between this compound and N4-hydroxycytidine is crucial for advancing our understanding of their biological roles and for the development of safe and effective therapeutics. This guide provides a foundational framework for researchers, outlining the key structural and functional differences and providing a roadmap for their experimental differentiation. As research in this area progresses, the development of standardized analytical methods will be essential for ensuring the quality and reproducibility of scientific findings.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Hydroxycytidine
Researchers and drug development professionals handling 5-Hydroxycytidine must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices for nucleoside analogs.
Immediate Safety and Handling
This compound is classified as a hazardous substance, requiring careful handling to avoid exposure. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary[1].
Quantitative Hazard Data
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Procedure
The primary principle for the disposal of laboratory waste is to have a clear plan before beginning any experiment. For this compound, as with many nucleoside analogs, direct disposal into the regular trash or sanitary sewer is not appropriate.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, pipette tips, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible chemical wastes. Information on chemical compatibility is crucial.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
2. Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
3. Final Disposal:
-
Professional Disposal Service: The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.
-
Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as per your institution's and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling 5-Hydroxycytidine
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 5-Hydroxycytidine. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
This compound and its analogs are crucial in antiviral research, including studies on SARS-CoV-2.[1][2][3] However, their mutagenic properties necessitate stringent safety measures to protect laboratory personnel.[3][4] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is critical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that require comprehensive protection. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing to prevent skin exposure. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Protocol: Handling this compound
Adherence to a strict operational protocol is paramount to minimize exposure and ensure safety. The following workflow outlines the essential steps for handling this compound in a laboratory setting.
References
- 1. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Hydroxycytidine | C9H13N3O6 | CID 197020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sensusimpact.com [sensusimpact.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
